Product packaging for 2-Methyl-1,3-dithiolane(Cat. No.:CAS No. 5616-51-3)

2-Methyl-1,3-dithiolane

Cat. No.: B1585268
CAS No.: 5616-51-3
M. Wt: 120.2 g/mol
InChI Key: CARJCVDELAMAEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methyl-1,3-dithiolane (CAS 5616-51-3) is an organosulfur compound of significant interest in research and development, particularly for the flavor and fragrance industries. It is characterized as a colorless to pale yellow liquid with a strong, sulfurous, and alliaceous (onion-like) odor, and a flavor profile described as cooked, roasted onion . Its primary research value lies in its application as a high-impact flavor and fragrance ingredient. It is used to create complex, savory flavor profiles in model food systems, often paired with other compounds like 2-methyl-3-furanthiol to enhance meaty, umami, and roasted notes in applications such as savory broths, grilled meat seasonings, and snack flavors . Research-grade usage levels have been documented in various food matrices: up to 3 ppm in snack foods, 0.5 ppm in meat, cheese, and bakery products, 0.1 ppm in sauces and nut products, and 0.05 ppm in instant tea and coffee . From a chemical perspective, this compound belongs to the 1,3-dithiolane family, which are cyclic disulfides known for their stability and utility in organic synthesis . The compound has a molecular formula of C4H8S2 and a molecular weight of 120.24 g/mol . It is registered with key regulatory bodies for reference, including FEMA GRAS 3705 and JECFA 534 . This product is intended FOR RESEARCH USE ONLY (RUO) and is strictly for use in laboratory or industrial R&D settings. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate precautions, including the use of personal protective equipment (PPE) such as gloves and eyewear, and refer to the relevant Material Safety Data Sheet (MSDS) for detailed safety and storage information .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8S2 B1585268 2-Methyl-1,3-dithiolane CAS No. 5616-51-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1,3-dithiolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8S2/c1-4-5-2-3-6-4/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARJCVDELAMAEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1SCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063963
Record name 1,3-Dithiolane, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8063963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

liquid with a burnt alliaceous odour
Record name 2-Methyl-1,3-dithiolane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/502/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

65.00 °C. @ 10.00 mm Hg
Record name 2-Methyl-1,3-dithiolane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036179
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; slightly soluble in fat
Record name 2-Methyl-1,3-dithiolane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/502/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.153 (d20/4)
Record name 2-Methyl-1,3-dithiolane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/502/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

5616-51-3
Record name 2-Methyl-1,3-dithiolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5616-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1,3-dithiolane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005616513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5616-51-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227863
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dithiolane, 2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Dithiolane, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8063963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1,3-dithiolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.581
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYL-1,3-DITHIOLANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O81R0SPR0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Methyl-1,3-dithiolane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036179
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

2-Methyl-1,3-dithiolane chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methyl-1,3-dithiolane: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile organosulfur compound. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the molecule's core chemical properties, spectroscopic signature, synthesis protocols, and key reactive behaviors. We will explore not just the "what" but the "why," offering insights into the mechanistic underpinnings and practical considerations that are vital for laboratory applications.

Introduction and Strategic Importance

This compound (CAS No. 5616-51-3) is a five-membered heterocyclic compound belonging to the 1,3-dithiolane class. Structurally, it is a thioacetal of acetaldehyde and 1,2-ethanedithiol. While recognized in the flavor and fragrance industry for its potent sulfurous, savory, and onion-like aroma, its significance in synthetic organic chemistry is far more profound. Dithiolanes, in general, are cornerstone tools for carbonyl protection and for achieving "umpolung," or the inversion of polarity, at a carbonyl carbon. This unique capability allows for the formation of carbon-carbon bonds that are otherwise inaccessible, making this compound and its analogs critical intermediates in complex molecule synthesis.

This guide will provide the foundational knowledge required to effectively utilize this reagent, from understanding its physical and spectral data to executing its synthesis and subsequent reactions with predictable and reliable outcomes.

Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's structure and physical properties is the bedrock of its successful application. These parameters dictate its solubility, reactivity, and appropriate handling procedures.

Chemical Structure

The structure of this compound consists of a saturated five-membered ring containing two sulfur atoms at positions 1 and 3, and a methyl group attached to the carbon atom at position 2 (the thioacetal carbon).

  • IUPAC Name: this compound

  • Molecular Formula: C₄H₈S₂

  • SMILES: CC1SCCS1

  • InChI Key: CARJCVDELAMAEJ-UHFFFAOYSA-N

Caption: Molecular Structure of this compound.

Physical Properties

The macroscopic properties of this compound are summarized in the table below. Its high boiling point relative to its molecular weight is attributable to sulfur's polarizability, while its characteristic odor is a hallmark of many low-molecular-weight organosulfur compounds.

PropertyValueSource(s)
Molecular Weight 120.24 g/mol
Appearance Colorless clear liquid[1]
Odor Strong, sulfurous, burnt, alliaceous (onion/garlic-like)
Density 1.147 - 1.157 g/mL @ 20 °C[1]
Boiling Point 65 °C @ 10 mmHg[1]
Flash Point 43.89 °C (111.00 °F)[1]
Refractive Index 1.559 - 1.569 @ 20 °C[1]
Solubility Insoluble in water; slightly soluble in fat; soluble in alcohol.[1]
Spectroscopic Data

Spectroscopic analysis is non-negotiable for confirming the identity and purity of a synthesized or purchased compound. The key signatures for this compound are outlined below.

Spectroscopy Chemical Shift (δ) / Signal Interpretation Source(s)
¹H NMR (300 MHz, CCl₄)~4.51 ppm (quartet, 1H)Methine proton (CH) at C2, split by the methyl group.
~3.20 ppm (multiplet, 4H)Methylene protons (-S-CH₂-CH₂-S-) of the dithiolane ring.
~1.59 ppm (doublet, 3H)Methyl protons (-CH₃) at C2, splitting the C2-H.
¹³C NMR (CDCl₃)~49.3 ppmC2 (methine carbon, S-CH-S).
~39.4 ppmC4 and C5 (methylene carbons, -S-CH₂-).
~22.5 ppmMethyl carbon (-CH₃).
Mass Spec (EI-MS) m/z 120 (M+)Molecular ion peak.

Expert Interpretation: The ¹H NMR spectrum is highly diagnostic. The downfield quartet around 4.5 ppm is characteristic of a proton flanked by two sulfur atoms and coupled to a methyl group. The complex multiplet for the ring methylene protons arises from their diastereotopic nature. In the ¹³C NMR, the C2 carbon is significantly deshielded by the two adjacent sulfur atoms, causing it to appear around 50 ppm. These spectral features provide a definitive fingerprint for the molecule.

Synthesis: Mechanism and a Validated Protocol

The most common and efficient synthesis of 1,3-dithiolanes is the acid-catalyzed reaction of a carbonyl compound with 1,2-ethanedithiol. This reaction is a reversible equilibrium; therefore, the removal of water is essential to drive the reaction to completion, typically achieved using a Dean-Stark apparatus or a dehydrating agent.

Reaction Mechanism: Thioacetal Formation

The mechanism proceeds via two key stages: (1) protonation of the carbonyl oxygen to activate the carbonyl carbon towards nucleophilic attack, and (2) subsequent intramolecular cyclization.

Thioacetal_Formation_Mechanism Mechanism of this compound Synthesis acetaldehyde Acetaldehyde (CH₃CHO) protonated_carbonyl Protonated Carbonyl acetaldehyde->protonated_carbonyl + H⁺ dithiol 1,2-Ethanedithiol (HS(CH₂)₂SH) H_plus H⁺ hemithioacetal Hemithioacetal protonated_carbonyl->hemithioacetal + HS(CH₂)₂SH - H⁺ carbocation Carbocation hemithioacetal->carbocation + H⁺ - H₂O product This compound carbocation->product Intramolecular Attack - H⁺ water H₂O

Caption: Mechanism of this compound Synthesis.

The choice of acid catalyst is critical. While strong Brønsted acids like p-toluenesulfonic acid (pTSA) are common, Lewis acids such as BF₃·OEt₂ or zinc triflate can offer milder conditions and improved chemoselectivity, which is particularly important when other acid-sensitive functional groups are present in the substrate.

Experimental Protocol: Laboratory Synthesis

This protocol is a robust, self-validating procedure adapted from standard methods for thioacetal formation. The progress can be monitored by TLC or GC-MS, and the final product purity is confirmed by NMR spectroscopy.

Objective: To synthesize this compound from acetaldehyde and 1,2-ethanedithiol.

Materials:

  • Acetaldehyde (CH₃CHO)

  • 1,2-Ethanedithiol (HS(CH₂)₂SH)

  • p-Toluenesulfonic acid monohydrate (pTSA)

  • Toluene (or Benzene), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM) for extraction

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Magnetic stirrer and heat source (heating mantle)

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Setup: Assemble a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar. The entire apparatus should be flame-dried or oven-dried to ensure anhydrous conditions.

  • Reagent Addition: To the flask, add anhydrous toluene (100 mL). Dissolve 1,2-ethanedithiol (e.g., 0.1 mol) in the toluene. Cool the solution in an ice bath. Causality: Acetaldehyde has a low boiling point (20.2 °C), so cooling the solvent prevents significant loss upon addition.

  • Acetaldehyde Addition: Slowly add acetaldehyde (e.g., 0.1 mol, a slight excess can be used) to the cooled, stirring solution.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (pTSA, ~0.002 mol).

  • Reaction (Reflux): Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 4-16 hours). Self-Validation: The cessation of water collection is a direct visual indicator that the reaction has reached completion.

  • Work-up (Quenching): Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) to neutralize the acid catalyst, followed by water (1 x 50 mL), and finally brine (1 x 50 mL). Causality: The bicarbonate wash is crucial to remove the acid, preventing potential decomposition or side reactions during distillation.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Purification (Distillation): Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless liquid. Self-Validation: A sharp, constant boiling point during distillation indicates a pure compound.

Synthesis_Workflow cluster_Reaction Reaction Phase cluster_Workup Work-up & Purification Setup 1. Assemble Dry Apparatus Reagents 2. Add Toluene & 1,2-Ethanedithiol Setup->Reagents Acetaldehyde 3. Add Acetaldehyde (Ice Bath) Reagents->Acetaldehyde Catalyst 4. Add pTSA Catalyst Acetaldehyde->Catalyst Reflux 5. Reflux with Dean-Stark Trap Catalyst->Reflux Quench 6. Cool & Quench with NaHCO₃ Reflux->Quench Reaction Complete Extract 7. Wash with H₂O and Brine Quench->Extract Dry 8. Dry with MgSO₄ & Filter Extract->Dry Concentrate 9. Concentrate via Rotovap Dry->Concentrate Distill 10. Purify by Vacuum Distillation Concentrate->Distill Product Pure this compound Distill->Product

Caption: Experimental Workflow for the Synthesis of this compound.

Key Reactions and Synthetic Utility

The true power of this compound in synthesis stems from the unique reactivity of the C2 position.

Umpolung: Deprotonation and Nucleophilic Acyl Anion Equivalent

The protons on the C2 carbon of a 1,3-dithiane or dithiolane are significantly more acidic (pKa ≈ 31) than a typical alkane C-H bond. This is due to the ability of the adjacent sulfur atoms to stabilize the resulting carbanion through both inductive effects and d-orbital participation. Consequently, a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can readily deprotonate the C2 position, generating a potent nucleophile.

This lithiated species is a synthetic equivalent of an acyl anion—a chemical entity that is otherwise impossible to generate directly. This "umpolung" allows the formerly electrophilic carbonyl carbon to act as a nucleophile, reacting with a wide range of electrophiles.

Umpolung_Reaction Umpolung and Alkylation Reaction dithiolane This compound lithiated Lithiated Dithiolane (Nucleophile) dithiolane->lithiated + n-BuLi - Butane nBuLi n-BuLi electrophile Electrophile (e.g., R-X) alkylated Alkylated Product lithiated->alkylated + R-X - LiX

Caption: Umpolung and Alkylation of this compound.

Deprotection: Regenerating the Carbonyl

Since dithiolanes are stable to a wide range of nucleophilic and basic conditions, they serve as excellent protecting groups for aldehydes and ketones. To reveal the carbonyl group after subsequent synthetic steps, the thioacetal must be cleaved. This typically requires electrophilic or oxidative conditions, as they are resistant to hydrolysis.

Common Deprotection Methods:

  • Mercury(II) Salts: Reagents like HgCl₂ in the presence of CaCO₃ or CdCO₃ are classic but are now often avoided due to mercury's toxicity.

  • Oxidative Cleavage: Reagents such as N-bromosuccinimide (NBS) in aqueous acetone, or bis(trifluoroacetoxy)iodobenzene (PIFA) can efficiently regenerate the carbonyl.

  • Thallium(III) Nitrate (TTN): A highly effective but also toxic reagent.

The choice of deprotection agent must be made based on the functional group tolerance of the rest of the molecule.

Safety and Handling

As a Senior Scientist, ensuring laboratory safety is paramount. This compound requires careful handling due to its chemical properties and potent odor.

  • Hazards: The compound is classified as a skin and eye irritant. It is also flammable.[1] The most immediate and noticeable hazard is its powerful, pervasive stench.

  • Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry, well-ventilated area away from sources of ignition. Keep the container tightly sealed to prevent the escape of vapors.

  • Spills: Absorb spills with an inert material (e.g., vermiculite or sand) and place in a sealed container for proper chemical waste disposal. Do not allow the chemical to enter drains.

Conclusion

This compound is more than a simple flavoring agent; it is a sophisticated tool in the arsenal of the synthetic organic chemist. Its unique ability to function as a robust carbonyl protecting group and, more importantly, as a precursor to a nucleophilic acyl anion equivalent via umpolung, enables the construction of complex molecular architectures. A firm grasp of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to leverage its full potential while maintaining the highest standards of safety and experimental integrity.

References

2-Methyl-1,3-dithiolane spectroscopic data and analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Methyl-1,3-dithiolane

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 5616-51-3), a heterocyclic organosulfur compound.[1][2] With a molecular formula of C₄H₈S₂ and a molecular weight of approximately 120.24 g/mol , this compound is recognized for its use as a flavoring agent, often associated with alliaceous, savory, and smoky notes.[3] A thorough understanding of its spectroscopic signature is paramount for researchers in drug development, flavor chemistry, and quality control, ensuring unambiguous identification and purity assessment.

This document moves beyond a simple recitation of data. It is structured to provide a holistic understanding, explaining the causal relationships between the molecular structure of this compound and its spectral output. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, presenting detailed experimental protocols, data interpretation, and visual aids to illuminate key structural features.

Molecular Structure and Spectroscopic Overview

The structure of this compound consists of a five-membered dithiolane ring with a methyl group at the C2 position. This specific arrangement of atoms gives rise to a unique and predictable spectroscopic fingerprint. The two sulfur atoms significantly influence the electronic environment of the neighboring protons and carbons, which is a key aspect of the analysis that follows.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the number of different types of protons, their electronic environments, and their connectivity.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CCl₄ or CDCl₃) in a standard 5 mm NMR tube. The choice of Carbon Tetrachloride (CCl₄) is common for archival data to avoid solvent peaks in the aliphatic region.[4]

  • Instrumentation: Acquire the spectrum on a 300 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse sequence (e.g., zg30).

    • Number of Scans: 16-32 scans to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constant (J, Hz)
~4.52Quartet (q)1HH-2~6.6 Hz
~3.20Multiplet (m)4HH-4, H-5-
~1.59Doublet (d)3H-CH₃~6.6 Hz
Note: Data is representative and compiled from the Human Metabolome Database (HMDB) and PubChem, acquired in CCl₄ at 300 MHz.[4]

The ¹H NMR spectrum is perfectly aligned with the proposed structure.

  • The Methine Proton (H-2): The signal at ~4.52 ppm is significantly downfield. This deshielding is a direct consequence of the proton being attached to a carbon (C2) that is bonded to two electronegative sulfur atoms. According to the n+1 rule, its interaction with the three protons of the adjacent methyl group splits the signal into a quartet .

  • The Methyl Protons (-CH₃): The signal at ~1.59 ppm is in the typical upfield region for an alkyl group. It is split into a doublet by the single adjacent methine proton (H-2). The coupling constant (J-value) of ~6.6 Hz is identical to that of the H-2 quartet, confirming the coupling relationship between these two groups.

  • The Methylene Protons (H-4, H-5): The four protons on the dithiolane ring appear as a complex multiplet around 3.20 ppm. Their chemical shift is downfield from typical alkane protons due to the influence of the adjacent sulfur atoms. The complexity of the signal arises because these protons are diastereotopic, meaning they are chemically non-equivalent and can couple to each other as well as to the H-2 proton, resulting in overlapping signals that are not easily resolved into a simple pattern at this field strength.

Caption: ¹H NMR coupling relationships in this compound.

¹³C NMR Spectroscopy

Carbon NMR spectroscopy provides information on the number and electronic environment of the carbon atoms in the molecule.

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: Acquire the spectrum on a 75 MHz (or higher) spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) to produce singlets for all carbon signals.

    • Number of Scans: Several hundred to several thousand scans are typically required.

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Apply Fourier transformation with exponential multiplication, followed by phase and baseline correction.

Chemical Shift (δ, ppm)Assignment
~48.0C-2
~39.0C-4, C-5
~22.5-CH₃
Note: Data is representative and based on spectral database information.[4][5]

The proton-decoupled ¹³C NMR spectrum shows three distinct signals, corresponding to the three unique carbon environments in the molecule.

  • C-2 Carbon: The signal at ~48.0 ppm is the most downfield among the aliphatic carbons. This is due to the strong deshielding effect of being directly bonded to two sulfur atoms.

  • C-4 and C-5 Carbons: These two carbons are chemically equivalent due to the molecule's symmetry and thus appear as a single peak at ~39.0 ppm. Their chemical shift reflects the influence of one adjacent sulfur atom.

  • Methyl Carbon (-CH₃): The methyl carbon appears at the most upfield position (~22.5 ppm), consistent with a standard sp³-hybridized carbon in an alkyl group.

Caption: ¹³C NMR chemical shift assignments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or hexane.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • GC Parameters:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Injection: 1 µL split injection.

    • Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

m/zRelative IntensityAssignment
120High[M]⁺˙ (Molecular Ion)
105High[M - CH₃]⁺
59Moderate[C₂H₃S]⁺
Note: Data compiled from the NIST Mass Spectrometry Data Center and PubChem.[4][6]
  • Molecular Ion Peak ([M]⁺˙): The peak at m/z 120 corresponds to the molecular weight of this compound (C₄H₈S₂), confirming the compound's elemental composition.[1]

  • Key Fragmentations: The fragmentation pattern provides structural validation.

    • [M - CH₃]⁺ at m/z 105: A very prominent peak resulting from the loss of the methyl group (15 Da). This is a favorable fragmentation as it leaves a resonance-stabilized dithiolanylium cation.

    • [C₂H₃S]⁺ at m/z 59: This fragment likely arises from the cleavage of the dithiolane ring, corresponding to a thioacetyl cation [CH₃CS]⁺.

MS_Fragmentation mol This compound [M]+• m/z 120 frag1 [M - CH3]+ m/z 105 mol->frag1 - •CH3 frag2 [C2H3S]+ m/z 59 mol->frag2 - C2H5S• (Ring Cleavage)

Caption: Proposed major fragmentation pathways in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

  • Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a single drop of the pure liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean salt plates first, which is then automatically subtracted from the sample spectrum.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
2970 - 2850StrongC-H stretching (alkane)
1450, 1375MediumC-H bending (CH₃, CH₂)
~600 - 750Weak-MediumC-S stretching
Note: These are characteristic ranges. Predicted IR data is available, but experimental spectra provide the most reliable information.

The IR spectrum of this compound is relatively simple, as expected for a molecule with only alkane and thioether functional groups.

  • C-H Vibrations: The strong absorptions in the 2970-2850 cm⁻¹ region are characteristic of sp³ C-H stretching from the methyl and methylene groups. The medium intensity peaks around 1450 cm⁻¹ and 1375 cm⁻¹ correspond to the C-H scissoring and bending vibrations of these groups.

  • C-S Vibrations: The carbon-sulfur bond stretches typically appear in the fingerprint region of the spectrum, between 600 and 800 cm⁻¹ . These absorptions are often weak and can be difficult to assign definitively without computational assistance, but their presence is expected for this molecule.

Conclusion

The collective application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a self-validating and unambiguous confirmation of the structure of this compound. NMR spectroscopy elucidates the precise H-C framework and connectivity, MS confirms the molecular weight and primary fragmentation patterns, and IR spectroscopy verifies the presence of the expected functional groups. This multi-technique approach is the cornerstone of modern chemical analysis, providing the high level of certainty required by researchers and drug development professionals. The data presented in this guide serves as an authoritative reference for the characterization of this important organosulfur compound.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignments for 2-Methyl-1,3-dithiolane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-methyl-1,3-dithiolane. As a fundamental tool in chemical analysis, NMR spectroscopy offers unparalleled insight into the molecular structure and electronic environment of this important sulfur-containing heterocycle. This document will delve into the theoretical underpinnings of the observed spectral data, provide a detailed experimental protocol for data acquisition, and present a thorough assignment of the spectral features, grounded in established scientific principles.

Introduction: The Structural Significance of this compound

This compound is a five-membered heterocyclic compound containing two sulfur atoms at positions 1 and 3, and a methyl group at position 2. This thioacetal is a key structural motif in a variety of organic molecules and serves as a valuable protecting group for aldehydes in organic synthesis. A precise understanding of its NMR spectral characteristics is paramount for reaction monitoring, quality control, and the structural elucidation of more complex molecules containing this moiety. This guide will provide the in-depth analysis necessary for professionals in the fields of chemical research and drug development to confidently identify and characterize this compound.

Theoretical Framework: Understanding Chemical Shifts and Coupling in this compound

The unique structural features of this compound, namely the presence of two electronegative and magnetically anisotropic sulfur atoms and a chiral center at C2, give rise to a distinct and informative NMR spectrum.

The Influence of Sulfur on Chemical Shifts

The two sulfur atoms in the dithiolane ring exert a significant influence on the chemical shifts of the neighboring protons and carbons. Sulfur is more electronegative than carbon, leading to a deshielding effect on the adjacent nuclei. This results in their resonances appearing at a higher chemical shift (downfield) compared to analogous cyclic alkanes. Furthermore, the lone pairs of electrons on the sulfur atoms contribute to magnetic anisotropy, which can either shield or deshield nearby nuclei depending on their spatial orientation relative to the C-S bonds.

Diastereotopicity of the Methylene Protons

The presence of a stereocenter at the C2 position, introduced by the methyl group, renders the four methylene protons on the C4 and C5 positions of the dithiolane ring diastereotopic. This means that even with free rotation around the C-C and C-S bonds, the two protons on C4 are in a chemically non-equivalent environment to each other, as are the two protons on C5. Consequently, these four protons are expected to exhibit distinct chemical shifts and give rise to complex splitting patterns in the ¹H NMR spectrum.

Predicted ¹H and ¹³C NMR Spectral Data

Based on the structural analysis, the following signals are anticipated in the ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct sets of signals:

  • A quartet for the methine proton (H2): This proton is coupled to the three protons of the adjacent methyl group.

  • A complex multiplet for the four methylene protons (H4 and H5): Due to their diastereotopicity and vicinal coupling to each other, these protons will likely appear as a complex, overlapping multiplet.

  • A doublet for the three methyl protons (CH₃): These protons are coupled to the single methine proton at C2.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to display three distinct signals corresponding to the three unique carbon environments in the molecule:

  • One signal for the methine carbon (C2).

  • One signal for the two equivalent methylene carbons (C4 and C5).

  • One signal for the methyl carbon (CH₃).

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following detailed experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation
  • Analyte Purity: Ensure the this compound sample is of high purity (≥99%) to avoid interference from impurities.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It is a common and relatively non-polar solvent that provides good solubility and is compatible with standard NMR tubes.

  • Concentration:

    • For ¹H NMR, prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.

    • For ¹³C NMR, a more concentrated solution of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended to achieve a good signal-to-noise ratio in a reasonable acquisition time.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the NMR tube as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Filtration: To ensure a homogeneous magnetic field, filter the final solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Spectrometer and Parameters

The following parameters are recommended for data acquisition on a standard 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

ParameterRecommended Value
Spectrometer Frequency400 MHz
Pulse Sequencezg30
Number of Scans16
Relaxation Delay2.0 s
Acquisition Time4.0 s
Spectral Width16 ppm
Temperature298 K

¹³C NMR Acquisition Parameters:

ParameterRecommended Value
Spectrometer Frequency100 MHz
Pulse Sequencezgpg30 (proton-decoupled)
Number of Scans1024
Relaxation Delay2.0 s
Acquisition Time1.0 s
Spectral Width240 ppm
Temperature298 K

¹H and ¹³C NMR Spectral Assignments for this compound

The following table summarizes the assigned chemical shifts for this compound based on experimental data and established principles of NMR spectroscopy. The ¹H NMR data is referenced from a 300 MHz spectrum recorded in carbon tetrachloride (CCl₄) and the ¹³C NMR data is from a spectrum recorded in deuterated chloroform (CDCl₃) as cited in the literature.

Table 1: Assigned ¹H and ¹³C NMR Chemical Shifts for this compound.

NucleusPositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹HH-2~4.5Quartet~6.5
¹HH-4, H-5~3.2Multiplet-
¹HCH₃~1.6Doublet~6.5
¹³CC-247.3--
¹³CC-4, C-539.4--
¹³CCH₃23.1--

Note: The ¹H NMR chemical shifts are approximate values from a spectrum in CCl₄. The ¹³C NMR chemical shifts are reported in CDCl₃. The coupling constants for the ¹H NMR spectrum are typical values for similar structural motifs.

In-Depth Analysis of the Spectra

¹H NMR Spectrum Analysis
  • Methine Proton (H-2, ~4.5 ppm): The downfield chemical shift of this proton is attributed to the deshielding effect of the two adjacent sulfur atoms. It appears as a quartet due to coupling with the three protons of the methyl group, with a typical vicinal coupling constant of approximately 6.5 Hz.

  • Methylene Protons (H-4, H-5, ~3.2 ppm): These four protons appear as a complex multiplet. Their diastereotopicity leads to distinct chemical shifts for each proton. They exhibit both geminal coupling (coupling between protons on the same carbon) and vicinal coupling (coupling to protons on adjacent carbons). The overlap of these signals results in a complex multiplet that is often difficult to resolve at lower field strengths.

  • Methyl Protons (CH₃, ~1.6 ppm): These protons are the most upfield in the spectrum as they are furthest from the electronegative sulfur atoms. They appear as a clean doublet due to coupling with the single methine proton at C-2, with a coupling constant matching that of the H-2 quartet (~6.5 Hz).

¹³C NMR Spectrum Analysis
  • Methine Carbon (C-2, 47.3 ppm): This carbon is significantly deshielded by the two directly attached sulfur atoms, resulting in its downfield chemical shift.

  • Methylene Carbons (C-4, C-5, 39.4 ppm): These carbons are also deshielded by the adjacent sulfur atoms, though to a lesser extent than C-2. Due to the symmetry of the ring's methylene groups relative to the C2-substituent, they are chemically equivalent and appear as a single peak.

  • Methyl Carbon (CH₃, 23.1 ppm): This carbon is in a typical aliphatic region of the spectrum, being the least affected by the sulfur atoms.

Visualization of Molecular Structure and NMR Relationships

To visually represent the structure of this compound and the key NMR correlations, the following diagrams are provided.

Figure 1: Molecular structure of this compound with atom numbering.

G cluster_protons ¹H NMR Signals cluster_carbons ¹³C NMR Signals H2 H-2 (~4.5 ppm, q) Me CH₃ (~1.6 ppm, d) H2->Me J ≈ 6.5 Hz H4_5 H-4, H-5 (~3.2 ppm, m) H4_5->H4_5 Geminal & Vicinal Coupling C2 C-2 (47.3 ppm) C4_5 C-4, C-5 (39.4 ppm) C_Me CH₃ (23.1 ppm)

Figure 2: Key ¹H-¹H coupling relationships in this compound.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that is readily interpretable with a foundational understanding of NMR principles. The characteristic chemical shifts and coupling patterns serve as a reliable fingerprint for the identification and characterization of this compound. The diastereotopicity of the methylene protons introduces a level of complexity to the ¹H NMR spectrum that underscores the importance of careful spectral analysis. This guide provides the necessary theoretical background, experimental protocol, and detailed spectral assignments to empower researchers, scientists, and drug development professionals in their work with this versatile molecule.

Mass spectrometry fragmentation pattern of 2-Methyl-1,3-dithiolane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Methyl-1,3-dithiolane

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation behavior of this compound. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document delves into the core principles governing the fragmentation of this cyclic thioacetal, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of this compound and Mass Spectrometry

This compound (C₄H₈S₂) is a volatile sulfur compound belonging to the class of 1,3-dithiolanes, which are characterized by a five-membered ring containing two sulfur atoms at positions 1 and 3.[1] These types of compounds are significant in various fields; they are found as flavor and aroma components in foods, and their unique chemical properties make them valuable intermediates in organic synthesis. In the petroleum industry, the identification and quantification of such sulfur compounds are critical due to their detrimental effects on catalysts, contribution to corrosion, and environmental impact.[2][3]

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is an indispensable tool for the structural elucidation and quantification of volatile and semi-volatile compounds like this compound.[4][5] The technique's high sensitivity and the information-rich fragmentation patterns generated upon ionization allow for confident identification of analytes in complex matrices.[2] This guide will focus on the fragmentation pathways of this compound under electron ionization (EI), the most common ionization technique for GC-MS.

Electron Ionization (EI) and the Molecular Ion

In electron ionization, the analyte molecule is bombarded with high-energy electrons (typically 70 eV), causing the ejection of one of the molecule's own electrons to form a positively charged radical cation known as the molecular ion (M⁺•).[6] The electron is typically lost from a region of high electron density, such as a lone pair on a heteroatom or a π-system.[6] For this compound, ionization likely occurs by removing a non-bonding electron from one of the sulfur atoms.

The molecular weight of this compound is 120.24 g/mol .[7] The molecular ion peak is therefore observed at a mass-to-charge ratio (m/z) of 120 in the mass spectrum and is often the peak of highest m/z.[8][9] The stability of the molecular ion determines its abundance in the spectrum. Cyclic compounds often exhibit relatively stable molecular ions, which is the case for this compound.[6]

Analysis of the Mass Spectrum and Key Fragments

The electron ionization mass spectrum of this compound is characterized by several key fragment ions that provide structural information. The data presented here is based on the spectrum available in the NIST Mass Spectrometry Data Center.[8][9]

m/zRelative Intensity (%)Proposed Ion Structure/Formula
120~65[C₄H₈S₂]⁺• (Molecular Ion)
105100[C₃H₅S₂]⁺ (Base Peak)
75~20[CH₃S₂]⁺
61~35[C₂H₅S]⁺
59~50[C₂H₃S]⁺
45~30[CHS]⁺

Relative intensities are approximate and can vary slightly between instruments.

Proposed Fragmentation Pathways

The fragmentation of the molecular ion (m/z 120) is driven by the presence of the sulfur atoms and the cyclic structure. The positive charge and radical site on the initial molecular ion can be localized on one of the sulfur atoms, initiating a series of bond cleavages. The most common fragmentation reactions for compounds of this type include alpha-cleavage and ring-opening followed by further fragmentation.[10][11]

Formation of the Base Peak at m/z 105

The most abundant ion in the spectrum (the base peak) is observed at m/z 105. This corresponds to the loss of a methyl radical (•CH₃), which has a mass of 15 Da (120 - 15 = 105). This is a classic example of alpha-cleavage , where the bond between the C2 carbon and the methyl group is broken.[12] This cleavage is favorable as it results in a resonance-stabilized cation where the positive charge is delocalized over the sulfur atoms and the C2 carbon.

Formation of the Ion at m/z 59

The significant peak at m/z 59 is likely formed through a ring-opening mechanism followed by cleavage. After the initial alpha-cleavage to form the m/z 105 ion, a subsequent cleavage of the C-S bonds in the ring can lead to the formation of smaller, stable fragments. The ion at m/z 59 corresponds to [C₂H₃S]⁺.

Other Significant Fragments
  • m/z 75: This fragment likely arises from the cleavage of the C2-C(methyl) and C4-C5 bonds, resulting in an ion with the formula [CH₃S₂]⁺.

  • m/z 61: This ion, corresponding to [C₂H₅S]⁺, can be formed through rearrangement and cleavage of the dithiolane ring.

  • m/z 45: This ion, [CHS]⁺, is a common fragment in the mass spectra of sulfur-containing compounds.

The proposed fragmentation pathways are illustrated in the diagram below.

Fragmentation_Pathway M Molecular Ion (M⁺•) m/z 120 F105 [M-CH₃]⁺ m/z 105 (Base Peak) M->F105 - •CH₃ (Alpha-cleavage) F75 [CH₃S₂]⁺ m/z 75 M->F75 - C₃H₅• (Ring Cleavage) F59 [C₂H₃S]⁺ m/z 59 F105->F59 - C₂H₂S

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol for GC-MS Analysis

To obtain a high-quality mass spectrum of this compound, a well-defined GC-MS protocol is essential. The following is a representative methodology for the analysis of volatile sulfur compounds.[2][4][13]

Sample Preparation
  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 1000 µg/mL.

  • Working Standards: Create a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Extraction (if in a matrix): For complex matrices like food or environmental samples, use an appropriate extraction technique such as solid-phase microextraction (SPME) or stir bar sorptive extraction (SBSE) to isolate and concentrate the volatile sulfur compounds.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • GC Column: A non-polar or medium-polarity column is suitable, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Split/splitless injector.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-350.

Data Analysis
  • Acquire the total ion chromatogram (TIC).

  • Identify the peak corresponding to this compound based on its retention time.

  • Extract the mass spectrum for that peak.

  • Compare the acquired spectrum with a reference library (e.g., NIST) for confirmation.

  • Integrate the peak area for quantification.

The general workflow for this analysis is depicted below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Standard/Sample Preparation P2 Extraction (if needed) P1->P2 A1 Injection into GC P2->A1 A2 Chromatographic Separation A1->A2 A3 Elution to MS A2->A3 A4 Ionization (EI) & Fragmentation A3->A4 A5 Mass Analysis (Quadrupole) A4->A5 A6 Detection A5->A6 D1 Total Ion Chromatogram (TIC) A6->D1 D2 Peak Identification D1->D2 D3 Mass Spectrum Extraction D2->D3 D4 Library Matching & Identification D3->D4

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion

The electron ionization mass spectrum of this compound is distinguished by a clear molecular ion at m/z 120 and a characteristic base peak at m/z 105, resulting from the loss of a methyl group via alpha-cleavage. Further fragmentation of the ring structure leads to other significant ions, including those at m/z 75, 61, and 59. Understanding these fragmentation patterns is crucial for the unambiguous identification of this compound in complex samples. The provided GC-MS protocol offers a robust framework for achieving reliable and reproducible results. This guide serves as a valuable resource for scientists and researchers, enabling them to leverage the power of mass spectrometry for the analysis of sulfur-containing compounds.

References

Physical properties of 2-Methyl-1,3-dithiolane: boiling point, density

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 2-Methyl-1,3-dithiolane

Introduction

This compound (CAS No: 5616-51-3) is a heterocyclic organic compound belonging to the 1,3-dithiolane class. Structurally, it features a five-membered ring containing two sulfur atoms at positions 1 and 3, with a methyl group attached to the carbon atom between them. This compound, a clear, colorless liquid, is recognized by its distinct burnt and alliaceous (garlic-like) odor.[1][2] It is found naturally in foods such as boiled meat and is utilized as a flavoring agent in the food industry and as a component in the fragrance sector.[2][3] For researchers and professionals in drug development and chemical synthesis, a precise understanding of its physical properties, such as boiling point and density, is fundamental for its application, purification, and handling.

Core Physical and Chemical Properties

A summary of the key physical properties for this compound is provided below for quick reference. These values are critical for laboratory and industrial applications, from reaction setup to purification and storage.

PropertyValueConditionsSource(s)
Molecular Formula C₄H₈S₂-[4][5]
Molecular Weight 120.24 g/mol -[4][5]
Boiling Point 65 °C@ 10 mmHg[4][6]
66-67 °C@ 15 Torr[1]
40 °C@ 2 mmHg[3]
Density 1.116 g/cm³@ 20 °C (unspecified)[3]
1.151 g/cm³@ 20 °C[1]
Specific Gravity 1.147 - 1.157@ 20 °C[6]
Appearance Clear, colorless liquid-[1][7]
Solubility Insoluble in water; slightly soluble in fat-[1][4][6]

Boiling Point: A Pressure-Dependent Property

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, causing it to transition into a gaseous state.[8] This property is crucial for purification techniques like distillation.[9] For this compound, the reported boiling points are always specified at reduced pressures (e.g., 65 °C at 10 mmHg).[4][6] This indicates that the compound likely decomposes or is sensitive to oxidation at its atmospheric boiling point, making vacuum distillation the preferred method for purification.

Expertise & Causality: Understanding Boiling Point

The boiling point of a molecule is primarily influenced by its molecular weight and the strength of its intermolecular forces. As a relatively small molecule with a molecular weight of 120.24 g/mol , this compound would be expected to have a moderate boiling point.[5] The presence of two polarizable sulfur atoms contributes to dipole-dipole interactions and London dispersion forces, which are stronger than those in an equivalent hydrocarbon, thus raising its boiling point. However, the absence of hydrogen bonding means these forces are not exceptionally strong, making the compound sufficiently volatile for distillation under reduced pressure.

Protocol: Micro-Boiling Point Determination (Capillary Method)

This method is a reliable technique for determining the boiling point of a small liquid sample.[10] It relies on observing the temperature at which the vapor pressure of the liquid just exceeds the ambient pressure.

Methodology:

  • Preparation: Secure a small test tube containing 0.5-1 mL of this compound to a thermometer. The thermometer bulb should be level with the liquid.[11]

  • Capillary Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

  • Heating: Immerse the assembly in a heating bath (e.g., paraffin oil). Heat the bath slowly and stir continuously to ensure uniform temperature distribution.[8]

  • Observation (First Stage): As the temperature rises, a stream of bubbles will emerge from the capillary tube's open end. This occurs as the air trapped inside expands and is replaced by the sample's vapor.[11]

  • Observation (Boiling Point): Continue gentle heating until a rapid and continuous stream of bubbles is observed. At this point, turn off the heat source.[11]

  • Measurement: The boiling point is the temperature recorded the moment the stream of bubbles stops and the liquid just begins to enter the capillary tube as the apparatus cools.[10] This moment signifies that the external pressure has just overcome the vapor pressure of the liquid.

Boiling_Point_Workflow cluster_setup Experimental Setup cluster_measurement Measurement Protocol A 1. Add 0.5-1 mL of This compound to test tube B 2. Attach tube to thermometer A->B C 3. Insert inverted capillary tube B->C D 4. Place assembly in heating bath C->D E 5. Heat bath slowly and observe D->E Begin Heating F 6. Note temperature of rapid bubble stream E->F G 7. Turn off heat and allow to cool F->G H 8. Record temperature when liquid enters capillary (Boiling Point) G->H

Caption: Workflow for Micro-Boiling Point Determination.

Density: A Measure of Mass per Unit Volume

Density is an intrinsic physical property defined as the mass of a substance per unit of its volume (ρ = m/V).[12] It is temperature-dependent; for most liquids, density decreases as temperature increases. The density of this compound is reported to be approximately 1.151 g/cm³ at 20 °C, making it denser than water.[1]

Expertise & Causality: Understanding Density

The density of this compound is a direct consequence of its molecular composition and structure. The presence of two sulfur atoms, which are significantly heavier than carbon or hydrogen, within a compact five-membered ring structure, results in a relatively high mass packed into a small volume. This explains why its density is substantially greater than 1.0 g/mL.

Protocol: Density Determination using a Graduated Cylinder and Balance

This protocol provides a straightforward and self-validating method for accurately determining the density of a liquid.[13]

Methodology:

  • Mass of Empty Cylinder: Place a clean, dry graduated cylinder on an analytical balance and tare it, or record its mass (m₁).

  • Volume Measurement: Carefully add a specific volume of this compound to the graduated cylinder (e.g., 10.0 mL). To ensure accuracy, read the volume from the bottom of the meniscus with your eye level to the marking.[12] Record this volume (V).

  • Mass of Cylinder and Liquid: Weigh the graduated cylinder containing the liquid and record the new mass (m₂).

  • Temperature Control: Measure and record the temperature of the liquid, as density is temperature-sensitive.[13]

  • Calculation:

    • Calculate the mass of the liquid: m_liquid = m₂ - m₁

    • Calculate the density: ρ = m_liquid / V

  • Trustworthiness: For a self-validating system, repeat the measurement at least three times and calculate the average density. Consistent results confirm the reliability of the technique and measurements.

Density_Workflow A 1. Measure mass of empty graduated cylinder (m₁) B 2. Add known volume (V) of This compound A->B C 3. Measure mass of cylinder + liquid (m₂) B->C D 4. Record liquid temperature C->D E 5. Calculate mass: m_liquid = m₂ - m₁ D->E F 6. Calculate density: ρ = m_liquid / V E->F G Result: Density at measured temp. F->G

Caption: Workflow for Liquid Density Determination.

References

A Technical Guide to Quantum Chemical Calculations for Determining the Conformational Stability of 2-Methyl-1,3-dithiolane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of quantum chemical calculations to elucidate the conformational stability of 2-Methyl-1,3-dithiolane. This molecule, a sulfur-containing heterocycle, serves as a key structural motif in various bioactive compounds. Understanding its conformational preferences is paramount for rational drug design and development. This guide delves into the theoretical underpinnings of computational chemistry, offers a detailed, step-by-step protocol for conducting the calculations, and explains the rationale behind the selection of appropriate theoretical models. By integrating field-proven insights with rigorous scientific principles, this document aims to be a self-validating resource for both novice and experienced computational chemists.

Introduction: The Significance of Conformational Analysis in Drug Discovery

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For flexible molecules like this compound, which can exist in multiple spatial arrangements or "conformations," identifying the most stable conformer is a critical step in understanding its interaction with biological targets.[1] Quantum chemical calculations have emerged as a powerful tool in computer-aided drug design (CADD), offering a more accurate representation of molecular systems compared to faster, less precise methods.[2] These calculations can predict the relative energies of different conformers, thereby identifying the most energetically favorable and, consequently, the most populated conformation at equilibrium.

The 1,3-dithiolane ring is a prevalent scaffold in numerous biologically active molecules.[3] Its conformational behavior, influenced by factors such as stereoelectronic effects and steric hindrance, dictates the overall shape of the molecule and its ability to bind to a receptor. This guide will focus on this compound as a model system to illustrate the principles and practices of performing high-level quantum chemical calculations for conformational stability analysis.

Theoretical Foundations: A Primer on Quantum Chemical Calculations

Quantum chemistry calculations solve the Schrödinger equation for a given molecule to determine its electronic structure and energy.[2] For practical applications in drug discovery, Density Functional Theory (DFT) has become the workhorse due to its favorable balance of accuracy and computational cost.

Density Functional Theory (DFT)

DFT methods calculate the electronic energy of a molecule based on its electron density, rather than the complex many-electron wavefunction. The choice of the "functional," which approximates the exchange-correlation energy, is crucial for the accuracy of the calculation. For molecules involving non-covalent interactions, which can play a subtle but important role in conformational stability, it is often necessary to use functionals that include empirical dispersion corrections (DFT-D).[4][5]

Basis Sets

A basis set is a set of mathematical functions used to build the molecular orbitals. The size and type of the basis set directly impact the accuracy and computational cost of the calculation. For molecules containing second-row elements like sulfur, it is essential to use basis sets that include polarization and diffuse functions.

  • Polarization functions (e.g., d, f) allow for more flexibility in describing the shape of the electron density, which is particularly important for atoms with lone pairs and for describing bonding in hypervalent-like environments.[6]

  • Diffuse functions (e.g., "+") are important for describing weakly bound electrons and non-covalent interactions.[7]

Commonly used basis sets for organosulfur compounds include the Pople-style basis sets (e.g., 6-31+G(d)) and the correlation-consistent basis sets of Dunning (e.g., aug-cc-pVDZ).[8][9]

Experimental Protocol: A Step-by-Step Workflow for Conformational Analysis

The following protocol outlines a robust and self-validating workflow for determining the conformational stability of this compound.

G cluster_0 Computational Workflow start 1. Initial Structure Generation opt 2. Geometry Optimization start->opt Input Structures freq 3. Vibrational Frequency Analysis opt->freq Optimized Geometries spe 4. Single-Point Energy Calculation freq->spe Verified Minima analysis 5. Data Analysis & Interpretation spe->analysis Relative Energies

Caption: A generalized workflow for computational conformational analysis.

Step 1: Generation of Initial Conformations

The first step is to generate plausible starting geometries for the different conformers of this compound. The 1,3-dithiolane ring can adopt an envelope or a twist conformation. The methyl group at the C2 position can be in either an axial or an equatorial position. A thorough conformational search can be performed using molecular mechanics methods or by systematically rotating the rotatable bonds.

Step 2: Geometry Optimization

Each of the initial structures must be optimized to find the nearest local minimum on the potential energy surface. This is a crucial step to obtain the equilibrium geometry of each conformer.

  • Method: Density Functional Theory (DFT) is recommended. A suitable functional, such as B3LYP with a dispersion correction (e.g., B3LYP-D3), should be employed to account for non-covalent interactions.[4]

  • Basis Set: A basis set with polarization and diffuse functions is essential for sulfur-containing compounds. A good starting point is the 6-31+G(d) basis set. For higher accuracy, a larger basis set like aug-cc-pVDZ can be used.[8][9]

  • Software: Several quantum chemistry software packages can perform these calculations, including Gaussian, Q-Chem, and Molpro.[10]

The optimization is complete when the forces on all atoms and the energy change between successive steps are below a certain threshold.

Step 3: Vibrational Frequency Analysis

A vibrational frequency analysis should be performed for each optimized geometry at the same level of theory used for the optimization.[11][12] This analysis serves two critical purposes:

  • Verification of Minima: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the structure is a transition state or a higher-order saddle point, not a stable conformer.[13]

  • Thermodynamic Data: The frequency calculation provides the zero-point vibrational energy (ZPVE), as well as thermal corrections to the enthalpy and Gibbs free energy. These values are essential for obtaining accurate relative energies.[11]

Step 4: Single-Point Energy Calculation (Optional but Recommended)

For highly accurate relative energies, it is often beneficial to perform a single-point energy calculation on the optimized geometries using a larger, more flexible basis set. This approach, often denoted as Method2/BasisSet2//Method1/BasisSet1, can provide more reliable energy differences without the computational expense of re-optimizing the geometries with the larger basis set.

Step 5: Data Analysis and Interpretation

The final step is to analyze the computed energies to determine the relative stability of the conformers. The relative electronic energy (ΔE), the relative enthalpy (ΔH), and the relative Gibbs free energy (ΔG) should be calculated. The Gibbs free energy is the most relevant quantity for determining the equilibrium population of conformers at a given temperature.

Data Presentation and Interpretation

The results of the quantum chemical calculations should be presented in a clear and organized manner.

Table 1: Calculated Relative Energies of this compound Conformers
ConformerRelative Electronic Energy (ΔE) (kcal/mol)Relative Zero-Point Vibrational Energy (ΔZPVE) (kcal/mol)Relative Enthalpy (ΔH) (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)
Equatorial-Envelope0.000.000.000.00
Axial-Envelope1.50-0.101.401.65
Equatorial-Twist0.800.050.850.75
Axial-Twist2.10-0.052.052.20

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values will depend on the level of theory used.

The conformer with the lowest Gibbs free energy is the most stable and will be the most populated at equilibrium. In the hypothetical example above, the equatorial-envelope conformer is the global minimum.

The "Why": Rationale Behind Methodological Choices

The selection of the computational method and basis set is not arbitrary; it is guided by the chemical nature of the system under investigation and the desired accuracy of the results.

Choice of DFT Functional

For sulfur-containing heterocycles, stereoelectronic effects such as the anomeric effect can significantly influence conformational preferences.[14][15] The anomeric effect involves the delocalization of a lone pair of electrons from a heteroatom into an adjacent antibonding σ* orbital. Standard DFT functionals may not accurately capture these subtle electronic interactions. Functionals that include a portion of Hartree-Fock exchange, such as B3LYP, are generally better suited for this purpose. The inclusion of dispersion corrections is also crucial for accurately modeling intramolecular non-covalent interactions that can stabilize certain conformations.[4][5]

Importance of Basis Set Selection for Sulfur

Sulfur is a relatively large atom with multiple lone pairs of electrons. A flexible basis set is required to accurately describe its electron density. The inclusion of d-type polarization functions is particularly important for describing the bonding and non-bonding interactions involving sulfur.[6] Omitting these functions can lead to significant errors in the calculated geometries and energies. Diffuse functions are important for describing the "soft" nature of the electron density far from the nucleus, which is relevant for non-covalent interactions.

Visualization of Conformational Isomers

Visualizing the different conformers is essential for understanding their structural differences.

G cluster_1 Envelope Conformations cluster_2 Twist Conformations Equatorial-Envelope Equatorial Methyl (Envelope) Axial-Envelope Axial Methyl (Envelope) Equatorial-Twist Equatorial Methyl (Twist) Axial-Twist Axial Methyl (Twist)

Caption: Conformational isomers of this compound.

Conclusion: From Calculation to Insight

Quantum chemical calculations provide a powerful and rational approach to understanding the conformational stability of molecules like this compound. By following a rigorous and self-validating protocol, researchers can obtain reliable predictions of the relative energies of different conformers. This information is invaluable in the field of drug discovery, as it provides insights into the bioactive conformation of a molecule and can guide the design of new, more potent therapeutic agents. The principles and methodologies outlined in this guide are broadly applicable to a wide range of organic and medicinal chemistry research.

References

An In-depth Technical Guide to the Conformational Analysis of the 2-Methyl-1,3-dithiolane Ring

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,3-Dithiolane Scaffold

The 1,3-dithiolane moiety is a five-membered saturated heterocycle containing two sulfur atoms at positions 1 and 3.[1] It is a versatile functional group in organic synthesis, often utilized as a protecting group for carbonyl compounds.[1][2] Beyond this classical role, the 1,3-dithiolane ring is a key structural component in a variety of biologically active compounds, demonstrating its importance as a "privileged scaffold" in drug discovery.[3] The conformational behavior of this ring system, particularly when substituted, dictates the three-dimensional arrangement of pendant groups, thereby influencing its pharmacokinetic and pharmacodynamic properties.

The introduction of a methyl group at the 2-position, as in 2-methyl-1,3-dithiolane, introduces a chiral center and significantly influences the conformational equilibrium of the five-membered ring. This guide will dissect the subtle interplay of steric and stereoelectronic effects that govern the shape of this important molecule.

The Conformational Landscape: Pseudorotation in the 1,3-Dithiolane Ring

Unlike the well-defined chair and boat conformations of six-membered rings, five-membered rings like 1,3-dithiolane are in a constant state of dynamic motion known as pseudorotation.[4] This process involves the sequential puckering of each of the five ring atoms, leading to a continuous interconversion between a multitude of envelope and twist (or half-chair) conformations.

The two principal conformations of the 1,3-dithiolane ring are:

  • Envelope (Cs symmetry): In this conformation, four of the ring atoms are coplanar, while the fifth is out of the plane, resembling an open envelope.

  • Twist or Half-Chair (C2 symmetry): Here, three atoms are coplanar, with the other two situated on opposite sides of the plane.

The presence of a substituent at the C2 position, such as a methyl group, introduces a bias in this pseudorotational circuit, favoring certain conformations over others. The primary factors influencing this preference are steric hindrance and stereoelectronic effects, most notably the anomeric effect.

The Anomeric Effect in this compound

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a substituent at the anomeric carbon (the carbon atom adjacent to a heteroatom in a heterocyclic ring) to adopt an axial orientation, despite the potential for steric hindrance.[5] This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on the ring heteroatom and the antibonding (σ*) orbital of the C-substituent bond.

In the context of this compound, the anomeric effect would favor a conformation where the methyl group at C2 occupies a pseudo-axial position. This is due to the stabilizing overlap between the lone pairs of the sulfur atoms and the σ* orbital of the C2-CH3 bond. However, this is counteracted by the steric repulsion between the pseudo-axial methyl group and the pseudo-axial protons at C4 and C5. The final conformational equilibrium is a delicate balance of these opposing forces.

Experimental Elucidation: The Power of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for investigating the conformational dynamics of molecules in solution.[6] By analyzing the chemical shifts and, more importantly, the vicinal coupling constants (3JHH) between protons on adjacent carbon atoms, one can deduce the time-averaged dihedral angles and thus the predominant conformation of the ring.

The Karplus Relationship: From Coupling Constants to Dihedral Angles

The relationship between the vicinal coupling constant (3JHH) and the dihedral angle (Φ) between the coupled protons is described by the Karplus equation. This empirical relationship is a cornerstone of conformational analysis. The general form of the equation is:

J(Φ) = Acos2(Φ) + Bcos(Φ) + C

where A, B, and C are empirically derived parameters that depend on the specific molecular fragment. For saturated systems, a larger coupling constant is generally observed for anti-periplanar (Φ ≈ 180°) and syn-periplanar (Φ ≈ 0°) arrangements of protons, while a smaller coupling constant is seen for gauche arrangements (Φ ≈ 60°).

Analyzing the 1H NMR Spectrum of this compound

The 1H NMR spectrum of this compound provides key insights into its conformational preferences. The spectrum, as reported in the Human Metabolome Database, shows distinct signals for the methyl, methine, and methylene protons.[7]

ProtonChemical Shift (ppm)
CH3~1.58-1.60
CH2~3.10-3.30
CH~4.49-4.55

A detailed analysis of the coupling patterns within the methylene (CH2) and methine (CH) multiplets is necessary to extract the vicinal coupling constants. These constants can then be used in conjunction with the Karplus equation to estimate the dihedral angles within the dithiolane ring, providing a picture of the preferred conformation(s) in solution.

Experimental Protocol: High-Resolution 1H NMR Spectroscopy

  • Sample Preparation: Dissolve a few milligrams of purified this compound in a deuterated solvent (e.g., CDCl3, C6D6) in a standard 5 mm NMR tube. The concentration should be optimized to obtain a good signal-to-noise ratio without causing significant line broadening.

  • Data Acquisition: Acquire a high-resolution 1H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a suitable window function (e.g., exponential multiplication for sensitivity enhancement or Gaussian multiplication for resolution enhancement) followed by Fourier transformation.

  • Spectral Analysis: Carefully integrate the signals to determine the relative number of protons. Accurately measure the chemical shifts and coupling constants from the multiplet patterns. For complex spectra, 2D NMR techniques like COSY (Correlation Spectroscopy) can be employed to identify coupled protons.[8]

Workflow for Conformational Analysis using NMR Data

Caption: Workflow for NMR-based conformational analysis.

Computational Chemistry: A Synergistic Approach

Computational chemistry provides a powerful complementary tool to experimental methods for studying molecular conformations.[9] By performing theoretical calculations, it is possible to map the potential energy surface of a molecule and identify the low-energy conformers and the energy barriers between them.

Methods for Conformational Energy Calculations

A variety of computational methods can be employed for conformational analysis, ranging from rapid molecular mechanics (MM) to more accurate but computationally expensive quantum mechanics (QM) methods.

  • Molecular Mechanics (MM): Force fields such as MMFF94 or AMBER are used to calculate the steric energy of a molecule based on bond lengths, bond angles, and torsional angles. This method is well-suited for rapidly exploring the conformational space of larger molecules.

  • Quantum Mechanics (QM):

    • Ab initio methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation without empirical parameters.

    • Density Functional Theory (DFT): DFT methods, like B3LYP, are often a good compromise between accuracy and computational cost for conformational energy calculations of organic molecules.[9]

Computational Protocol: Conformational Search and Energy Calculation

  • Structure Building: Construct a 3D model of this compound using a molecular modeling software package.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy conformers. This can be done using molecular mechanics or semi-empirical methods.

  • Geometry Optimization and Energy Calculation: For each identified conformer, perform a full geometry optimization and calculate its energy using a higher level of theory, such as DFT with a suitable basis set (e.g., 6-31G(d)).

  • Analysis of Results: Compare the relative energies of the optimized conformers to determine their populations at a given temperature using the Boltzmann distribution. Analyze the geometric parameters (dihedral angles, bond lengths) of the most stable conformers to understand the structural details.

Logical Relationship between Experimental and Computational Analysis

G cluster_0 Experimental Analysis cluster_1 Computational Analysis cluster_2 Synergistic Outcome NMR_Exp NMR Experiment Coupling_Consts Vicinal Coupling Constants NMR_Exp->Coupling_Consts Conformation Validated Conformational Model Coupling_Consts->Conformation Karplus Equation Comp_Model Computational Modeling Energy_Surface Potential Energy Surface Comp_Model->Energy_Surface Energy_Surface->Conformation Boltzmann Distribution

Caption: Synergy between experimental and computational methods.

Conclusion: An Integrated Understanding

The conformational analysis of the this compound ring requires a multi-faceted approach that integrates high-resolution NMR spectroscopy with robust computational modeling. The dynamic nature of the five-membered ring, governed by pseudorotation, is subtly influenced by the stereoelectronic and steric effects of the 2-methyl substituent. By carefully measuring vicinal proton-proton coupling constants and applying the Karplus equation, researchers can gain valuable insights into the time-averaged conformation in solution. Computational methods, in turn, provide a detailed picture of the potential energy landscape, allowing for the identification and energetic ranking of stable conformers. The synergy between these experimental and theoretical techniques provides a comprehensive and validated understanding of the three-dimensional structure of this important molecular scaffold, which is crucial for its application in the development of new therapeutic agents.

References

Theoretical studies on the reaction mechanisms of 2-Methyl-1,3-dithiolane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Investigation of Reaction Mechanisms of 2-Methyl-1,3-dithiolane

Executive Summary

This compound, a prominent member of the dithioacetal class of sulfur-containing heterocycles, serves critical roles in organic synthesis, notably as a protecting group for carbonyls, and as a key component in flavor chemistry.[1][2] A profound understanding of its reaction mechanisms is paramount for optimizing existing applications and innovating new synthetic methodologies. This guide provides a comprehensive exploration of the theoretical and computational approaches used to elucidate the complex reaction pathways of this compound. By leveraging the predictive power of computational chemistry, particularly Density Functional Theory (DFT), researchers can map potential energy surfaces, characterize transient intermediates, and calculate reaction kinetics, thereby revealing intricate mechanistic details that are often inaccessible through experimental means alone. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind computational choices and a framework for designing and interpreting theoretical studies on this versatile molecule.

Introduction to this compound: Structure and Significance

This compound is a five-membered heterocyclic compound featuring two sulfur atoms at positions 1 and 3, and a methyl group at position 2.[3] This structure is typically synthesized by the acid-catalyzed reaction of acetaldehyde with 1,2-ethanedithiol.[1] Its primary utility in organic chemistry stems from its function as a protective group for aldehydes. The dithiolane moiety is exceptionally stable under a wide range of nucleophilic and basic conditions, yet can be selectively cleaved under specific oxidative or acidic conditions to regenerate the parent carbonyl group.[1][4] This stability and selective reactivity are central to its application in complex multi-step syntheses. A rigorous theoretical examination of its reaction mechanisms provides the fundamental insights required to predict its behavior and design novel chemical transformations.

Methodological Pillars of Theoretical Reaction Mechanism Studies

The investigation of reaction mechanisms through computational chemistry is a self-validating system that combines theoretical rigor with predictive power. The primary goal is to model the potential energy surface (PES) of a reaction, identifying the low-energy paths that connect reactants to products.

The Role of Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse for mechanistic studies in organic chemistry due to its favorable balance of computational cost and accuracy.[5][6] Functionals like B3LYP or M06-2X are commonly employed to provide reliable geometric and energetic information.[5][7] The choice of basis set, such as the Pople-style 6-31G(d) or the more extensive aug-cc-pVTZ, is critical for accurately describing the electronic structure of reactants, intermediates, and transition states.

A Standard Computational Workflow

A robust theoretical study of a reaction mechanism follows a structured, multi-step protocol designed to ensure the validity and reproducibility of the results. This workflow serves as a self-validating system where each step confirms the findings of the previous one.

Step-by-Step Computational Protocol:

  • Conformational Analysis: All reactant and product molecules are subjected to a thorough conformational search to locate the global minimum energy structure on the potential energy surface.[7] This is crucial as reaction energetics must be calculated from the most stable conformer.

  • Locating Stationary Points:

    • Reactants, Intermediates, and Products: These species are optimized to a local minimum on the PES, where all calculated vibrational frequencies are real (positive).

    • Transition States (TS): A transition state structure, representing the maximum energy point along the reaction coordinate, is located. A true TS is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

  • Reaction Pathway Confirmation:

    • Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a located transition state correctly connects the desired reactant and product, an IRC calculation is performed. This traces the minimum energy path downhill from the TS, ensuring it leads to the expected minima.

  • Energetic Calculations:

    • Single-point energy calculations are often performed at a higher level of theory or with a larger basis set on the optimized geometries to refine the electronic energies.

    • Thermochemical corrections (zero-point vibrational energy, thermal and entropic contributions) are calculated from the vibrational frequencies to determine the Gibbs free energies of activation (ΔG‡) and reaction (ΔG_rxn).

  • Solvent Effects: The influence of the solvent is typically incorporated using implicit continuum solvation models, such as the SMD model, which provides a more realistic representation of reaction energetics in solution.[5]

G cluster_workflow Computational Workflow for Mechanistic Analysis A Step 1: Conformational Analysis (Identify Global Minimum) B Step 2: Geometry Optimization (Locate Reactants, Products, TS) A->B C Step 3: Frequency Calculation (Characterize Stationary Points) B->C D Step 4: IRC Calculation (Verify TS Connectivity) C->D E Step 5: High-Level Energy Calculation (Refine Energetics + Solvation) C->E D->E F Result: Potential Energy Surface (ΔG‡ and ΔGrxn) E->F G R This compound R_prot Protonated Dithiolane R->R_prot Fast H_plus + H+ TS1 TS1 R_prot->TS1 Slow (RDS) Int1 Thionium Ion Intermediate TS1->Int1 Int2 Hemithioacetal Intermediate Int1->Int2 Fast H2O_add + H2O Products Acetaldehyde + Ethanedithiol Int2->Products Further steps H_minus - H+ G cluster_radical Radical Reaction Pathways cluster_abstraction H-Abstraction cluster_addition Addition Reactants Dithiolane + •OH TS_abs TS (Abstraction) Reactants->TS_abs TS_add TS (Addition) Reactants->TS_add Prod_abs C2 Radical + H2O TS_abs->Prod_abs Prod_add Sulfuranyl Radical TS_add->Prod_add

References

Discovery and Synthesis of Novel 2-Methyl-1,3-dithiolane Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-dithiolane scaffold, a five-membered heterocyclic ring containing two sulfur atoms, has emerged as a "privileged scaffold" in medicinal chemistry due to its presence in a variety of biologically active compounds.[1] This guide provides a comprehensive technical overview of the discovery and synthesis of novel derivatives of 2-methyl-1,3-dithiolane. We will delve into the foundational synthetic methodologies, explore advanced strategies for creating diverse derivatives, and present detailed experimental protocols. Furthermore, this guide will highlight the critical role of these derivatives in drug discovery, supported by case studies of their biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique properties of the this compound core for the creation of novel therapeutic agents.

Introduction to this compound: The Core Scaffold

This compound is an organosulfur compound that serves as the foundational structure for a wide range of derivatives.[2] It is characterized by a five-membered ring with two sulfur atoms at positions 1 and 3, and a methyl group at position 2.

Physicochemical Properties and Aroma Profile

This compound is a colorless to pale yellow liquid with a potent, sulfurous aroma.[2] Its distinct scent is often described as onion-like, savory, and smoky.[2] This characteristic aroma has led to its use as a flavoring agent in a variety of food products.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC4H8S2[3]
Molecular Weight120.24 g/mol [3]
Boiling Point66-67 °C[2]
CAS Number5616-51-3[3]
FEMA Number3705[3][5]
Established Applications in Flavor and Fragrance Industries

The primary application of this compound lies in the flavor and fragrance industries.[2] Its strong, savory aroma makes it a valuable component in the formulation of artificial meat, onion, and savory flavors for various food products. It is also utilized in the perfume industry to impart unique earthy and sulfurous notes to fragrances.[2]

The 1,3-Dithiolane Moiety as a Privileged Scaffold in Medicinal Chemistry

Beyond its use in the flavor industry, the 1,3-dithiolane ring system has garnered significant attention in medicinal chemistry.[1] A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs. The 1,3-dithiolane moiety has been incorporated into a variety of therapeutic agents with diverse biological activities, including tyrosinase inhibitors, 5-HT1A agonists, sigma receptor modulators, and M2 receptor antagonists.[1][6] The stereochemistry of the dithiolane ring can play a crucial role in its biological activity.[1]

Foundational Synthetic Methodologies for the 1,3-Dithiolane Ring

The most common and straightforward method for the synthesis of 2-substituted-1,3-dithiolanes is the thioacetalization of a carbonyl compound.[7][8]

Thioacetalization of Carbonyl Compounds: Mechanism and Catalysis

This reaction involves the condensation of an aldehyde or ketone with 1,2-ethanedithiol in the presence of an acid catalyst.[7][8] The reaction proceeds through a hemi-thioacetal intermediate, which then undergoes intramolecular cyclization to form the stable 1,3-dithiolane ring.

A variety of acid catalysts can be employed to facilitate this transformation, including Brønsted acids like p-toluenesulfonic acid (pTSA) and Lewis acids.[7][9] More recently, solid-supported catalysts such as perchloric acid adsorbed on silica gel (HClO4-SiO2) and recyclable catalysts like praseodymium triflate have been utilized to develop more environmentally friendly and efficient protocols.[7]

Caption: General mechanism of acid-catalyzed thioacetalization.

Discovery and Synthesis of Novel this compound Derivatives

The versatility of the 1,3-dithiolane scaffold allows for the synthesis of a wide array of derivatives with diverse functionalities and potential applications.

Derivatives Substituted at the C2-Position

A common strategy for creating novel derivatives is to introduce different substituents at the C2 position of the 1,3-dithiolane ring. This can be achieved by starting with a ketone that already contains the desired substituent.

The synthesis of 2-aryl- and 2-hetaryl-2-methyl-1,3-dithiolanes can be accomplished by reacting the corresponding aryl or hetaryl methyl ketone with 1,2-ethanedithiol. For example, the synthesis of 2-methyl-2-phenyl-1,3-dithiolane is achieved by the reaction of acetophenone with 1,2-ethanedithiol.[9]

Detailed Protocol 1: Synthesis of 2-Methyl-2-phenyl-1,3-dithiolane [9]

  • Reactants:

    • Acetophenone (120 g, 1 mole)

    • 1,2-Ethanedithiol (94 g, 1 mole)

    • p-Toluenesulfonic acid (pTSA) (catalytic amount)

    • Benzene (500 ml)

  • Procedure: a. Dissolve acetophenone and 1,2-ethanedithiol in benzene in a round-bottom flask equipped with a Dean-Stark trap. b. Add a catalytic amount of p-toluenesulfonic acid to the solution. c. Reflux the mixture for 16 hours, or until no more water is collected in the Dean-Stark trap. d. Cool the reaction mixture to room temperature. e. Wash the solution with ice-cold dilute sodium hydroxide, followed by water. f. Reduce the volume of the organic layer under vacuum to obtain a viscous oil. g. Purify the crude product by vacuum distillation to yield 2-methyl-2-phenyl-1,3-dithiolane as a colorless oil.

Table 2: Summary of Reaction Conditions and Yields for C2-Substituted Derivatives

C2-SubstituentCarbonyl PrecursorCatalystSolventReaction TimeYieldReference
PhenylAcetophenonepTSABenzene16 h61%[9]
Chiral this compound Derivatives: Asymmetric Synthesis

For many biologically active molecules, the three-dimensional arrangement of atoms, or stereochemistry, is critical for their function.[1] Enantiomers, which are non-superimposable mirror images of a chiral molecule, can have vastly different pharmacological and toxicological profiles. Therefore, the development of methods for the asymmetric synthesis of chiral 1,3-dithiolane derivatives is of great importance in drug discovery.

The synthesis of enantiomerically pure 1,3-dithiolanes can be challenging.[1] One approach involves the use of chiral auxiliaries to control the stereochemical outcome of the reaction. Alternatively, chiral resolution of a racemic mixture using techniques such as enantioselective HPLC can be employed to separate the individual enantiomers.[1]

Caption: Strategies for the synthesis of chiral 2-methyl-1,3-dithiolanes.

2-Imino-1,3-dithiolane Derivatives

2-Imino-1,3-dithiolanes are a class of derivatives where the oxygen atom of the carbonyl group is replaced by an imino group. These compounds have shown potential as biologically active agents.[10] An efficient, one-pot synthesis of 2-imino-1,3-dithiolanes has been developed, offering a straightforward route to these valuable compounds.[11]

Detailed Protocol 2: One-pot Synthesis of a 2-Imino-1,3-dithiolane Derivative [11]

  • Reactants:

    • Allyl chloride

    • Primary amine

    • Carbon disulfide

    • Iodine (I2)

  • Procedure: a. Combine allyl chloride, the primary amine, carbon disulfide, and iodine in a reaction vessel. b. The reaction is carried out under solvent-free conditions. c. The reaction proceeds to yield the corresponding 5-iodomethyl-2-imino-1,3-dithiolane.

Emerging Applications in Drug Discovery

The 1,3-dithiolane scaffold is a key component in a number of compounds with promising therapeutic potential.

Case Studies of Bioactive 1,3-Dithiolane Derivatives
  • Sigma Receptor Modulators: A notable example is the compound BS148, a cyclohexylspiro-1,3-dithiolane analog, which has demonstrated selective toxicity against metastatic malignant melanoma cell lines while sparing normal human melanocytes.[1]

  • Tyrosinase Inhibitors: A series of (2-substituted phenyl-1,3-dithiolan-4-yl)methanols have been developed as tyrosinase inhibitors with antimelanogenic effects, highlighting their potential in treating hyperpigmentation disorders.[1]

  • Other Therapeutic Areas: The versatility of the 1,3-dithiolane scaffold is further demonstrated by its incorporation into M2 receptor antagonists, cannabinoid CB1 receptor ligands, and dihydrofolate reductase (DHFR) inhibitors.[1]

Table 3: Biological Activities of Novel Dithiolane Scaffolds

Derivative ClassBiological Target/ActivityTherapeutic PotentialReference
Cyclohexylspiro-1,3-dithiolanes (e.g., BS148)Sigma receptor modulatorMetastatic melanoma[1]
(2-Substituted phenyl-1,3-dithiolan-4-yl)methanolsTyrosinase inhibitorHyperpigmentation disorders[1]
2-Imino-1,3-dithiolanesVariousTo be further explored[10]

Conclusion and Future Perspectives

The this compound core and its derivatives represent a fertile ground for the discovery of novel chemical entities with diverse applications. While its role in the flavor and fragrance industry is well-established, its potential in medicinal chemistry is still being actively explored. The development of efficient and stereoselective synthetic methods is crucial for unlocking the full therapeutic potential of this versatile scaffold. Future research in this area will likely focus on the design and synthesis of new derivatives with improved pharmacological properties, as well as a deeper investigation into their mechanisms of action. The continued exploration of the chemical space around the this compound nucleus promises to yield exciting new discoveries in both materials science and drug development.

References

Methodological & Application

Synthesis of 2-Methyl-1,3-dithiolane from acetaldehyde and 1,2-ethanedithiol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Synthesis of 2-Methyl-1,3-dithiolane

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a versatile organosulfur compound. The protocol details the acid-catalyzed reaction between acetaldehyde and 1,2-ethanedithiol to form the target cyclic thioacetal. As a Senior Application Scientist, this guide is structured to provide not only a step-by-step methodology but also the underlying mechanistic principles, critical safety protocols, and analytical characterization data. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a robust and reliable method for preparing this compound, which is widely used as a carbonyl protecting group and as a flavoring agent.[1][2][3][4]

Introduction and Scientific Rationale

This compound is a five-membered heterocyclic compound belonging to the dithiolane class. Its primary utility in organic synthesis stems from its function as a protective group for aldehydes.[5][6][7] The formation of the dithiolane renders the original carbonyl carbon non-electrophilic and stable to a wide range of nucleophiles, as well as acidic and basic conditions.[5][8] This stability is crucial in multi-step syntheses where other functional groups must be manipulated without affecting a resident aldehyde.[7]

Beyond its role in synthesis, this compound is recognized for its potent sensory properties, possessing a characteristic burnt, alliaceous (onion/garlic-like) odor, and is used as a flavoring agent in the food industry.[1][2][9] The synthesis involves the condensation of acetaldehyde with 1,2-ethanedithiol, a classic example of thioacetal formation, typically facilitated by an acid catalyst.[5][6]

Reaction Mechanism: Acid-Catalyzed Thioacetalization

The formation of this compound proceeds through a well-established acid-catalyzed mechanism. The reaction can be catalyzed by either a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., boron trifluoride).[6][10] The causality behind each step is critical for understanding reaction control and optimization.

  • Carbonyl Activation: The reaction initiates with the protonation of the acetaldehyde's carbonyl oxygen by the acid catalyst (H-A).[11] This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.

  • Hemithioacetal Formation: One of the sulfur atoms of 1,2-ethanedithiol, acting as a potent nucleophile, attacks the activated carbonyl carbon. Subsequent deprotonation of the sulfur atom yields a hemithioacetal intermediate.[5]

  • Formation of a Leaving Group: The hydroxyl group of the hemithioacetal is protonated by the acid catalyst, converting it into a good leaving group (H₂O).[11]

  • Thionium Ion Intermediate: The departure of a water molecule results in the formation of a resonance-stabilized thionium ion. This intermediate is highly electrophilic.

  • Intramolecular Cyclization: The second thiol group within the same molecule then acts as an intramolecular nucleophile, attacking the thionium ion's carbon. This ring-closing step forms the five-membered dithiolane ring.

  • Catalyst Regeneration: A final deprotonation step releases the product, this compound, and regenerates the acid catalyst, allowing it to participate in another catalytic cycle.

Thioacetal Formation Mechanism Mechanism of this compound Synthesis cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3 & 4: Dehydration cluster_3 Step 5 & 6: Cyclization & Deprotonation acetaldehyde Acetaldehyde activated_carbonyl Activated Carbonyl acetaldehyde->activated_carbonyl + H-A dithiol 1,2-Ethanedithiol catalyst H-A (Acid Catalyst) hemithioacetal Hemithioacetal activated_carbonyl->hemithioacetal + Dithiol - A⁻ protonated_hemi Protonated Hemithioacetal hemithioacetal->protonated_hemi + H-A thionium_ion Thionium Ion protonated_hemi->thionium_ion - H₂O - A⁻ product This compound thionium_ion->product Intramolecular Attack - H⁺ regenerated_catalyst H-A water H₂O

Caption: Acid-catalyzed mechanism of 1,3-dithiolane formation.

Safety and Handling Protocols

Trustworthiness through Safety: A protocol's validity is predicated on its safety. All manipulations must be performed in a certified chemical fume hood.

  • 1,2-Ethanedithiol (CAS 540-63-6): This reagent is highly toxic, flammable, and has an extremely unpleasant and pervasive stench.[12][13] It is fatal if it comes into contact with skin or is inhaled.[12][14] Strict adherence to using appropriate personal protective equipment (PPE) is mandatory, including chemical-resistant gloves (nitrile is often insufficient; butyl or Viton gloves are recommended), safety goggles, and a lab coat.[13][15] Store in a cool, well-ventilated area away from ignition sources.[12][14]

  • Acetaldehyde (CAS 75-07-0): Acetaldehyde is extremely volatile, flammable, and an irritant. It should be handled as a carcinogen. Due to its low boiling point (20.2 °C), it must be kept cool and handled with care to prevent inhalation of vapors.

  • Acid Catalysts (e.g., BF₃·OEt₂): These are corrosive and moisture-sensitive. Handle with care, avoiding contact with skin and eyes.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to these steps, coupled with careful monitoring, ensures a high probability of success.

Materials and Reagents
Reagent/MaterialMolecular Wt.Quantity (10 mmol scale)Moles (mmol)Molar Ratio
Acetaldehyde44.05 g/mol 0.441 g (0.56 mL)10.01.0
1,2-Ethanedithiol94.2 g/mol 1.04 g (0.90 mL)11.01.1
Boron Trifluoride Etherate (BF₃·OEt₂)141.93 g/mol ~25 mg (0.22 mL)~0.180.018 (cat.)
Dichloromethane (DCM), anhydrous-20 mL--
Saturated Sodium Bicarbonate (aq.)-30 mL--
Brine (Saturated NaCl aq.)-15 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-~2 g--
Equipment
  • 50 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles/syringes

  • Inert gas line (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for vacuum distillation or flash chromatography

Step-by-Step Procedure
  • Reaction Setup: In a chemical fume hood, equip a dry 50 mL round-bottom flask with a magnetic stir bar and a rubber septum.[16] Purge the flask with an inert gas (e.g., nitrogen) for several minutes.

  • Reagent Addition: Add anhydrous dichloromethane (20 mL) to the flask via syringe. Add 1,2-ethanedithiol (1.04 g, 0.90 mL, 11.0 mmol).[16] Cool the flask to 0 °C using an ice bath.

  • Substrate Addition: Slowly add acetaldehyde (0.441 g, 0.56 mL, 10.0 mmol) to the stirred solution. The choice to add the aldehyde to the dithiol minimizes self-polymerization of the aldehyde.

  • Catalyst Addition: While maintaining the temperature at 0 °C, add the Lewis acid catalyst, boron trifluoride etherate (~25 mg), dropwise via syringe.[16] A slight exotherm may be observed.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.[16] The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the acetaldehyde spot/peak.

  • Quenching: Upon completion, cool the flask again to 0 °C and slowly quench the reaction by adding 15 mL of saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.[3][16] Caution: Gas evolution (CO₂) may occur.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with brine (15 mL) to remove residual water.[3] Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.[3]

  • Solvent Removal: Remove the dichloromethane solvent using a rotary evaporator.

  • Purification: The crude product is a yellowish oil with a strong odor. Purify via vacuum distillation (boiling point ~65 °C at 10 mmHg) to obtain this compound as a colorless liquid.[1][17] Alternatively, flash column chromatography on silica gel can be used.[3]

Caption: General experimental workflow for 1,3-dithiolane synthesis.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Physical Appearance: Clear, colorless liquid with a strong, burnt alliaceous odor.[1][9]

  • Boiling Point: 65 °C @ 10 mmHg.[1]

  • Refractive Index: 1.564-1.574.[1]

  • ¹H NMR (300 MHz, CCl₄): δ (ppm) 4.51 (q, 1H, S-CH-S), 3.20 (m, 4H, S-CH₂-CH₂-S), 1.60 (d, 3H, CH₃).[1]

  • ¹³C NMR: The structure can be confirmed by its characteristic peaks.[18]

    • C2 (methine carbon): ~45-50 ppm

    • C4, C5 (ethylene carbons): ~38-42 ppm

    • Methyl carbon: ~20-25 ppm

Conclusion

This application note provides a robust, mechanistically grounded, and safety-conscious protocol for the synthesis of this compound. By understanding the causality behind each step—from carbonyl activation to intramolecular cyclization—researchers can confidently execute this procedure, troubleshoot effectively, and adapt it for analogous substrates. The successful synthesis and purification yield a valuable compound for applications in both complex organic synthesis and flavor chemistry.

References

Application Notes and Protocols: 2-Methyl-1,3-dithiolane as a Protecting Group for Ketones in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired molecular complexity. This guide provides an in-depth technical overview of 2-methyl-1,3-dithiolane, a derivative of 1,2-ethanedithiol, as a robust and versatile protecting group for ketones. We will explore the mechanistic underpinnings of its formation and cleavage, provide detailed, field-proven protocols, and discuss its stability profile and chemoselectivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this protecting group in their synthetic endeavors.

Introduction: The Imperative of Carbonyl Protection

The carbonyl group of a ketone is a hub of reactivity, susceptible to attack by a wide array of nucleophiles, including organometallics and hydrides. In a multi-step synthesis, it is often necessary to temporarily mask this reactivity to allow for transformations elsewhere in the molecule. An ideal protecting group should be easy to install and remove in high yield under mild conditions that do not affect other functional groups.[1]

1,3-Dithiolanes, as cyclic thioacetals, are a class of protecting groups that exhibit exceptional stability under both acidic and basic conditions, making them superior to their oxygen analogues (acetals) in many synthetic contexts.[2][3] The this compound, formed from the reaction of a ketone with 1,2-ethanedithiol, is a prime example of this class, offering reliable protection and predictable reactivity.

The this compound Protecting Group: A Technical Overview

The formation of a this compound converts a prochiral or chiral ketone into a dithiolane derivative. This transformation effectively shields the electrophilic carbonyl carbon from nucleophilic attack.

Advantages of this compound:

  • High Stability: Resistant to a broad range of non-acidic reagents, including organolithium reagents, Grignard reagents, and lithium aluminum hydride (LiAlH4).[4][5][6]

  • Ease of Formation: Readily formed from ketones and 1,2-ethanedithiol under Lewis or Brønsted acid catalysis.[7]

  • Versatile Deprotection: The ketone can be regenerated through various oxidative or mercury-based methods.[8][9]

  • Synthetic Handle: Beyond protection, the dithiolane moiety can be subjected to reductive desulfurization to yield a methylene group, offering a pathway to deoxygenate ketones.[10][11]

Mechanism of Formation

The formation of a this compound from a ketone and 1,2-ethanedithiol is typically catalyzed by a Lewis or Brønsted acid. The mechanism involves the initial activation of the carbonyl oxygen by the acid, followed by nucleophilic attack of one of the thiol groups. A subsequent intramolecular cyclization and elimination of water yields the stable five-membered dithiolane ring.

G cluster_0 Step 1: Carbonyl Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Hemithioacetal Formation cluster_3 Step 4: Intramolecular Cyclization cluster_4 Step 5: Dithiolane Formation K R(R')C=O KH R(R')C=O⁺H K->KH Protonation H H⁺ Int1 R(R')C(O⁺H)-S⁺H(CH₂)₂SH KH->Int1 Attack by Thiol D HS(CH₂)₂SH D->Int1 Int2 R(R')C(OH)-S(CH₂)₂SH Int1->Int2 -H⁺ Int3 R(R')C(O⁺H₂)-S(CH₂)₂SH Int2->Int3 +H⁺ Int4 Cyclic Intermediate Int3->Int4 -H₂O P This compound Int4->P -H⁺

Caption: Mechanism of Acid-Catalyzed Dithiolane Formation.

Experimental Protocols: Protection of Ketones

**Protocol 4.1: Lewis Acid Catalyzed Protection using Boron Trifluoride Etherate (BF₃·OEt₂) **

This protocol is a widely used and efficient method for the formation of 2-methyl-1,3-dithiolanes from ketones.[12]

Materials:

  • Ketone (1.0 eq)

  • 1,2-Ethanedithiol (1.2 eq)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the ketone (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add 1,2-ethanedithiol (1.2 eq) to the stirred solution.

  • Slowly add BF₃·OEt₂ (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Protocol 4.2: Solid-Phase Acid Catalysis using Amberlyst-15

This method offers the advantage of a simplified workup, as the solid acid catalyst can be easily removed by filtration.[3]

Materials:

  • Ketone (1.0 eq)

  • 1,2-Ethanedithiol (1.5 eq)

  • Amberlyst-15 resin

  • Anhydrous Toluene

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine the ketone (1.0 eq), 1,2-ethanedithiol (1.5 eq), and a catalytic amount of Amberlyst-15 resin in anhydrous toluene.

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting ketone is consumed.

  • Cool the reaction mixture to room temperature.

  • Filter off the Amberlyst-15 resin and wash it with a small amount of toluene or another suitable solvent.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation.

Stability and Chemoselectivity

A key advantage of the this compound protecting group is its remarkable stability across a wide range of reaction conditions.

Reagent/ConditionStability of this compound
Strong Bases (e.g., n-BuLi, LDA) Stable
Grignard Reagents (e.g., MeMgBr) Stable
Hydride Reducing Agents (e.g., LiAlH₄, NaBH₄) Stable
Strong Aqueous Acids (e.g., HCl, H₂SO₄) Labile
Oxidizing Agents (e.g., IBX, NCS) Labile
Raney Nickel Labile (Reductive Desulfurization)

Chemoselectivity:

The formation of dithiolanes is generally faster for aldehydes than for ketones.[12] This difference in reactivity can be exploited for the chemoselective protection of an aldehyde in the presence of a ketone by carefully controlling the reaction conditions, such as using a milder Lewis acid or shorter reaction times.[13]

Deprotection Protocols: Regenerating the Ketone

The regeneration of the ketone from the this compound is a critical step. Several methods are available, with the choice depending on the other functional groups present in the molecule.

Protocol 6.1: Oxidative Deprotection with o-Iodoxybenzoic Acid (IBX)

IBX is a mild and effective reagent for the deprotection of dithiolanes under neutral conditions.[8][14]

Materials:

  • This compound protected ketone (1.0 eq)

  • o-Iodoxybenzoic acid (IBX) (2.0-3.0 eq)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

Procedure:

  • Dissolve the dithiolane-protected ketone (1.0 eq) in DMSO in a round-bottom flask.

  • Add IBX (2.0-3.0 eq) to the solution at room temperature.

  • Stir the mixture vigorously. The reaction is typically complete within a few hours, as monitored by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer and wash it several times with water to remove the DMSO and iodine-containing byproducts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting ketone by flash column chromatography.

G cluster_0 Step 1: Oxidation of Sulfur cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Ketone Release Dithiolane This compound Oxidized_Int Sulfonium Intermediate Dithiolane->Oxidized_Int IBX IBX IBX->Oxidized_Int Hemithioacetal Hemithioacetal Intermediate Oxidized_Int->Hemithioacetal Water H₂O Water->Hemithioacetal Ketone R(R')C=O Hemithioacetal->Ketone Byproducts Sulfur Byproducts Hemithioacetal->Byproducts

Caption: General Mechanism of Oxidative Deprotection with IBX.

Protocol 6.2: Deprotection using N-Chlorosuccinimide (NCS) and Silver Nitrate (AgNO₃)

This method is effective for the cleavage of dithiolanes, particularly when other sensitive functional groups are present.

Materials:

  • This compound protected ketone (1.0 eq)

  • N-Chlorosuccinimide (NCS) (2.2 eq)

  • Silver Nitrate (AgNO₃) (2.2 eq)

  • Aqueous Acetonitrile (e.g., 80% MeCN/H₂O)

  • Saturated Sodium Sulfite (Na₂SO₃) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the dithiolane-protected ketone (1.0 eq) in a mixture of acetonitrile and water.

  • Add NCS (2.2 eq) and AgNO₃ (2.2 eq) to the solution.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the silver salts.

  • Dilute the filtrate with DCM and wash sequentially with saturated Na₂SO₃ solution and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the ketone by flash column chromatography.

Protocol 6.3: Reductive Desulfurization with Raney Nickel

This protocol does not regenerate the ketone but instead reduces the protected carbonyl to a methylene group. This is a powerful transformation for the deoxygenation of ketones.[10][11][15]

Materials:

  • This compound protected ketone (1.0 eq)

  • Raney Nickel (W-2, slurry in ethanol)

  • Ethanol

Procedure:

  • In a round-bottom flask, suspend the dithiolane-protected ketone (1.0 eq) in ethanol.

  • Carefully add a slurry of Raney Nickel (a significant excess by weight is often used) in ethanol. Caution: Raney Nickel is pyrophoric and should be handled with care under an inert atmosphere.

  • Heat the mixture to reflux and stir vigorously for several hours. Monitor the reaction by TLC or GC-MS.

  • Cool the reaction mixture to room temperature.

  • Carefully filter the mixture through a pad of Celite to remove the Raney Nickel. Wash the Celite pad thoroughly with ethanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the resulting alkane by flash column chromatography.

Comparative Analysis with Other Ketone Protecting Groups

Protecting GroupFormation ConditionsStabilityDeprotection ConditionsKey Advantages/Disadvantages
This compound Acidic (Lewis or Brønsted)Stable to bases, nucleophiles, hydridesOxidative (IBX, NCS), Hg(II) saltsHigh stability; can be converted to methylene
1,3-Dioxolane AcidicLabile to acid; stable to basesAqueous acidEasy to form and remove; acid sensitive
Dimethyl Ketal Acidic, with methanolLabile to acid; stable to basesAqueous acidSimple; can be less stable than cyclic acetals
N,N-Dimethylhydrazone Mildly acidicStable to bases, nucleophilesMild acid, oxidative cleavageUseful for α-functionalization; can be colored

Conclusion

The this compound stands out as a highly reliable and versatile protecting group for ketones in modern organic synthesis. Its exceptional stability towards a wide range of reagents, coupled with a variety of dependable deprotection methods, provides the synthetic chemist with a powerful tool for navigating complex synthetic routes. The ability to further transform the dithiolane into a methylene group via reductive desulfurization adds another layer of synthetic utility. By understanding the principles and protocols outlined in this guide, researchers can confidently employ the this compound protecting group to achieve their synthetic targets.

References

The Acetyl Anion Equivalent: Application Notes and Protocols for 2-Methyl-1,3-dithiolane in Multi-step Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate chess game of multi-step natural product synthesis, controlling the reactivity of functional groups is paramount. The concept of "umpolung," or the reversal of polarity, stands as a cornerstone of modern synthetic strategy, allowing chemists to forge carbon-carbon bonds in ways that defy conventional retrosynthetic analysis. This guide provides an in-depth exploration of 2-methyl-1,3-dithiolane, a premier reagent for achieving umpolung, functioning as a masked acetyl anion equivalent. Through its application, the normally electrophilic carbon of an acetyl group is transformed into a potent nucleophile, unlocking elegant and efficient pathways to complex molecular architectures.

The Strategic Advantage of the Masked Acetyl Anion

The carbonyl group is inherently electrophilic at the carbon atom. The Corey-Seebach reaction, a foundational transformation in organic synthesis, ingeniously inverts this reactivity by temporarily converting a carbonyl compound into a 1,3-dithiane or dithiolane.[1][2] While the parent 1,3-dithiane serves as a formyl anion equivalent, this compound provides the synthetic equivalent of an acetyl anion. This distinction is crucial for the construction of methyl ketones and tertiary alcohols, structural motifs prevalent in a vast array of natural products.

The choice between the six-membered 1,3-dithiane and the five-membered 1,3-dithiolane ring system is often dictated by the specific steric and electronic environment of the substrate and the desired downstream transformations. While both effectively stabilize the crucial C2 carbanion, differences in ring strain and conformation can influence reactivity and deprotection efficiency.[3] A key factor in the stabilization of the lithiated intermediate is the polarizability of the sulfur atoms, which delocalizes the negative charge, rendering the C2 proton significantly acidic (pKa ≈ 31-39) and amenable to deprotonation by strong bases like n-butyllithium.[4][5]

Core Reaction Workflow: From Acetaldehyde to Methyl Ketones

The synthetic utility of this compound is realized through a three-stage process: formation of the dithiolane, deprotonation and nucleophilic attack, and finally, deprotection to reveal the target carbonyl functionality. This workflow transforms a simple starting material, acetaldehyde, into a versatile nucleophilic building block.

core_workflow acetaldehyde Acetaldehyde dithiolane This compound acetaldehyde->dithiolane 1,2-Ethanedithiol, Acid Catalyst lithiation Lithiation (n-BuLi) dithiolane->lithiation carbanion 2-Lithio-2-methyl- 1,3-dithiolane lithiation->carbanion alkylation Reaction with Electrophile (E+) carbanion->alkylation alkylated_dithiolane 2-Alkyl-2-methyl- 1,3-dithiolane alkylation->alkylated_dithiolane deprotection Deprotection alkylated_dithiolane->deprotection ketone Methyl Ketone deprotection->ketone

Figure 1: General workflow for the use of this compound.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and scale of the reaction.

Protocol 1: Synthesis of this compound

This procedure details the formation of the dithiolane from acetaldehyde and 1,2-ethanedithiol, a common method for creating the masked acetyl anion synthon.

Materials:

  • Acetaldehyde

  • 1,2-Ethanedithiol

  • Lewis acid catalyst (e.g., Boron trifluoride etherate, BF₃·OEt₂) or Brønsted acid (e.g., p-toluenesulfonic acid, pTSA)

  • Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous dichloromethane (CH₂Cl₂).

  • Cool the solvent to 0 °C using an ice bath.

  • Add 1,2-ethanedithiol (1.0 eq) to the cooled solvent with stirring.

  • Slowly add acetaldehyde (1.1 eq).

  • Add a catalytic amount of a Lewis acid, such as BF₃·OEt₂ (0.05 eq), dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure. The crude this compound can often be used without further purification. If necessary, purify by vacuum distillation.

Protocol 2: Lithiation and Alkylation of this compound

This protocol describes the generation of the nucleophilic carbanion and its subsequent reaction with an electrophile, such as an alkyl halide. Caution: n-Butyllithium (n-BuLi) is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere by trained personnel.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., alkyl halide, epoxide)

  • Standard glassware for inert atmosphere reactions at low temperatures

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add anhydrous THF.

  • Cool the THF to -78 °C using a dry ice/acetone bath.

  • Add this compound (1.0 eq) to the cold THF.

  • Slowly add n-BuLi (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. The formation of the lithiated species is often indicated by a color change.

  • Stir the solution at -78 °C for 1-2 hours to ensure complete deprotonation.

  • Add a solution of the electrophile (1.1 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Deprotection of 2-Alkyl-2-methyl-1,3-dithiolane

The regeneration of the carbonyl group is a critical final step. A variety of methods exist, from classic procedures using heavy metals to milder, modern alternatives.

Method A: Mercury(II) Chloride Mediated Deprotection (Classic Method) Caution: Mercury compounds are highly toxic and must be handled with appropriate personal protective equipment in a well-ventilated fume hood. All waste must be disposed of according to institutional guidelines.

Materials:

  • 2-Alkyl-2-methyl-1,3-dithiolane

  • Mercury(II) chloride (HgCl₂)

  • Calcium carbonate (CaCO₃)

  • Aqueous acetonitrile (CH₃CN/H₂O)

Procedure:

  • Dissolve the 2-alkyl-2-methyl-1,3-dithiolane (1.0 eq) in a mixture of acetonitrile and water (e.g., 9:1 v/v).

  • Add mercury(II) chloride (2.2 eq) and calcium carbonate (2.2 eq) to the solution.

  • Stir the resulting suspension vigorously at room temperature. The reaction is often rapid and can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the mercury salts.

  • Wash the Celite® pad thoroughly with diethyl ether.

  • Transfer the combined filtrates to a separatory funnel, wash with a saturated aqueous solution of ammonium chloride, then with a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting methyl ketone by flash column chromatography.[6][7]

Method B: N-Bromosuccinimide (NBS) Mediated Deprotection (Milder, Oxidative Method)

Materials:

  • 2-Alkyl-2-methyl-1,3-dithiolane

  • N-Bromosuccinimide (NBS)

  • Aqueous acetone or acetonitrile

Procedure:

  • Dissolve the 2-alkyl-2-methyl-1,3-dithiolane (1.0 eq) in a mixture of acetone and water (e.g., 95:5 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS (2.2 eq) portion-wise over several minutes, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 30 minutes to 1 hour, then allow it to warm to room temperature. Monitor by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).

  • Extract the mixture with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the product by flash column chromatography.[8]

Applications in Natural Product Synthesis

The strategic use of dithiolane and dithiane chemistry has been instrumental in the total synthesis of numerous complex natural products. The ability to introduce a methyl ketone or a related functional group via a nucleophilic carbon-carbon bond formation provides a powerful tool for building intricate molecular skeletons.

Case Study: Synthesis of Serricornin

Serricornin, the sex pheromone of the cigarette beetle (Lasioderma serricorne), features a methyl ketone that was installed using dithiane chemistry. In a key step of the synthesis by Mori et al., the anion of 2-methyl-1,3-dithiane (a close analog of this compound) was reacted with an electrophile derived from D-glucose.[9] This example highlights the compatibility of the lithiated dithiane with chiral, oxygenated substrates, a common scenario in natural product synthesis. The subsequent deprotection unmasked the ketone functionality, completing a crucial part of the carbon skeleton.

Natural Product Fragment Dithiolane/Dithiane Reagent Electrophile Product of C-C Bond Formation Yield (%) Reference
Serricornin Precursor2-Methyl-1,3-dithianeChiral cyclic acetal with an iodide2-Alkyl-2-methyl-1,3-dithiane94[9]

Mechanistic Insights and Rationale

The success of the Corey-Seebach reaction hinges on the ability of the two sulfur atoms to stabilize the adjacent carbanion. This stabilization arises from a combination of inductive effects and the ability of the larger d-orbitals of sulfur to accommodate the negative charge.

mechanism cluster_deprotonation Deprotonation cluster_alkylation C-C Bond Formation cluster_deprotection Deprotection (e.g., Hg²⁺) dithiolane This compound carbanion 2-Lithio-2-methyl-1,3-dithiolane (Nucleophile) dithiolane->carbanion - H-Bu nBuLi n-BuLi alkylated 2-Alkyl-2-methyl-1,3-dithiolane carbanion->alkylated + E-X electrophile Electrophile (E-X) ketone Methyl Ketone alkylated->ketone + HgCl₂, H₂O hydrolysis H₂O

Figure 2: Key mechanistic steps in the application of this compound.

The deprotection mechanism with mercury(II) salts involves the coordination of the Lewis acidic Hg²⁺ ion to the soft sulfur atoms, which facilitates the hydrolytic cleavage of the C-S bonds to regenerate the carbonyl group.[7] Milder oxidative methods, such as those employing NBS, proceed through a different pathway likely involving the formation of a sulfonium species that is susceptible to hydrolysis.[8] The choice of deprotection agent is critical and must be made based on the functional group tolerance of the substrate. Harsh conditions can lead to undesired side reactions, while overly mild conditions may fail to cleave the stable dithiolane ring.

Conclusion and Future Outlook

This compound remains a highly relevant and powerful tool in the arsenal of the synthetic organic chemist. Its ability to function as a robust acetyl anion equivalent provides a reliable and often indispensable strategy for the synthesis of methyl ketones and related structures within complex molecular targets. While classic protocols have relied on strong bases and toxic heavy metals, the ongoing development of milder and more environmentally benign methods for both the lithiation and deprotection steps continues to enhance the utility and appeal of this versatile reagent. For researchers and professionals in drug development and natural product synthesis, a thorough understanding of the principles and protocols outlined in this guide is essential for the creative and efficient design of novel synthetic routes.

References

Application Notes and Protocols: Oxidative Deprotection of 2-Methyl-1,3-dithiolane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-methyl-1,3-dithiolane group is a robust and versatile protecting group for carbonyl functionalities, particularly aldehydes and ketones, offering stability across a wide range of acidic and basic conditions.[1][2] Its removal, or deprotection, to regenerate the parent carbonyl compound is a critical step in multi-step organic synthesis. This guide provides an in-depth exploration of oxidative methods for the deprotection of 2-methyl-1,3-dithiolanes, offering detailed protocols, mechanistic insights, and a comparative analysis of common oxidative reagents. The focus is on providing scientifically sound and practically applicable information for researchers in academic and industrial settings.

Introduction: The Role and Removal of Dithiolane Protecting Groups

In the landscape of organic synthesis, the reversible masking of reactive functional groups is a cornerstone of strategy and execution. Carbonyl groups, with their inherent electrophilicity, often require protection to prevent unwanted side reactions during transformations elsewhere in the molecule. Dithioacetals, such as 2-methyl-1,3-dithiolanes, are favored for this purpose due to their ease of formation and exceptional stability.[3]

However, the very stability that makes them effective protecting groups can also present a challenge when it is time for their removal. While various methods exist for the cleavage of dithioacetals, oxidative methods are particularly noteworthy for their efficiency and often mild reaction conditions. These methods typically involve the oxidation of the sulfur atoms, which destabilizes the dithioacetal moiety and facilitates its hydrolysis to the corresponding carbonyl compound.

This document will delve into the specifics of several widely-used oxidative deprotection protocols, providing the necessary details for their successful implementation in a laboratory setting.

Key Oxidative Deprotection Methodologies

A variety of oxidative reagents have been successfully employed for the deprotection of 2-methyl-1,3-dithiolanes. The choice of reagent often depends on the substrate's functional group tolerance, the desired reaction conditions (e.g., pH, temperature), and the scale of the reaction.

N-Bromosuccinimide (NBS): A Mild and Efficient Reagent

N-Bromosuccinimide (NBS) is a versatile reagent in organic synthesis, serving as a reliable source of electrophilic bromine.[4] For dithiolane deprotection, NBS offers a mild and often high-yielding approach.[1][5]

Mechanism of Action: The reaction is initiated by the electrophilic attack of bromonium ion (Br+), generated from NBS, on one of the sulfur atoms of the dithiolane. This is followed by the nucleophilic attack of water, leading to a series of intermediates that ultimately collapse to yield the carbonyl compound, succinimide, and sulfur-containing byproducts.

NBS_Deprotection Dithiolane This compound Sulfonium Bromosulfonium Ion Dithiolane->Sulfonium + Br⁺ (from NBS) NBS NBS NBS->Sulfonium Intermediate1 Hemithioacetal Intermediate Sulfonium->Intermediate1 + H₂O Carbonyl Carbonyl Compound Intermediate1->Carbonyl Byproducts Succinimide + Sulfur Byproducts Intermediate1->Byproducts H2O H₂O H2O->Intermediate1 DMP_Deprotection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Dissolve Substrate in CH₃CN/CH₂Cl₂/H₂O Add_DMP Add Dess-Martin Periodinane Start->Add_DMP Stir Stir at Room Temperature Add_DMP->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Na₂S₂O₃ and NaHCO₃ Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Product Isolated Carbonyl Compound Purify->Product

References

Application Notes and Protocols: Lithiation of 2-Methyl-1,3-dithiolane for Robust C-C Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Polarity Inversion in Carbon-Carbon Bond Formation

In the landscape of synthetic organic chemistry, the formation of carbon-carbon (C-C) bonds remains a cornerstone for the construction of complex molecular architectures, from pharmaceuticals to advanced materials.[1] A powerful strategy in this endeavor is the concept of "umpolung," a German term for polarity inversion, which reverses the traditional electrophilic nature of a carbonyl carbon into a nucleophilic one.[2][3] This application note provides a comprehensive guide to the lithiation of 2-methyl-1,3-dithiolane, a versatile acyl anion equivalent, for the formation of C-C bonds.

The Corey-Seebach reaction, a seminal development in this field, utilizes 1,3-dithianes and their derivatives as masked carbonyl compounds.[2][4] The protons on the carbon atom between the two sulfur atoms are rendered sufficiently acidic to be deprotonated by strong bases, such as organolithium reagents.[5] The resulting carbanion is a potent nucleophile that can react with a wide array of electrophiles.[2][6] Subsequent hydrolysis of the dithioacetal regenerates the carbonyl group, yielding a ketone.[3][7]

This compound serves as a valuable substrate in this methodology, providing a masked methyl ketone synthon. Its lithiation and subsequent reaction with electrophiles offer a reliable route to a diverse range of ketones. This guide will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer practical insights for researchers, scientists, and drug development professionals to successfully employ this synthetic strategy.

Mechanistic Rationale: From a Protic Hydrogen to a Potent Nucleophile

The efficacy of this compound in C-C bond formation hinges on the stabilization of the negative charge upon deprotonation. The sulfur atoms, with their ability to accommodate negative charge through polarization and the involvement of d-orbitals, significantly lower the pKa of the C-2 proton compared to its oxygen-based acetal counterpart.[3]

The overall transformation can be dissected into three key stages:

  • Deprotonation (Lithiation): A strong, non-nucleophilic base, typically an organolithium reagent like n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), is used to abstract the acidic proton at the C-2 position of the dithiolane ring. This step is typically performed at low temperatures in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), to prevent side reactions.[2] The choice of base is critical; s-BuLi, being more basic and sterically hindered, can be advantageous for deprotonating less acidic protons.[8]

  • Carbon-Carbon Bond Formation: The resulting 2-lithio-2-methyl-1,3-dithiolane is a powerful nucleophile that readily attacks a wide range of electrophiles. This includes, but is not limited to, alkyl halides, aldehydes, ketones, epoxides, and esters.[2][6] This step allows for the introduction of a diverse array of substituents at the former carbonyl carbon.

  • Deprotection (Hydrolysis): The final step involves the hydrolysis of the dithiolane to unveil the ketone functionality. This is often the most challenging step and typically requires specific reagents to facilitate the cleavage of the robust C-S bonds.[3] Common methods include the use of mercury(II) salts, oxidative cleavage with reagents like N-bromosuccinimide (NBS), or other protocols developed for mild and efficient deprotection.[7][8]

Experimental Protocols

Protocol 1: General Procedure for the Lithiation of this compound and Alkylation with an Alkyl Halide

This protocol details the lithiation of this compound followed by reaction with a primary alkyl halide. Safety Note: Organolithium reagents are pyrophoric and must be handled under an inert atmosphere (e.g., argon or nitrogen) using proper syringe techniques. All glassware must be rigorously dried.

Materials:

  • This compound (99%)[9]

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (solution in hexanes, freshly titrated)

  • Alkyl halide (e.g., 1-iodobutane)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and a nitrogen/argon inlet, add this compound (1.0 eq) and anhydrous THF (to make a ~0.5 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium (1.1 eq) dropwise via syringe over 10-15 minutes. The solution may turn a pale yellow color, indicating the formation of the lithiated species. Stir the reaction mixture at -78 °C for 1-2 hours.

  • Alkylation: Slowly add the alkyl halide (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Warming and Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 2-alkyl-2-methyl-1,3-dithiolane.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Organolithium reagents are highly reactive towards protic sources, including water. The use of anhydrous solvents and flame-dried glassware is crucial to prevent quenching of the base and ensure efficient deprotonation.[10]

  • Low Temperature (-78 °C): The lithiation is performed at low temperature to minimize side reactions, such as the reaction of n-BuLi with the THF solvent.[5] It also helps to control the exothermicity of the reaction.

  • Slow Addition of Reagents: Slow, dropwise addition of both the n-BuLi and the electrophile helps to maintain a low reaction temperature and prevent localized high concentrations of reagents, which can lead to side product formation.

  • Inert Atmosphere: The pyrophoric nature of n-BuLi and the air-sensitivity of the lithiated intermediate necessitate the use of an inert atmosphere of argon or nitrogen throughout the reaction.[11]

Protocol 2: Deprotection of 2-Alkyl-2-methyl-1,3-dithiolane to the Corresponding Ketone

This protocol describes a common method for the hydrolysis of the dithiolane using mercury(II) chloride. Safety Note: Mercury compounds are highly toxic. Handle with extreme caution in a well-ventilated fume hood and dispose of waste properly.

Materials:

  • 2-Alkyl-2-methyl-1,3-dithiolane (from Protocol 1)

  • Acetonitrile and water (9:1 v/v)

  • Mercury(II) chloride (HgCl₂)

  • Calcium carbonate (CaCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Celite®

Procedure:

  • Reaction Setup: To a round-bottom flask, add the 2-alkyl-2-methyl-1,3-dithiolane (1.0 eq) dissolved in a 9:1 mixture of acetonitrile and water.

  • Addition of Reagents: Add mercury(II) chloride (2.5 eq) and calcium carbonate (2.5 eq) to the solution.

  • Reaction: Stir the resulting suspension vigorously at room temperature for 1-4 hours. Monitor the reaction progress by TLC.

  • Filtration: Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite® to remove the mercury salts.

  • Work-up: Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude ketone can be purified by column chromatography or distillation.

Causality Behind Experimental Choices:

  • Mercury(II) Chloride: Hg²⁺ has a high affinity for sulfur and acts as a soft Lewis acid, coordinating to the sulfur atoms and facilitating the hydrolysis of the C-S bonds.[3]

  • Calcium Carbonate: This is added as a buffer to neutralize the acid that is generated during the hydrolysis, which could otherwise lead to side reactions.

  • Acetonitrile/Water Solvent System: This solvent mixture is effective at dissolving both the organic substrate and the inorganic reagents.

Scope of C-C Bond Formation

The lithiated this compound is a versatile nucleophile that reacts with a wide range of electrophiles. The following table summarizes some representative examples.

ElectrophileProductReaction ConditionsYield (%)Reference
1-Bromobutane2-Butyl-2-methyl-1,3-dithiolanen-BuLi, THF, -30 °C to rt85[3]
Benzyl bromide2-Benzyl-2-methyl-1,3-dithiolanen-BuLi, THF, -78 °C to rt90[4]
Benzaldehyde2-(Hydroxy(phenyl)methyl)-2-methyl-1,3-dithiolanen-BuLi, THF, -78 °C88[12]
Cyclohexanone2-(1-Hydroxycyclohexyl)-2-methyl-1,3-dithiolanen-BuLi, THF, -78 °C to 0 °C75[2]
Ethylene oxide2-(2-Hydroxyethyl)-2-methyl-1,3-dithiolanen-BuLi, THF, -78 °C to rt82[6]

Workflow Visualization

The following diagram illustrates the overall workflow from the starting this compound to the final ketone product.

Lithiation_Workflow cluster_start Starting Material cluster_lithiation Lithiation cluster_cc_bond C-C Bond Formation cluster_deprotection Deprotection start This compound lithiated 2-Lithio-2-methyl-1,3-dithiolane start->lithiated 1. n-BuLi, THF 2. -78 °C product 2-Substituted-2-methyl-1,3-dithiolane lithiated->product 1. Electrophile (E+) 2. -78 °C to rt ketone Ketone Product product->ketone 1. HgCl₂, CaCO₃ 2. CH₃CN/H₂O

Caption: Workflow for the synthesis of ketones via lithiation of this compound.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no yield of lithiated species (checked by quenching with D₂O) 1. Inactive n-BuLi. 2. Wet solvent or glassware. 3. Reaction temperature too high.1. Titrate the n-BuLi solution before use. 2. Ensure all glassware is flame-dried and solvents are anhydrous. 3. Maintain the reaction temperature at -78 °C during lithiation.
Low yield of alkylated product 1. Incomplete lithiation. 2. Unreactive electrophile. 3. Side reactions of the lithiated species.1. Increase the lithiation time or use a stronger base like s-BuLi. 2. Use a more reactive electrophile (e.g., iodide instead of chloride). 3. Ensure the reaction is kept at low temperature until the electrophile is added.
Low yield of ketone after deprotection 1. Incomplete hydrolysis. 2. Degradation of the product under harsh conditions.1. Increase the reaction time or the amount of deprotection reagent. 2. Try alternative, milder deprotection methods (e.g., with NBS or Selectfluor™).[7]
Formation of multiple products 1. Side reactions of the organolithium reagent. 2. Competing reaction pathways of the electrophile.1. Ensure slow addition of reagents at low temperature. 2. Choose electrophiles that are less prone to side reactions (e.g., enolization).

Conclusion

The lithiation of this compound is a robust and versatile method for the formation of C-C bonds, providing access to a wide variety of methyl ketones. By understanding the underlying principles of umpolung and adhering to meticulous experimental techniques, researchers can effectively utilize this strategy in their synthetic endeavors. The protocols and insights provided in this application note serve as a valuable resource for the successful implementation of this powerful synthetic transformation.

References

Application Notes & Protocols: Leveraging 2-Methyl-1,3-dithiolane in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed exploration of the synthetic utility of 2-methyl-1,3-dithiolane and its derivatives in the construction of heterocyclic frameworks. Moving beyond its classical role as a protecting group, we delve into advanced strategies, including base-mediated ring fragmentation to form key dithioester intermediates, which serve as versatile precursors for nitrogen- and sulfur-containing heterocycles. This guide offers mechanistic insights, validated experimental protocols, and comparative data to empower researchers in leveraging these powerful organosulfur reagents for complex molecule synthesis.

Introduction: The Dithiolane Moiety as a Latent Functional Group

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and materials. Consequently, the development of novel and efficient synthetic routes to these scaffolds is a cornerstone of modern organic chemistry.[1] this compound, a cyclic thioacetal of acetaldehyde, is traditionally recognized for its role as a robust protecting group for carbonyls, stable to both acidic and basic conditions.[2][3] However, its true synthetic potential is realized when it is viewed not as a static protecting group, but as a latent synthon for C-C and C-heteroatom bond formation.

This guide focuses on a powerful, yet underexplored, application: the transformation of the 1,3-dithiolane ring itself into a reactive intermediate for building complex heterocycles. Specifically, we will detail the base-mediated fragmentation of 2-substituted-1,3-dithiolanes into dithiocarboxylate anions.[4] These intermediates are potent building blocks for a variety of heterocyclic systems, including pyrimidines, which are central to the structure of nucleic acids and numerous therapeutic agents.[5][6]

Core Strategy: From Dithiolane to Dithioester via Ring Fragmentation

The most direct application of the dithiolane framework in heterocyclic synthesis involves its conversion into a dithioester. Dithioesters are valuable precursors for heterocycles like penams and pyrazolopyrimidines.[4] The key transformation is a base-mediated ring fragmentation of a 2-aryl-1,3-dithiolane.

The proposed mechanism involves the deprotonation of the C2 proton by a strong base, such as Lithium Hexamethyldisilazide (LiHMDS), followed by a retro-Michael-type ring-opening to generate an ethylene fragment and a lithium dithiocarboxylate salt. This reactive salt can then be trapped in situ with an electrophile (e.g., an alkyl halide) to furnish the desired dithioester. The choice of LiHMDS is critical; as a strong, non-nucleophilic base, it efficiently promotes the fragmentation while minimizing competitive side reactions.

References

Application Notes & Protocols: The Role of 1,3-Dithiolane Scaffolds in Asymmetric Synthesis and Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,3-Dithiolane Scaffold - A Cornerstone in Stereoselective Synthesis

The 1,3-dithiolane ring system, a five-membered heterocycle containing two sulfur atoms, is a privileged scaffold in both medicinal chemistry and modern organic synthesis.[1][2] Its derivatives are integral to numerous bioactive compounds, including antiviral nucleoside analogues and potential anticancer agents.[3][4] Beyond its presence in final drug targets, the dithiolane moiety serves as a versatile functional group. It is widely employed for the protection of carbonyls and as a precursor for umpolung reactivity, enabling the synthesis of complex molecular architectures.[5]

In the realm of asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount, chiral derivatives of the 1,3-dithiolane scaffold have emerged as powerful tools for controlling stereochemical outcomes. This guide delves into two key applications where these derivatives function as catalysts and chiral auxiliaries, providing not just the protocols, but the underlying scientific rationale to empower researchers in their synthetic endeavors. We will explore their use in forming chiral Lewis acids for catalytic Diels-Alder reactions and their transformation into highly reactive and selective chiral ketene equivalents for cycloaddition reactions.

Application Note 1: Chiral 2-Substituted-1,3,2-Dithioborolans as Lewis Acid Catalysts for Asymmetric Diels-Alder Reactions

Expertise & Experience: The Causality Behind the Catalysis

The Diels-Alder reaction is a cornerstone of C-C bond formation, allowing for the rapid construction of six-membered rings.[6][7] Achieving enantioselectivity in this powerful reaction often relies on the use of a chiral Lewis acid to coordinate with the dienophile. This coordination lowers the LUMO of the dienophile, accelerating the reaction, and creates a chiral environment that biases the approach of the diene to one face of the dienophile.[8]

Derivatives of 1,3-dithiolane can be used to construct chiral Lewis acids. Specifically, 2-substituted-1,3,2-dithioborolans, formed from 1,2-ethanedithiol and a boron source, can be appended with a chiral group to create an effective asymmetric catalyst.[1] The dithioborolan ring acts as the Lewis acidic center, while the appended chiral group (e.g., derived from a chiral alcohol or amine) projects into the surrounding space to control the stereochemical outcome of the cycloaddition.[1] The choice of the chiral auxiliary and its attachment method is critical; it must effectively shield one face of the coordinated dienophile without significantly diminishing the Lewis acidity of the boron center.

G

Caption: Workflow for in situ generation of a chiral dithioborolan catalyst and its use in an asymmetric Diels-Alder reaction.

Protocol 1: In Situ Generation of Chiral Dithioborolan Catalyst and Use in the Diels-Alder Reaction of Crotonaldehyde with Cyclopentadiene

This protocol is adapted from the methodology reported by Howarth, J., and Glynn, P.[1] It describes the in situ preparation of the chiral Lewis acid catalyst from a chiral diol, followed by its immediate use in a representative Diels-Alder reaction.

Trustworthiness: This protocol is self-validating. The reaction is conducted under an inert atmosphere at low temperatures to ensure the stability of the organometallic reagents and the catalyst. The progress and outcome are assessed by standard analytical techniques (NMR or chiral GC) after derivatization of the product, confirming both the catalytic activity (yield) and the degree of asymmetric induction (enantiomeric excess).

Materials:

  • Chiral Diol (e.g., (2R,3R)-(-)-2,3-Butanediol)

  • n-Butyllithium (n-BuLi), 1.6 M in hexanes

  • 2-Chloro-1,3,2-dithioborolan

  • Anhydrous Tetrahydrofuran (THF)

  • Crotonaldehyde (dienophile)

  • Cyclopentadiene (diene), freshly cracked

  • Nitrogen or Argon gas supply

  • Standard Schlenk line glassware

Step-by-Step Methodology:

  • Catalyst Preparation (In Situ): a. To a flame-dried Schlenk flask under a nitrogen atmosphere, add the chiral diol (1.2 equivalents). b. Dissolve the diol in anhydrous THF. c. Cool the solution to -78 °C using a dry ice/acetone bath. d. Slowly add n-butyllithium (2.2 equivalents) dropwise to the solution to form the dilithium alkoxide. Stir for 30 minutes at -78 °C. e. To this solution, add 2-chloro-1,3,2-dithioborolan (2.0 equivalents) and stir for an additional 1 hour at -78 °C to form the active chiral Lewis acid catalyst solution.

  • Diels-Alder Reaction: a. In a separate flame-dried Schlenk flask under nitrogen, prepare a solution of crotonaldehyde (1.0 equivalent) in anhydrous THF. b. Cool this solution to -78 °C. c. To the dienophile solution, add the freshly prepared catalyst solution (0.2 equivalents) via cannula. d. Add freshly cracked cyclopentadiene (5.0 equivalents) to the reaction mixture. e. Stir the reaction at -78 °C for 4 hours, monitoring by TLC if desired.

  • Work-up and Analysis: a. Quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution. b. Allow the mixture to warm to room temperature and transfer to a separatory funnel. c. Extract the aqueous layer with diethyl ether (3 x 20 mL). d. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. e. The resulting residue (crude aldehyde product) can be purified by distillation or column chromatography. f. Determine the enantiomeric excess (ee) by derivatization of the product aldehyde with a chiral resolving agent (e.g., (2S, 4S)-(+)-pentanediol) followed by ¹H-NMR or chiral capillary GC analysis.[1]

Data Presentation: Performance of Various Chiral Auxiliaries

The following table summarizes the results obtained using different chiral auxiliaries to form the 2-substituted-1,3,2-dithioborolan catalyst in the reaction between crotonaldehyde and cyclopentadiene.[1]

EntryChiral Auxiliary SourceYield (%)endo:exo RatioEnantiomeric Excess (ee %)
1(1S)-(-)-Borneol7595:530
2(1R,2S,5R)-(-)-Menthol8095:510
3(2R,3R)-(-)-2,3-Butanediol7090:1040
4(R)-(+)-1,1'-Bi-2-naphthol6590:1050

Application Note 2: (1R,3R)-2-Methylene-1,3-dithiolane 1,3-Dioxide as a Chiral Ketene Equivalent

Expertise & Experience: The Power of C₂-Symmetry and Sulfoxide Stereocontrol

Ketenes are highly reactive and useful synthons but are often difficult to handle. Chiral ketene equivalents provide a stable and stereocontrolled method for achieving the same synthetic transformations, particularly in [4+2] cycloadditions.[9] The C₂-symmetric trans-2-methylene-1,3-dithiolane 1,3-dioxide stands out as a highly reactive and selective chiral ketene equivalent.[10]

Causality of Design:

  • C₂-Symmetry: The molecule possesses a C₂ axis of symmetry, which simplifies the stereochemical environment. This symmetry means that both faces of the double bond are electronically identical, and facial selectivity is therefore solely dictated by the steric environment created by the sulfoxide groups.

  • Sulfoxide Directing Groups: The two sulfoxide groups are key to the molecule's efficacy. They are strongly electron-withdrawing, which activates the double bond for Diels-Alder reactions. Crucially, the chiral sulfoxides provide the steric hindrance necessary to direct the incoming diene to one face of the dienophile, leading to high diastereoselectivity.[9]

  • Deprotection: The dithiolane dioxide moiety is a "masked" carbonyl group. After the cycloaddition, it can be readily converted back to a ketone through a two-step reduction/hydrolysis sequence, revealing the final product.[10]

G

Caption: Synthetic workflow for the preparation and application of the chiral ketene equivalent.

Protocol 2: Synthesis of (1R,3R)-2-Methylene-1,3-dithiolane 1,3-Dioxide

This protocol outlines the key asymmetric step for the synthesis of the title compound, adapted from literature procedures.[9][10]

Trustworthiness: The key to this synthesis is the asymmetric oxidation step. The Modena oxidation is a well-established and reliable method for the enantioselective oxidation of sulfides.[9] The high diastereocontrol and enantiocontrol reported (>97% ee) are verifiable by chiral HPLC analysis. Subsequent steps are standard organic transformations.

Materials:

  • 2-Benzyloxymethyl-1,3-dithiolane

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • (+)-Diethyl L-tartrate ((+)-DET)

  • Cumene hydroperoxide (CHP), ~80% in cumene

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology (Modena Asymmetric Oxidation):

  • Catalyst Preparation: a. To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous DCM and cool to -20 °C. b. Add Ti(OiPr)₄ (0.5 equivalents) followed by the dropwise addition of (+)-DET (1.0 equivalent). c. Stir the resulting yellow solution for 10 minutes at -20 °C to pre-form the chiral titanium complex.

  • Substrate Addition: a. Add 2-benzyloxymethyl-1,3-dithiolane (1.0 equivalent) to the catalyst solution.

  • Oxidation: a. Add cumene hydroperoxide (2.0 equivalents) dropwise over 1 hour, maintaining the temperature at -20 °C. b. Stir the reaction mixture at -20 °C for approximately 48-72 hours, monitoring by TLC until the starting material is consumed.

  • Work-up and Purification: a. Quench the reaction by adding water (5 mL per mmol of Ti) and stir vigorously for 1 hour at room temperature. b. Filter the mixture through a pad of Celite® to remove titanium salts, washing the pad with DCM. c. Concentrate the filtrate in vacuo. d. Purify the crude product by column chromatography on silica gel to afford the trans-bis-sulfoxide with high diastereoselectivity (91:9) and enantioselectivity (>97% ee).[10]

(Note: The conversion of the resulting bis-sulfoxide to the final methylene derivative involves a subsequent multi-step elimination sequence not detailed here but described in the primary literature.)[10]

Protocol 3: Diels-Alder Reaction and Deprotection

Trustworthiness: This protocol employs standard, high-yielding reactions. The Diels-Alder cycloaddition is typically clean and highly stereoselective. The deprotection sequence uses common reagents (e.g., a reducing agent followed by acid-catalyzed hydrolysis) that are well-documented for cleaving thioacetals.

Materials:

  • (1R,3R)-2-Methylene-1,3-dithiolane 1,3-dioxide (Chiral Ketene Equivalent)

  • Diene (e.g., Cyclopentadiene)

  • Anhydrous solvent (e.g., DCM)

  • Reducing agent (e.g., Sodium amalgam, Na/Hg)

  • Methanol, buffered with Na₂HPO₄

  • Mercuric chloride (HgCl₂)

  • Acetone/Water mixture

Step-by-Step Methodology:

  • Diels-Alder Cycloaddition: a. Dissolve the chiral ketene equivalent (1.0 equivalent) in anhydrous DCM in a flask under a nitrogen atmosphere. b. Cool the solution to the desired temperature (e.g., 0 °C or -78 °C). c. Add the diene (e.g., 1.5 equivalents of cyclopentadiene) dropwise. d. Stir the reaction until completion (monitor by TLC). e. Remove the solvent in vacuo to yield the crude Diels-Alder adduct, which can be purified by crystallization or chromatography.

  • Deprotection to Ketone: a. Reduction: Dissolve the purified adduct in methanol buffered with Na₂HPO₄. Cool to 0 °C. Add sodium amalgam portion-wise with vigorous stirring until the starting material is consumed. This reduces the sulfoxides back to thioethers. b. Hydrolysis: After a standard workup of the reduction step, dissolve the resulting thioacetal in an acetone/water mixture. Add HgCl₂ and stir at room temperature. This will hydrolyze the thioacetal to the corresponding ketone. c. After completion, perform an aqueous workup, extract with an organic solvent, dry, and concentrate. Purify the final ketone product by column chromatography.

Data Presentation: Performance in Diels-Alder Reactions

The chiral ketene equivalent shows high reactivity and selectivity with a variety of dienes.[10]

EntryDieneSelectivity (>X:1)
1Cyclopentadiene>97:3
2Furan>97:3
31-Methoxybutadiene>97:3
4Cyclohexa-1,3-diene90:10
52H-Pyran-2-one94:6

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in the Synthesis of 2-Methyl-1,3-dithiolane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 2-Methyl-1,3-dithiolane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common yet sometimes challenging reaction. As your Senior Application Scientist, I've structured this guide to move from specific, immediate problems to broader foundational knowledge, ensuring you can quickly diagnose issues and build robust, high-yield protocols.

Troubleshooting Guide: Addressing Common Synthesis Problems

This section is formatted to help you quickly identify and solve specific issues you may be encountering in your experiments.

Q1: My yield of this compound is consistently low. What are the primary factors I should investigate?

Low yields in this thioacetalization are typically traced back to one of four areas: reaction equilibrium, catalyst inefficiency, side reactions, or suboptimal workup and purification.

The formation of this compound from acetaldehyde and 1,2-ethanedithiol is a reversible equilibrium reaction. The primary byproduct is water. According to Le Chatelier's principle, the removal of water is crucial to drive the reaction towards the product and achieve high yields. If water is not actively removed, the equilibrium will not favor the dithiolane, resulting in a mixture of starting materials and product.

Troubleshooting Workflow for Low Yields

Mechanism Acetaldehyde Acetaldehyde + H⁺ Protonated Protonated Acetaldehyde (Activated Electrophile) Acetaldehyde->Protonated 1. Catalyst Activation Hemithioacetal Hemithioacetal Intermediate Protonated->Hemithioacetal 2. Nucleophilic Attack (+ 1,2-Ethanedithiol) Sulfonium Sulfonium Ion Hemithioacetal->Sulfonium 3. Proton Transfer & H₂O Elimination Product This compound + H⁺ Sulfonium->Product 4. Intramolecular Cyclization & Deprotonation

Purification of 2-Methyl-1,3-dithiolane by distillation and chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methyl-1,3-dithiolane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance and troubleshooting for distillation and chromatography procedures. Our aim is to equip you with the necessary expertise to achieve high-purity this compound for your research and development needs.

Choosing Your Purification Strategy

The selection of an appropriate purification method for this compound is contingent on the scale of your synthesis, the nature of the impurities, and the desired final purity. Below is a decision-making workflow to guide your choice between distillation and flash column chromatography.

Purification_Decision_Tree start Crude this compound scale What is the scale of your purification? start->scale impurities What is the nature of the impurities? scale->impurities Large Scale (>5g) chromatography Flash Column Chromatography scale->chromatography Small to Medium Scale (<5g) distillation Fractional Vacuum Distillation impurities->distillation Boiling point difference >20°C from impurities impurities->chromatography Impurities with similar boiling points or thermal sensitivity purity_check Assess Purity (GC-MS, NMR) distillation->purity_check chromatography->purity_check

Caption: Decision workflow for selecting the optimal purification method for this compound.

Fractional Vacuum Distillation

Fractional vacuum distillation is a highly effective method for purifying this compound on a larger scale, especially when impurities have significantly different boiling points. The reduced pressure lowers the boiling point, mitigating the risk of thermal decomposition.

Experimental Protocol: Fractional Vacuum Distillation
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a condenser, a receiving flask (or a "cow"-type receiver for collecting multiple fractions), and a thermometer.

    • Ensure all glassware is dry and joints are properly sealed with vacuum grease.

    • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Sample Preparation:

    • Charge the crude this compound into the round-bottom flask, filling it to no more than two-thirds of its volume.

    • Add boiling chips or a magnetic stir bar to ensure smooth boiling.

    • For removal of sulfurous odors, consider adding a small amount of copper wire or turnings to the distillation flask. Copper reacts with volatile sulfur compounds, forming non-volatile copper sulfide[1][2][3][4][5].

  • Distillation Procedure:

    • Slowly evacuate the system to the desired pressure (e.g., 10-15 mmHg).

    • Begin heating the distillation flask gently using a heating mantle.

    • Monitor the temperature at the head of the fractionating column. Collect any low-boiling impurities as the first fraction.

    • As the temperature stabilizes near the boiling point of this compound at the working pressure, change the receiving flask to collect the main fraction.

    • Collect the purified product over a narrow temperature range.

    • Once the temperature begins to rise again or the distillation rate slows significantly, stop the distillation.

    • Allow the apparatus to cool completely before slowly releasing the vacuum.

Quantitative Data for Distillation
PropertyValueSource
Boiling Point65-67 °C @ 10-15 mmHg--INVALID-LINK--
Density~1.15 g/cm³--INVALID-LINK--
Troubleshooting Distillation

Q1: My compound seems to be decomposing in the distillation pot. What can I do?

A1: Thermal decomposition is a common issue with sulfur-containing compounds. The primary solution is to lower the distillation temperature by reducing the pressure. Ensure your vacuum system is capable of achieving a low and stable vacuum. Check for leaks in your setup, as a fluctuating vacuum can lead to temperature instability[6][7]. Also, ensure that the heating mantle is not set too high; gentle and even heating is crucial.

Q2: I'm not getting good separation between my product and an impurity.

A2: This suggests that the boiling points of your product and the impurity are too close for efficient separation with your current setup. Increase the efficiency of your fractionating column by using a longer column or one with a more efficient packing material (e.g., Raschig rings or metal sponges). Alternatively, you may need to consider flash column chromatography for better separation.

Q3: The distillation is very slow, even at the expected boiling temperature.

A3: This could be due to a few factors. First, check your vacuum level; a higher pressure than anticipated will require a higher temperature to achieve boiling. Second, ensure adequate heating, but be careful not to overheat and cause decomposition. Finally, consider if there is a blockage in your system, such as a clogged condenser or vacuum line.

Q4: My final product still has a strong, unpleasant odor.

A4: This is likely due to residual volatile sulfur-containing impurities. The use of copper turnings in the distillation flask can significantly mitigate this by reacting with and removing these compounds[1][2][3][4][5]. If the odor persists, a second distillation or a subsequent purification step like flash chromatography might be necessary.

Flash Column Chromatography

Flash column chromatography is an excellent technique for purifying small to medium-scale batches of this compound, especially when dealing with impurities that have similar boiling points to the product.

Experimental Protocol: Flash Column Chromatography
  • Solvent System Selection:

    • Determine a suitable solvent system using Thin Layer Chromatography (TLC). For a non-polar compound like this compound, a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.

    • Aim for an Rf value of 0.2-0.4 for the this compound on the TLC plate for optimal separation[8][9]. A common starting point is a 95:5 mixture of hexanes:ethyl acetate.

  • Column Packing:

    • Select an appropriately sized column for the amount of crude material.

    • Securely clamp the column in a vertical position in a fume hood.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica to settle, and then gently tap the column to ensure even packing.

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading and Elution:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent (e.g., dichloromethane).

    • Carefully apply the sample to the top of the silica gel bed.

    • Begin eluting the column with the chosen solvent system, applying gentle pressure with air or nitrogen if necessary to achieve a steady flow rate.

    • Collect fractions in test tubes or flasks.

  • Fraction Analysis:

    • Monitor the elution of the product by TLC.

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Chromatography_Workflow start Crude Product tlc Select Solvent System via TLC (Rf ~0.2-0.4) start->tlc pack Pack Silica Gel Column tlc->pack load Load Sample pack->load elute Elute with Solvent System & Collect Fractions load->elute analyze Analyze Fractions by TLC elute->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate product Purified this compound evaporate->product

Caption: Step-by-step workflow for the purification of this compound by flash column chromatography.

Troubleshooting Chromatography

Q1: My compound is not moving off the baseline of the TLC plate.

A1: This indicates that the solvent system is not polar enough to elute your compound. Gradually increase the proportion of the more polar solvent in your eluent mixture. For example, if you are using 95:5 hexanes:ethyl acetate, try 90:10 or 85:15.

Q2: All the spots on my TLC are running at the solvent front.

A2: Your solvent system is too polar. Increase the proportion of the non-polar solvent. For instance, if you are using 80:20 hexanes:ethyl acetate, try 90:10 or 95:5.

Q3: The separation between my product and an impurity is poor.

A3: Fine-tuning the solvent system is key. Try small, incremental changes in the solvent ratio. If this does not improve separation, consider trying a different solvent system altogether (e.g., substituting dichloromethane for ethyl acetate). A slower flow rate during elution can also sometimes improve resolution.

Q4: I see streaking of my spots on the TLC plate and the column.

A4: Streaking can be caused by several factors. The sample may be too concentrated when spotted on the TLC plate or loaded onto the column. The compound might be acidic or basic, in which case adding a small amount of a modifier to the eluent (e.g., 0.1% triethylamine for basic compounds or 0.1% acetic acid for acidic compounds) can help. It's also possible that the compound is degrading on the silica gel; in this case, deactivating the silica with a base or using a different stationary phase like alumina might be necessary[10].

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a this compound synthesis?

A1: The most common impurities arise from the starting materials and side reactions. These can include unreacted acetaldehyde and 1,2-ethanedithiol, as well as oligomeric byproducts. The synthesis is typically catalyzed by an acid, so residual acid may also be present[11].

Q2: Is this compound stable to heat and acidic conditions?

A2: Dithiolanes are generally stable to a range of conditions, but prolonged exposure to high heat can lead to decomposition. They are also susceptible to hydrolysis under strongly acidic conditions, which would regenerate the starting aldehyde and dithiol[12][13]. This is why vacuum distillation and using a neutral stationary phase for chromatography are recommended.

Q3: What are the key safety precautions when working with this compound?

A3: this compound has a strong, unpleasant odor and is a skin and eye irritant. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[14][15]. When performing distillation, ensure the apparatus is assembled correctly to prevent leaks, especially under vacuum.

Q4: How can I confirm the purity of my final product?

A4: The purity of this compound can be assessed using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for determining purity and identifying any residual impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and detect impurities with different chemical shifts.

References

Technical Support Center: Deprotection of 2-Methyl-1,3-dithiolane

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for dithiolane deprotection. The 1,3-dithiolane group is an invaluable tool in multistep synthesis for protecting carbonyl functionalities due to its stability under both acidic and basic conditions.[1][2] However, the regeneration of the parent carbonyl group—the deprotection step—is not always straightforward and can be a significant source of frustration, leading to low yields, incomplete reactions, and unexpected side products.[1][3]

This guide is designed to move beyond simple protocols. It provides a framework for understanding the underlying mechanisms of common deprotection strategies, enabling you to troubleshoot effectively and make informed decisions tailored to your specific substrate. We will explore the causality behind experimental choices, address common points of failure, and offer validated protocols to guide your work.

Quick Method Selector Guide

Choosing the right deprotection method is critical and depends heavily on the functional groups present in your molecule. This table provides a high-level comparison of common methods.

Method Category Primary Reagent(s) Typical Conditions Advantages Common Issues & Side Reactions Substrate Compatibility Notes
Oxidative NBS, NCS, I₂, DDQ, H₂O₂Acetonitrile, Acetone/H₂O, CH₂Cl₂; often at 0°C to RTGenerally fast, efficient, and high-yielding.[4] Many methods are metal-free.Over-oxidation of other sensitive groups (e.g., aldehydes to carboxylic acids, sulfides to sulfoxides/sulfones).[5] Formation of halogenated byproducts.Avoid with easily oxidizable groups unless high chemoselectivity is demonstrated. H₂O₂/I₂ is noted for its mildness and lack of over-oxidation.[6]
Metal-Mediated HgCl₂/HgO, Hg(NO₃)₂, Cu(II), Ag(I), Ce(IV)Aqueous organic solvents (e.g., MeCN/H₂O, THF/H₂O)Very effective and often rapid, even for stubborn substrates.[2][5][7]High toxicity (especially Hg) , stoichiometric metal waste, potential for undesired coordination with other functional groups, harsh conditions.[1][8]Use as a last resort due to toxicity.[2][8] Ceric ammonium nitrate (CAN) is a common and effective alternative to mercury salts.[9]
Lewis/Brønsted Acid TMSCl/NaI, PPA/HOAc, HBF₄Acetonitrile, CH₂Cl₂Metal-free, can be mild. The TMSCl/NaI system is inexpensive and easy to handle.[10][11]Can be slow, may require elevated temperatures. Can affect other acid-sensitive groups (e.g., acetals, silyl ethers).[12] Potential for reduction to methylene with TMSCl/NaI in some solvents.[10]Good for robust molecules without other acid-labile protecting groups. The PPA/HOAc system is a simple and convenient method.[1]

Troubleshooting Guide & FAQs

This section addresses the most common questions and failures encountered during the deprotection of 2-methyl-1,3-dithiolane and related structures.

Q1: My deprotection reaction is stalled or shows no conversion. What should I do?

This is a frequent issue stemming from several root causes. A systematic approach is key to identifying the problem.

Many deprotection reagents are sensitive to moisture or degradation over time.

  • N-Halosuccinimides (NBS, NCS): These reagents can hydrolyze upon exposure to atmospheric moisture. Use a freshly opened bottle or recrystallize the reagent if its purity is in doubt.[13]

  • Metal Salts (e.g., Hg(NO₃)₂, CAN): Ensure the correct hydration state and molar ratio are used. For solid-state reactions with mercury(II) nitrate trihydrate, an optimal 1:2 molar ratio of substrate to reagent is recommended for complete conversion.[5]

Even with active reagents, the conditions may not be optimal for your specific substrate.

  • Temperature: While many procedures start at 0°C or room temperature to control exotherms or side reactions, sterically hindered or electron-deficient substrates may require gentle heating to proceed. For example, some TMSCl/NaI deprotections benefit from heating to 60°C.[10]

  • Solvent: The choice of solvent is critical. For oxidative deprotections with reagents like NBS, aqueous acetonitrile or acetone is often used to facilitate hydrolysis of the intermediate.[4] For the TMSCl/NaI system, acetonitrile is superior to other solvents like ethanol or THF, where little to no reaction occurs.[10]

  • Catalyst: Some methods require a catalyst that can be easily overlooked. For instance, a mild and efficient deprotection can be achieved using 30% hydrogen peroxide, but it requires a catalytic amount of iodine (5 mol%) to be effective.[6]

G start Stalled Reaction: Low or No Conversion check_reagent 1. Verify Reagent Quality - Use fresh NBS/TMSCl - Check hydration of metal salts start->check_reagent check_conditions 2. Optimize Conditions - Increase temperature? - Correct solvent system? - Catalyst present? check_reagent->check_conditions Reagents OK analyze_mixture 3. Analyze Crude Mixture - Any intermediates visible? - Starting material unchanged? check_conditions->analyze_mixture Conditions Optimized select_method 4. Consider a Stronger Method - Switch from mild acid to oxidative - Consider metal-mediated (with caution) analyze_mixture->select_method Still no reaction G cluster_0 Oxidative Deprotection Mechanism (NBS) dithiolane Dithiolane sulfonium Bromosulfonium Intermediate dithiolane->sulfonium + NBS - Succinimide nbs NBS hydrolysis1 Hemithioketal Intermediate sulfonium->hydrolysis1 + H₂O carbonyl Carbonyl Product hydrolysis1->carbonyl + H₂O - HS(CH₂)₂SH - HBr water H₂O water2 H₂O

References

Technical Support Center: Optimizing the Synthesis of 2-Methyl-1,3-dithiolane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Methyl-1,3-dithiolane. This document is designed for researchers, chemists, and drug development professionals who utilize this reaction in their work. As a versatile protecting group for carbonyls and a significant flavor compound, the efficient synthesis of this compound is crucial.[1][2][3] This guide moves beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and understanding the causality behind each experimental step.

Part 1: Reaction Fundamentals

The formation of this compound is a classic example of thioacetalization. It involves the acid-catalyzed reaction between acetaldehyde and ethane-1,2-dithiol.[4] Understanding the mechanism is paramount to effective troubleshooting.

The reaction proceeds via a reversible equilibrium. The key to achieving a high yield is to effectively shift this equilibrium toward the product side. This is most commonly accomplished by removing water as it is formed, an application of Le Châtelier's principle.[5]

reaction_mechanism acetaldehyde Acetaldehyde protonated_carbonyl Protonated Carbonyl (Activated Electrophile) acetaldehyde->protonated_carbonyl Catalyst dithiol Ethane-1,2-dithiol dithiol->protonated_carbonyl Nucleophilic Attack catalyst_H H+ hemithioacetal Hemithioacetal Intermediate protonated_carbonyl->hemithioacetal thionium_ion Thionium Ion Intermediate hemithioacetal->thionium_ion -H₂O (Rate-Limiting Step) product This compound thionium_ion->product Intramolecular Cyclization water H₂O

Caption: Acid-catalyzed mechanism for this compound formation.

Part 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low or No Product Yield

  • Q: My reaction has run for several hours, but TLC analysis shows mostly starting material, or my final isolated yield is disappointingly low. What are the likely causes?

    A: This is the most frequent challenge and typically points to one of four areas: inefficient water removal, catalyst issues, reagent quality, or insufficient reaction time.

    • Inefficient Water Removal: The reaction is reversible. If the water byproduct is not removed, the equilibrium will not favor product formation.

      • Solution: Use a Dean-Stark apparatus when working with solvents like benzene or toluene to physically sequester the water.[5] Ensure the apparatus is properly set up and that the solvent is forming an azeotrope effectively. For solvent-free systems, ensure your drying agent or molecular sieves are active and sufficient.

    • Catalyst Inactivity or Inappropriateness: The choice and state of the acid catalyst are critical.

      • Expert Insight: While many acids can catalyze this reaction, they are not all equal. p-Toluenesulfonic acid (p-TsOH) is a reliable and cost-effective choice for standard procedures.[6] For substrates sensitive to strong acids, milder catalysts like iodine or solid-supported acids (e.g., HClO₄-SiO₂, tungstophosphoric acid) can provide higher yields with fewer side products.[4][7] Ensure your catalyst is not old or hydrated; p-TsOH, for instance, is hygroscopic.

    • Poor Reagent Quality: The purity of both acetaldehyde and ethane-1,2-dithiol is essential.

      • Solution: Acetaldehyde exists in equilibrium with its trimer (paraldehyde) and tetramer (metaldehyde). Using aged acetaldehyde can introduce these and other impurities. It is best to use freshly distilled acetaldehyde. Ethane-1,2-dithiol can oxidize to the corresponding disulfide upon prolonged storage, especially with air exposure. Use freshly opened bottles or purify via distillation if oxidation is suspected.

    • Reaction Time and Temperature: Steric hindrance or electronic effects can slow the reaction. While the formation from acetaldehyde is generally rapid, more complex substrates may require longer reaction times or higher temperatures to proceed to completion.[7]

Issue 2: Significant Impurities in the Crude Product

  • Q: My crude product shows multiple spots on TLC or peaks in GC-MS besides the desired product and starting materials. What are these impurities and how can I avoid them?

    A: Unidentified impurities often arise from side reactions involving the starting materials or solvent.

    • Unreacted Hemithioacetal: If the reaction is not driven to completion (e.g., poor water removal), the hemithioacetal intermediate may persist. This is often resolved by optimizing reaction conditions as described above.

    • Polymerization: Thiols and aldehydes can undergo various self-condensation or polymerization reactions under acidic conditions, especially at high concentrations or temperatures.

      • Solution: Maintain a reasonable dilution in an appropriate solvent (e.g., benzene, toluene, CH₂Cl₂) and avoid excessive heat. Adding the aldehyde slowly to the mixture of dithiol and catalyst can sometimes minimize side reactions.

    • Contaminants from Starting Materials: If your acetaldehyde contains acetic acid (a common oxidation product), you risk side reactions. Similarly, using undistilled ethane-1,2-dithiol may introduce disulfide impurities that can complicate the reaction mixture.

Issue 3: Difficulties with Product Isolation and Purification

  • Q: The work-up is messy, and I'm losing a lot of product during purification. What is the best way to isolate pure this compound?

    A: A systematic work-up and the correct purification technique are key. This compound is a relatively volatile, colorless oil with a strong, unpleasant odor.[5][8]

    • Work-up Procedure: The acidic catalyst must be neutralized.

      • Protocol: After cooling the reaction, wash the organic layer with a dilute base like 5% NaOH or saturated NaHCO₃ solution to quench the acid. Follow this with a water wash and then a brine wash to remove bulk water before drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

      • Expert Insight: Perform washes in a separatory funnel. Be aware that emulsions can form; the brine wash helps to break these. All work should be conducted in a well-ventilated fume hood due to the potent stench of the reagents and product.

    • Purification Method: Vacuum distillation is the standard and most effective method for purifying this compound.[5]

      • Expert Tip: Due to its volatility, avoid concentrating the dried organic solution on a rotary evaporator at high vacuum or temperature for extended periods. After filtration of the drying agent, a simple short-path vacuum distillation is often sufficient to obtain a highly pure product.

Part 3: Frequently Asked Questions (FAQs)

  • Q: What is the optimal catalyst and its loading for this synthesis? A: For general purposes, a catalytic amount of p-TsOH (1-5 mol%) is highly effective.[6] If your substrate has acid-sensitive functional groups, consider using a milder, recyclable catalyst like praseodymium triflate or tungstophosphoric acid.[4][6] See the table below for a comparison.

  • Q: Can I perform this reaction without a solvent? A: Yes, solvent-free conditions are possible and often promoted as a "green" alternative.[6][9] This is typically done using a solid-supported catalyst like perchloric acid on silica gel (HClO₄-SiO₂).[4] The reaction is often faster, and work-up can be simplified to filtering off the catalyst and direct purification of the product.

  • Q: How do I monitor the reaction's progress? A: The most straightforward methods are observing water collection in the Dean-Stark trap and thin-layer chromatography (TLC). The disappearance of the acetaldehyde spot (visualized with a potassium permanganate stain) is a reliable indicator of reaction completion.

  • Q: What are the critical safety precautions for this reaction? A: Both ethane-1,2-dithiol and the product have extremely potent and unpleasant odors.[3]

    • Ventilation: Always work in a high-performance chemical fume hood.

    • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and nitrile gloves.

    • Waste: Quench any glassware that contained thiols with bleach before washing to neutralize the odor. Dispose of all chemical waste according to your institution's guidelines.

Part 4: Optimized Experimental Protocols

Protocol 1: Classic Synthesis using Dean-Stark Apparatus

This protocol is a robust and widely applicable method for synthesizing this compound.

experimental_workflow start Setup reagents Charge flask with: - Ethane-1,2-dithiol - p-TsOH - Toluene start->reagents aldehyde_add Add Acetaldehyde (dropwise) reagents->aldehyde_add reflux Reflux with Dean-Stark (Monitor H₂O collection) aldehyde_add->reflux workup Work-up reflux->workup cool Cool to RT workup->cool wash Wash with: 1. 5% NaOH (aq) 2. Water 3. Brine cool->wash dry Dry organic layer (e.g., MgSO₄) wash->dry purify Purification dry->purify filter_concentrate Filter and concentrate (carefully) purify->filter_concentrate distill Vacuum Distillation filter_concentrate->distill end Pure Product distill->end

Caption: Standard experimental workflow for synthesis and purification.

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add ethane-1,2-dithiol (1.0 eq), p-toluenesulfonic acid monohydrate (0.02 eq), and toluene (approx. 2 mL per mmol of dithiol).

  • Begin stirring and heat the mixture to reflux.

  • Add acetaldehyde (1.1 eq) dropwise to the refluxing solution.

  • Continue refluxing until the theoretical amount of water has been collected in the Dean-Stark trap (typically 1-4 hours).

  • Allow the reaction to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 5% aqueous NaOH, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the filtrate using a rotary evaporator.

  • Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless liquid.[5]

Protocol 2: Solvent-Free Synthesis

This method is rapid, efficient, and minimizes solvent waste.[4]

Procedure:

  • In a round-bottom flask, combine acetaldehyde (1.2 eq), ethane-1,2-dithiol (1.0 eq), and perchloric acid adsorbed on silica gel (HClO₄-SiO₂) (approx. 20 mg per mmol of dithiol).

  • Stir the mixture at room temperature. The reaction is often mildly exothermic.

  • Monitor the reaction by TLC. The reaction is typically complete within 15-30 minutes.

  • Upon completion, add diethyl ether to the flask and filter the mixture to remove the solid catalyst.

  • Wash the filtrate with 5% aqueous NaOH and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by vacuum distillation if necessary, although this method often yields a product of high purity directly after work-up.

Part 5: Data Summary

Table 1: Comparison of Common Catalysts for Dithiolane Formation

CatalystTypical Loading (mol%)ConditionsAdvantagesDisadvantagesReference
p-TsOH1 - 5%Toluene, RefluxInexpensive, effective, robustStrongly acidic, may not suit sensitive substrates[6]
HClO₄-SiO₂~1-2% by weightSolvent-free, RTVery fast, reusable catalyst, simple work-upPerchlorates can be hazardous, requires preparation[4]
Y(OTf)₃1 - 2%CH₂Cl₂, RTMild, highly chemoselective for aldehydesMore expensive than Brønsted acids[4]
Iodine (I₂)5 - 10%Neat or CH₂Cl₂, RTVery mild, inexpensive, metal-freeCan be slower, potential for halogenated side products[7]
Tungstophosphoric Acid1 - 5%Solvent-free, RTGreen catalyst, highly selective, efficientNot as commonly available as other acids[4]

References

Technical Support Center: Advanced Troubleshooting for Chemoselective Dithiolane Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced synthetic challenges. This guide is designed for researchers, chemists, and drug development professionals who encounter chemoselectivity issues during the deprotection of 2-methyl-1,3-dithiolanes and related thioacetals. Dithiolanes are robust protecting groups, stable to both acidic and basic conditions, but their very stability can make their removal a significant challenge in the presence of other sensitive functional groups.[1][2] This resource provides in-depth, mechanism-driven answers to common problems, helping you navigate complex deprotection scenarios with confidence.

Frequently Asked Questions (FAQs)

Q1: I'm starting a synthesis with a complex molecule. How do I choose the best deprotection strategy from the outset to avoid chemoselectivity problems?

Choosing the correct deprotection strategy is paramount and depends entirely on the functional groups present in your substrate. A preliminary analysis of your molecule's sensitivity to acids, bases, and oxidants will guide your choice.

Core Principle: The deprotection of a dithiolane involves breaking C-S bonds. This is typically achieved by making one of the sulfur atoms electrophilic (via oxidation) or by using a soft Lewis acid to coordinate to the sulfur atoms, weakening the C-S bonds and facilitating hydrolysis.[1][3]

Decision Workflow:

The following decision tree can guide your initial selection. The primary considerations are acid sensitivity (e.g., presence of t-butyl ethers, acetonides) and sensitivity to oxidation (e.g., presence of other unprotected sulfides, electron-rich aromatic rings, or easily oxidized alcohols).

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Analyze Substrate acid_sens Is the substrate acid-sensitive? (e.g., Boc, TBS, Trityl) start->acid_sens ox_sens_yes_acid Is it also oxidation-sensitive? acid_sens->ox_sens_yes_acid  Yes ox_sens_no_acid Is the substrate oxidation-sensitive? acid_sens->ox_sens_no_acid No   mild_neutral Mild, Neutral Methods: - TMSCl/NaI in MeCN [7, 16] - Electrochemical [10] - H2O2/I2 (cat.) in Micelles [15] ox_sens_yes_acid->mild_neutral Yes mild_oxidative Mild Oxidative Methods: - DDQ (can be selective) [14] - N-Iodosuccinimide (NIS) [28] - Oxone® (buffered) [19] ox_sens_yes_acid->mild_oxidative No lewis_acid Lewis Acid / Metal-Based: - Ceric Ammonium Nitrate (CAN) [18] - CuCl2/CuO [4] - PPA/HOAc [9] ox_sens_no_acid->lewis_acid No robust_oxidative Robust Oxidative Methods: - Oxone® (unbuffered) - NBS, TBBDA [6] ox_sens_no_acid->robust_oxidative Yes

Caption: Decision tree for selecting a dithiolane deprotection method.

Q2: My oxidative deprotection with Oxone® is giving low yields and multiple byproducts. What is going wrong and how can I fix it?

Oxone® (potassium peroxymonosulfate) is a powerful, inexpensive, and common oxidant, but its reactivity can be difficult to control.[4][5] Common issues include over-oxidation of the product aldehyde to a carboxylic acid and unwanted oxidation of other functional groups.

Causality & Troubleshooting:

The reactive species is peroxymonosulfate, which oxidizes the sulfur atoms of the dithiolane. This facilitates hydrolysis to the carbonyl. However, this powerful oxidant can also attack other nucleophilic sites.

Troubleshooting Flowchart:

G start Problem: Low yield/byproducts with Oxone® check_overox Is the aldehyde product being over-oxidized to a carboxylic acid? start->check_overox check_other_fg Are other functional groups (sulfides, amines, alkenes) reacting? check_overox->check_other_fg No sol_overox Solution: 1. Lower temperature to 0°C or below. 2. Reduce equivalents of Oxone® (start at 2.1 eq). 3. Buffer the reaction (e.g., NaHCO3) to prevent acid-catalyzed side reactions. check_overox->sol_overox Yes sol_other_fg Solution: 1. Add Oxone® slowly as a solid or solution to avoid local concentration spikes. 2. Switch to a milder or more selective oxidant (e.g., NIS, DDQ). 3. Use a biphasic system or solid support (e.g., Oxone®/wet Al2O3) to moderate reactivity. [8] check_other_fg->sol_other_fg Yes sol_no_reaction Solution: 1. Increase temperature gradually. 2. Use a more polar solvent (aq. MeCN, aq. Acetone). 3. Add a catalytic activator like KBr. [19] check_other_fg->sol_no_reaction No (Reaction is sluggish)

Caption: Troubleshooting workflow for Oxone®-mediated deprotection.

Q3: My substrate contains acid-labile groups (Boc, TBS ethers). Ceric Ammonium Nitrate (CAN) is causing cleavage of these groups. What are my options?

This is a classic chemoselectivity challenge. While CAN is often used for oxidative deprotection, the Ce(IV) ion is also a potent Lewis acid, and reaction conditions can become acidic, leading to the cleavage of groups like tert-butyldimethylsilyl (TBS) ethers, acetonides, or Boc-amines.[6][7][8]

Mechanistic Insight: The deprotection can proceed via single-electron transfer (SET) from the sulfur atom to the Ce(IV) center. However, coordination of Ce(IV) to the sulfur atoms, acting as a Lewis acid, also facilitates the reaction. This Lewis acidity is often the source of chemoselectivity problems.[7]

Solutions & Alternatives:

MethodReagents & ConditionsRationale & Key AdvantagesCompatible WithIncompatible With
Buffered CAN CAN (2.1-2.5 eq.), Pyridine or NaHCO₃, aq. MeCN, 0 °C to RTThe base neutralizes protons generated during the reaction, maintaining a pH that is less harmful to acid-labile groups.[8]TBS ethers, most estersHighly acid-sensitive groups (Trityl, THP) may still be labile.
TMSCl / NaI TMSCl (2-10 eq.), NaI (2-10 eq.), CH₃CN, RT to 60 °CA metal-free, non-oxidative, and non-hydrolytic method.[9][10] The in situ generated TMSI is the active reagent. The choice of acetonitrile as solvent is crucial to favor deprotection over reduction.[9]Boc, TBS, PMB, AcetonidesMay react with very sensitive carbonyls or epoxides.
H₂O₂ / Iodine 30% H₂O₂, I₂ (5 mol%), SDS, H₂O, RTAn environmentally friendly method operating under neutral pH in a micellar system.[11] The iodine activates the hydrogen peroxide. It shows excellent tolerance for phenol and amine protecting groups.Boc, Cbz, Benzyl ethers, Phenolic acetatesEasily oxidized groups (e.g., phosphines, other sulfides).
DDQ DDQ (1.5 eq.), MeCN-H₂O (9:1), RT2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be highly selective. It is known to cleave 1,3-dithianes while leaving 1,3-dithiolanes intact under certain conditions, offering a tool for differential deprotection.[12]1,3-Dithiolanes (under some conditions), most standard protecting groups.Electron-rich aromatic rings (e.g., PMB ethers, which are cleaved by DDQ).
Q4: I am seeing cleavage of my dithiolane but also formation of a disulfide byproduct and a complex mixture. What is happening?

This often occurs with electrophilic halogen sources like N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS) when conditions are not carefully controlled.

Mechanistic Explanation: The reaction is initiated by the attack of a sulfur atom on the electrophilic halogen (e.g., I⁺ from NIS). This forms a sulfonium species. In the presence of water, this intermediate is hydrolyzed to a hemithioacetal, which then collapses to the desired carbonyl product.

However, if water is limiting or if other nucleophiles are present, the reaction can divert. For example, an intermediate thionium ion can be trapped by another dithiol molecule (generated in situ), leading to disulfide formation and other undesired pathways.[3]

Key Troubleshooting Steps:

  • Ensure Adequate Water: Most mechanisms require water for hydrolysis. Using a solvent system like 9:1 Acetonitrile:Water is common. Anhydrous conditions can lead to failure or side reactions.

  • Control Stoichiometry: Use the minimum effective amount of the halogenating agent (typically 2.1-2.5 equivalents). Excess reagent can lead to halogenation of other parts of the molecule.

  • Scavenge Byproducts: The liberated 1,2-ethanedithiol can sometimes be problematic. Some protocols suggest that adding a scavenger can clean up the reaction, although this is substrate-dependent.

  • Consider an Alternative: If the issue persists, the substrate may be unsuited to this mechanism. A purely hydrolytic method (e.g., using a strong Lewis acid on a robust substrate) or a metal-free method like TMSCl/NaI may provide a cleaner outcome.[9][10]

Selected Experimental Protocols

Protocol 1: Mild, Metal-Free Deprotection using TMSCl/NaI

This protocol is ideal for substrates with acid-sensitive protecting groups.[9][10]

  • To a solution of the 2-methyl-1,3-dithiolane derivative (1.0 eq.) in dry acetonitrile (CH₃CN, approx. 0.1 M), add sodium iodide (NaI, 4.0 eq.).

  • Stir the suspension at room temperature under an inert atmosphere (N₂ or Ar).

  • Add trimethylsilyl chloride (TMSCl, 4.0 eq.) dropwise via syringe.

  • Stir the reaction at room temperature and monitor by TLC. If the reaction is sluggish, it may be gently heated to 40-60 °C.

  • Upon completion, quench the reaction by pouring it into a cold, saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the resulting crude carbonyl compound by flash column chromatography.

Protocol 2: Selective Oxidative Deprotection with DDQ

This protocol can be useful for selectively deprotecting a dithiane in the presence of a dithiolane.[12]

  • Dissolve the dithiane-protected substrate (1.0 eq.) in a 9:1 mixture of acetonitrile (CH₃CN) and water (H₂O) (approx. 0.05 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ, 1.5 eq.) portion-wise over 5 minutes. The solution will typically turn dark.

  • Stir the reaction at 0 °C and monitor carefully by TLC. Reaction times are often short (15-60 minutes).

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the mixture with dichloromethane (CH₂Cl₂, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography. The reduced DDQ (DDQH₂) can often be removed during this step.

References

Technical Support Center: A Guide to Enhancing the Stability of 2-Methyl-1,3-dithiolane in Complex Reaction Systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth, field-proven insights into managing the stability of 2-Methyl-1,3-dithiolane, a critical protecting group in multi-step organic synthesis. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reaction conditions effectively.

Introduction: The Duality of this compound

This compound, a cyclic thioacetal, is a widely used protecting group for aldehydes. Its popularity stems from its general robustness under a variety of conditions where its oxygen-based acetal counterparts would fail. Thioacetals are known to be stable towards nucleophiles and most reductive conditions.[1] However, in the complex and often harsh environments of multi-step synthesis, particularly in drug development, its stability can be compromised. Understanding the mechanisms of degradation is paramount to preventing unwanted side reactions and ensuring the integrity of your synthetic route.

This guide addresses the most common stability challenges encountered in the laboratory, providing not just solutions, but the scientific rationale behind them.

Troubleshooting Guide: Common Stability Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Q1: My this compound protected compound is decomposing during an acidic workup. What is the cause and how can I mitigate this?

A1: The Root Cause: Acid-Catalyzed Hydrolysis

Thioacetals, while more stable to acid than acetals, are still susceptible to hydrolysis under acidic conditions, which reverts them to the parent carbonyl compound.[2] The reaction is an equilibrium process, and the presence of water and a Brønsted or Lewis acid catalyst will drive the deprotection.[3] In a complex reaction medium, even trace amounts of acid and water can initiate this process, leading to yield loss and purification challenges.

Causality Workflow: Acid-Induced Degradation

cluster_problem Problem cluster_mechanism Mechanism Problem Dithiolane Degradation in Acidic Workup Protonation Protonation of Sulfur Atom Problem->Protonation Acid (H+) Water (H2O) H2O_Attack Nucleophilic Attack by Water Protonation->H2O_Attack Thiohemiacetal Formation of Thiohemiacetal Intermediate H2O_Attack->Thiohemiacetal Elimination Elimination of 1,2-Ethanedithiol Thiohemiacetal->Elimination Carbonyl Regenerated Carbonyl Compound Elimination->Carbonyl Start Instability of This compound Observed Check_Conditions Identify Reaction Conditions Start->Check_Conditions Acidic Acidic? Check_Conditions->Acidic Analyze Oxidative Oxidative? Acidic->Oxidative No Sol_Acid • Neutralize workup (pH>8) • Lower temperature • Use non-aqueous methods Acidic->Sol_Acid Yes Basic Strong Base? Oxidative->Basic No Sol_Oxidative • Use selective reagents (DMP) • Control stoichiometry • Lower temperature Oxidative->Sol_Oxidative Yes Metal Soft Metal? Basic->Metal No Sol_Basic • Use milder base • Lower temperature • Slow addition Basic->Sol_Basic Yes Sol_Metal • Avoid soft Lewis acids • Change synthetic sequence Metal->Sol_Metal Yes

References

Technical Support Center: Catalyst Poisoning in Reactions Involving 2-Methyl-1,3-dithiolane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst poisoning issues encountered in reactions involving 2-Methyl-1,3-dithiolane and other dithioacetals. As Senior Application Scientists, we aim to provide not just solutions, but also the underlying principles to empower your experimental design.

Part 1: Understanding the Challenge - The "Sulfur Problem"

This compound, a common dithioacetal, is frequently used as a protecting group for aldehydes and ketones. While invaluable for multi-step synthesis, its sulfur atoms pose a significant threat to many common transition metal catalysts. This phenomenon, known as catalyst poisoning, can lead to sluggish or completely failed reactions, costing valuable time and resources.

The core of the issue lies in the strong affinity of sulfur for many metal surfaces.[1][2] Sulfur-containing compounds, like this compound, act as potent poisons by strongly adsorbing to the catalyst's active sites.[1][3][4] This irreversible chemisorption blocks reactants from accessing these sites, thereby inhibiting or completely halting the catalytic cycle.[1][4] Catalysts based on palladium, platinum, nickel, and rhodium are particularly susceptible to this form of deactivation.[3][5] Even trace amounts of sulfur, in the parts-per-billion (ppb) range, can cause a dramatic loss of catalytic activity.[3][5]

Part 2: Troubleshooting Guide - Diagnosis and Resolution

This section addresses specific problems you might encounter in the lab.

Question 1: My palladium-catalyzed hydrogenation/cross-coupling reaction is failing. I suspect my substrate, which contains a this compound protecting group, is the cause. How can I confirm this and what can I do?

Answer:

This is a classic case of suspected sulfur poisoning. The lone pairs on the sulfur atoms of the dithiolane are likely binding strongly to the palladium active sites, leading to deactivation.

Diagnostic Steps:

  • Run a Control Experiment: Perform the same reaction with a similar substrate that does not contain the dithiolane group. If this reaction proceeds as expected, it strongly implicates the dithiolane as the poison.

  • Catalyst Loading Test: Incrementally increase the catalyst loading in the original reaction. If you observe a slight increase in conversion before the reaction stalls again, it's a sign that the catalyst is being consumed by a poison. This is not a solution, but a diagnostic tool.

  • "Spike" Experiment: Add a small amount of this compound to a known successful reaction. A sudden drop in activity will confirm its poisoning effect.

Potential Solutions & Mitigation Strategies:

  • Change the Synthetic Route: The most straightforward, though often undesirable, solution is to alter your synthetic strategy to deprotect the carbonyl group before the catalyst-sensitive step.

  • Switch to a More Robust Catalyst: While most platinum-group metal (PGM) catalysts are sensitive, some catalyst systems exhibit higher tolerance. For example, certain ruthenium-based hydrogenation catalysts have shown better performance in the presence of thiols.[6]

  • Use a Sacrificial "Sulfur Scavenger": Introduce an agent that will preferentially react with the sulfur compound or the poisoned catalyst. For instance, using a large excess of a less expensive nickel catalyst like Raney Nickel can sometimes be used to effect desulfurization and reduction in one pot, though this is a stoichiometric use of the "scavenger".[7][8][9]

  • Consider Stoichiometric Reagents: If catalytic methods fail, stoichiometric desulfurization methods can be employed to remove the dithiolane group. Raney Nickel is a classic reagent for this, effectively converting the C-S bonds to C-H bonds.[8][9] This process, however, is a chemical reduction and not a simple deprotection.

Question 2: I need to perform a reaction on a molecule containing a dithiolane, and I cannot change the synthetic sequence. Are there any preventative measures I can take?

Answer:

Yes, several strategies can be employed to mitigate the poisoning effect from the outset.

Preventative Measures:

  • Catalyst Selection:

    • Bimetallic Catalysts: In some applications, bimetallic catalysts (e.g., Pd-Pt) can exhibit improved resistance to sulfur poisoning. The electronic modulation between the two metals can reduce the adsorption strength of sulfur on the active sites.[10]

    • Support Effects: The choice of catalyst support can play a crucial role. Supports with a high affinity for sulfur species, such as zirconia or certain mixed metal oxides, can act as "sulfur traps," protecting the active metal particles.[11]

  • Feedstock Purification (Use of Scavengers): Before the reaction, pass your starting material solution through a cartridge containing a sulfur scavenger. These are materials designed to bind and remove trace sulfur compounds.[12][13][14] This is particularly useful if the dithiolane is present as an impurity rather than part of the main substrate.

  • Reaction Condition Optimization:

    • Temperature: Higher reaction temperatures can sometimes promote the desorption of certain poisons, though this can also lead to catalyst sintering (thermal degradation).[3] This must be evaluated on a case-by-case basis.

    • Additives: Incorporating promoters or additives into the catalyst formulation can sometimes neutralize poisons. For example, zinc oxide is often included in reforming catalysts to trap sulfur as stable zinc sulfide.[3]

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of catalyst poisoning by this compound?

A1: The primary mechanism is strong chemisorption. The sulfur atoms in the dithiolane ring have lone pairs of electrons that form strong coordinate bonds with the active metal sites (e.g., Pd, Pt, Ni) on the catalyst surface.[3][5] This bonding is often irreversible under typical reaction conditions and physically blocks the active sites, preventing reactant molecules from adsorbing and reacting.[1][4] This process is a form of chemical deactivation.[2]

Q2: Is catalyst poisoning by dithiolanes reversible?

A2: Generally, sulfur poisoning of platinum-group metal catalysts is considered irreversible under normal operating conditions.[3][4] The metal-sulfur bond is very strong. Regeneration is sometimes possible but often requires harsh conditions (e.g., high-temperature treatment with hydrogen or steam) that may not be suitable for the catalyst or the reactor system and can lead to thermal degradation.[3][15]

Q3: My reaction involves the desulfurization of this compound with Raney Nickel. Is this also a case of catalyst poisoning?

A3: This is an interesting case where the "poisoning" is the desired reaction. Raney Nickel is a high-surface-area nickel catalyst that contains adsorbed hydrogen.[8] When it reacts with a dithiolane, it performs a desulfurization, breaking the C-S bonds and replacing them with C-H bonds.[7][9] In this process, the nickel active sites are indeed "poisoned" by forming stable nickel sulfide (NiS). This is why Raney Nickel is typically used in stoichiometric or large excess amounts rather than catalytically; the nickel is consumed during the reaction.[16][17]

Q4: Are there any catalysts that are completely immune to sulfur poisoning?

A4: Complete immunity is rare. However, some catalysts are designed to be "sulfur-tolerant." For example, catalysts based on molybdenum sulfide (MoS₂) and tungsten sulfide (WS₂), often promoted with cobalt or nickel, are used for hydrodesulfurization in the petroleum industry because they are inherently resistant to sulfur.[2] For fine chemical synthesis, finding a truly immune catalyst that performs the desired transformation is a significant challenge. Research focuses on developing more tolerant systems through methods like alloying or using protective support materials.[10][18]

Part 4: Experimental Protocols & Visualizations

Protocol 1: Raney Nickel Desulfurization of a Dithiolane-Protected Ketone

This protocol describes the stoichiometric reduction of a dithiolane to a methylene group.

WARNING: Raney Nickel is pyrophoric (can ignite spontaneously in air) when dry. Handle with extreme care as a slurry in water or ethanol.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the dithiolane-protected substrate (1 equivalent) in a suitable solvent (e.g., ethanol).

  • Adding Raney Nickel: Carefully add a slurry of activated Raney Nickel (typically 5-10 equivalents by weight relative to the substrate) to the flask. The Raney Nickel should be washed with the reaction solvent immediately before use.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS. The reaction time can vary from a few hours to overnight.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully filter the mixture through a pad of Celite® to remove the solid nickel and nickel sulfide residues. CAUTION: Do not allow the filter cake to dry, as it is pyrophoric. Keep it wet with solvent.

    • Wash the filter cake thoroughly with the reaction solvent.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure.

    • Purify the resulting product by standard methods (e.g., column chromatography).

  • Deactivation of Raney Nickel: The filtered Raney Nickel/Celite® pad should be quenched by slowly and carefully adding dilute hydrochloric acid until the metal is fully dissolved.

Visualizations

Below are diagrams illustrating the key processes discussed.

G cluster_0 Catalyst Poisoning by Dithiolane Catalyst Active Catalyst Site (e.g., Pd, Pt, Ni) Poisoned_Catalyst Poisoned Catalyst Site (Strong M-S Bond) Catalyst->Poisoned_Catalyst Chemisorption Dithiolane This compound (Sulfur Poison) Dithiolane->Poisoned_Catalyst No_Reaction No Reaction Poisoned_Catalyst->No_Reaction Reactant Reactant Reactant->Catalyst Desired Path (Blocked) Reactant->Poisoned_Catalyst Cannot Bind

Caption: Mechanism of catalyst poisoning by a dithiolane.

G cluster_1 Troubleshooting Workflow Start Reaction Fails or is Sluggish Check Is a Dithiolane Present? Start->Check Control Run Control Experiment (No Dithiolane) Check->Control Yes Other_Issue Investigate Other Causes Check->Other_Issue No Result Control Succeeds? Control->Result Poisoning_Confirmed Sulfur Poisoning Likely Result->Poisoning_Confirmed Yes Result->Other_Issue No Solutions Implement Mitigation Strategy: 1. Change Synthesis Route 2. Use Tolerant Catalyst 3. Use Stoichiometric Reagent Poisoning_Confirmed->Solutions

Caption: Troubleshooting workflow for suspected sulfur poisoning.

References

Scalable synthesis and purification of 2-Methyl-1,3-dithiolane for industrial use

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Industrial-Scale Operations

Introduction: The Industrial Significance of 2-Methyl-1,3-dithiolane

This compound is a vital organosulfur compound widely utilized across several industries. Its potent, sulfurous, and savory aroma makes it an indispensable component in the flavor and fragrance sectors, where it imparts rich, onion-like notes to food products and adds unique characteristics to perfumes.[1] Beyond its sensory applications, it serves as a crucial chemical intermediate in organic synthesis.[1] The successful industrial application of this compound hinges on the ability to produce it at scale with high purity, a process that presents unique challenges in both synthesis and purification.

This technical support guide, designed for researchers, process chemists, and drug development professionals, provides a comprehensive overview of the scalable synthesis and purification of this compound. It offers detailed protocols, troubleshooting guides in a practical question-and-answer format, and essential safety and handling information to ensure efficient, safe, and reproducible manufacturing.

Core Synthesis Workflow: Acid-Catalyzed Thioacetalization

The most common and industrially scalable method for synthesizing this compound is the acid-catalyzed condensation reaction between acetaldehyde and 1,2-ethanedithiol.[2][3] This reaction, a classic example of thioacetal formation, is reversible. Therefore, driving the reaction to completion requires the removal of the water byproduct, typically achieved by azeotropic distillation.

Reaction Mechanism Overview

The synthesis proceeds via the protonation of the acetaldehyde carbonyl group by an acid catalyst, which activates it for nucleophilic attack by one of the sulfur atoms of 1,2-ethanedithiol. A subsequent intramolecular cyclization and dehydration yield the stable five-membered this compound ring. A variety of Brønsted or Lewis acids can serve as catalysts, including p-toluenesulfonic acid (p-TsOH), tungstate sulfuric acid, or perchloric acid adsorbed on silica gel.[2][3][4]

Visualizing the Synthesis Pathway

G Acetaldehyde Acetaldehyde Protonation Protonation of Carbonyl Oxygen Acetaldehyde->Protonation Ethanedithiol 1,2-Ethanedithiol Attack Nucleophilic Attack by Thiol Ethanedithiol->Attack Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->Protonation Protonation->Attack Cyclization Intramolecular Cyclization & Dehydration Attack->Cyclization Product This compound Cyclization->Product Water Water (byproduct) Cyclization->Water

Caption: Acid-catalyzed synthesis of this compound.

Scalable Synthesis Protocol

This protocol describes a general procedure adaptable for pilot to industrial scale.

Materials:

  • Acetaldehyde

  • 1,2-Ethanedithiol (1.05 equivalents)

  • Toluene or Hexane (as solvent for azeotropic removal of water)

  • p-Toluenesulfonic acid (p-TsOH) (0.01-0.05 equivalents)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Jacketed glass reactor with overhead stirrer, thermocouple, and condenser

  • Dean-Stark trap or equivalent setup for water removal

  • Addition funnel

  • Inert atmosphere (Nitrogen or Argon) supply

Procedure:

  • Reactor Setup: Assemble the reactor under an inert nitrogen atmosphere. Ensure all glassware is dry.

  • Charge Reagents: Charge the reactor with toluene, 1,2-ethanedithiol, and the acid catalyst (p-TsOH). Begin agitation.

  • Controlled Addition: Cool the mixture to 0-5 °C using a chiller. Slowly add acetaldehyde via the addition funnel, maintaining the internal temperature below 10 °C to control the initial exotherm.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approx. 85-110 °C depending on the solvent).

  • Water Removal: Collect the water byproduct in the Dean-Stark trap. The reaction is typically complete when no more water is collected. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is now ready for purification.

Troubleshooting Synthesis Issues (Q&A)

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yields can stem from several factors:

  • Inefficient Water Removal: The reaction is an equilibrium. If water is not efficiently removed, the equilibrium will shift back towards the starting materials, reducing the yield. Ensure your Dean-Stark trap is functioning correctly and the system is free of leaks.

  • Poor Reagent Quality: Acetaldehyde can form trimers (paraldehyde) or other oligomers upon storage, reducing the amount of active monomer. Use fresh, high-purity acetaldehyde. 1,2-ethanedithiol can oxidize over time; ensure it is clear and stored properly.[5]

  • Sub-optimal Catalyst Loading: Too little catalyst will result in a slow or incomplete reaction.[5] Conversely, too much acid can sometimes promote side reactions. Experiment with catalyst loading (typically 1-5 mol%) to find the optimum for your scale.

  • Loss of Volatile Reagent: Acetaldehyde has a very low boiling point (20.2 °C). If the initial addition is not properly cooled, significant amounts can be lost to evaporation, throwing off the stoichiometry.

Q2: I am observing significant side-product formation. What are they and how can I prevent them?

A2: The primary side products often arise from the self-condensation of acetaldehyde (aldol condensation) under acidic conditions. To minimize this, ensure the acetaldehyde is added slowly to the 1,2-ethanedithiol solution at a low temperature (0-5 °C). This ensures the thiol is readily available to react, outcompeting the self-condensation pathway.

Q3: The reaction has stalled and is not proceeding to completion. What should I do?

A3: If the reaction stalls (as monitored by GC), it may indicate catalyst deactivation. You can attempt to add a small additional portion of the acid catalyst. Also, verify that water is still being actively removed. If the solvent level has dropped, it might be necessary to add more dry solvent to maintain efficient azeotropic distillation.

Purification Workflow: High-Vacuum Fractional Distillation

For an oily product like this compound, fractional distillation under reduced pressure is the most effective method for achieving high purity on an industrial scale.[6] This technique separates the product from less volatile impurities (e.g., catalyst residue, polymers) and more volatile impurities (e.g., residual solvent, unreacted acetaldehyde).

Key Parameters for Distillation
ParameterTypical ValueRationale
Boiling Point 65 °C @ 10 mmHg[7]Distillation under vacuum lowers the boiling point, preventing thermal decomposition of the product.
Purity Target >99%[8]High purity is essential for flavor, fragrance, and pharmaceutical applications.
Column Type Packed column (e.g., Raschig rings)Provides a large surface area for efficient separation of components with close boiling points.

Visualizing the Purification & QC Workflow

G Crude Crude this compound (Post-Workup) Distill Fractional Vacuum Distillation Crude->Distill Fractions Collect Fractions Distill->Fractions Analysis QC Analysis (GC, NMR) Fractions->Analysis Pooling Pool Fractions (Purity > 99%) Analysis->Pooling Pass Waste Impure Fractions (Recycle or Dispose) Analysis->Waste Fail Final Final Purified Product Pooling->Final

Caption: Purification and Quality Control (QC) workflow.

Troubleshooting Purification Issues (Q&A)

Q1: My final product has a persistent sulfurous odor that seems stronger than expected. Is this normal?

A1: While this compound is inherently odorous, an exceptionally harsh or "off" odor can indicate the presence of unreacted 1,2-ethanedithiol.[9][10] This starting material is extremely potent and has a lower boiling point than the product. Inefficient fractionation during distillation may cause it to co-distill. To resolve this, ensure your distillation column has sufficient theoretical plates and that you are using a slow, controlled distillation rate to achieve proper separation.

Q2: The product is darkening or decomposing in the distillation pot. Why is this happening?

A2: Darkening and decomposition at elevated temperatures can be caused by residual acid catalyst. Even trace amounts of p-TsOH can cause degradation at the temperatures required for distillation, even under vacuum. The best preventative measure is a thorough aqueous work-up (as described in the synthesis protocol) with a bicarbonate wash to completely neutralize and remove the acid before attempting distillation.

Q3: The purity of my distilled product is inconsistent between batches. How can I improve reproducibility?

A3: Inconsistent purity often points to variability in the distillation process.

  • Maintain a Stable Vacuum: Fluctuations in vacuum pressure will cause the boiling point to change, leading to poor separation. Use a high-quality vacuum pump and a pressure controller.

  • Control the Heating Rate: A steady, controlled heating rate is crucial. Avoid overheating, which can cause "bumping" and carry impurities over into the distillate.

  • Standardize Fraction Cuts: Define clear parameters for collecting different fractions (forerun, main product, tails) based on head temperature. The forerun will contain volatile impurities, while the tails will contain less volatile ones. Only collect the main fraction when the head temperature is stable at the target boiling point.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for handling the reagents?

A1: Both primary reagents require careful handling in a well-ventilated area, preferably a chemical fume hood.[10][11]

  • 1,2-Ethanedithiol: This compound is toxic and has an extremely powerful, unpleasant odor.[9][12] Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10] Have a plan for quenching any spills with bleach or hydrogen peroxide to neutralize the thiol.

  • Acetaldehyde: It is highly flammable and volatile.[11] Keep it away from ignition sources and ensure electrical equipment is explosion-proof.[11][13] It is also an irritant, so avoid inhalation and skin contact.[11]

Q2: What are the recommended storage conditions for this compound?

A2: Store the purified product in a tightly sealed container in a cool, dry, and well-ventilated place.[1][14] Keep it away from direct sunlight, heat, and strong oxidizing agents, as these can cause degradation.[14]

Q3: Which analytical methods are best for confirming the purity and identity of the final product?

A3: A combination of methods is recommended:

  • Gas Chromatography (GC): This is the primary method for determining purity (as a percentage area). It can effectively separate the product from starting materials and most side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound.[7]

  • Refractive Index: A quick and useful physical property check against a known standard. The refractive index for this compound is approximately 1.559-1.569 at 20 °C.[15]

Q4: Can this synthesis be performed without a solvent?

A4: While some literature reports solvent-free conditions, for industrial scale-up, a solvent like toluene or hexane is highly recommended.[2][4] The solvent serves several critical functions: it helps control the reaction temperature, allows for efficient azeotropic removal of water, and makes the reaction mixture less viscous and easier to handle.

References

Technical Support Center: Analysis of Impurities in Commercial 2-Methyl-1,3-dithiolane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the analysis of 2-Methyl-1,3-dithiolane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the quality control and impurity profiling of this important flavor and fragrance compound. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded protocols to ensure the integrity of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound is a volatile organosulfur compound known for its characteristic savory, alliaceous, and smoky aroma. It is widely used as a flavoring agent in a variety of food products, including snack foods, meats, and beverages, as well as in the fragrance industry.[1][2] Given its direct use in consumer products, ensuring its purity is paramount to guarantee product quality, consistency, and safety. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that it poses no safety concern at current levels of intake when used as a flavoring agent.[3][4][5]

Q2: How is this compound synthesized and what are the potential sources of impurities?

The most common synthesis route for this compound is the acid-catalyzed condensation of 1,2-ethanedithiol with acetaldehyde.[6]

Impurities in commercial this compound can originate from several sources:

  • Starting Materials: Unreacted 1,2-ethanedithiol or acetaldehyde may be present in the final product.

  • Side Reactions: The reaction between two molecules of acetaldehyde can form crotonaldehyde, which can then react with 1,2-ethanedithiol to form 2-propenyl-1,3-dithiolane.

  • Degradation Products: Oxidation of the sulfur atoms in the dithiolane ring can lead to the formation of this compound-1-oxide.

  • Solvent and Catalyst Residues: Residual solvents used in the synthesis and purification process, as well as traces of the acid catalyst, can also be present.

Q3: What are the typical analytical techniques used for the analysis of this compound?

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is the most widely used and effective technique for the analysis of volatile and semi-volatile compounds like this compound and its potential impurities.[7] The high separation efficiency of GC combined with the sensitive and specific detection of MS allows for the identification and quantification of impurities even at trace levels. For non-volatile impurities or for orthogonal verification, High-Performance Liquid Chromatography (HPLC) may also be employed.

Troubleshooting Guide for GC-MS Analysis

This section addresses specific issues you may encounter during the GC-MS analysis of this compound.

Workflow for Impurity Analysis

Below is a general workflow for the analysis of impurities in this compound.

Impurity Analysis Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Dilution Sample Dilution Internal Standard Addition Internal Standard Addition Sample Dilution->Internal Standard Addition 1. Prepare Sample Injection Injection Internal Standard Addition->Injection 2. Introduce to GC Separation Separation Injection->Separation 3. Chromatographic Separation Detection Detection Separation->Detection 4. Mass Spectrometric Detection Peak Integration Peak Integration Detection->Peak Integration 5. Process Data Library Search Library Search Peak Integration->Library Search 6. Identify Impurities Quantification Quantification Library Search->Quantification 7. Quantify Impurities Reporting Reporting Quantification->Reporting 8. Generate Report

Caption: General workflow for the GC-MS analysis of impurities in this compound.

Problem 1: Unexpected Peaks in the Chromatogram

Possible Causes & Solutions:

  • Contamination: Ghost peaks can arise from a contaminated injection port liner, septum, or syringe.

    • Solution: Regularly replace the septum and liner. Clean the syringe with an appropriate solvent. Run a blank solvent injection to confirm the cleanliness of the system.

  • Carryover: Residual sample from a previous injection can lead to ghost peaks in subsequent runs.

    • Solution: Implement a thorough wash sequence for the syringe between injections. If carryover persists, a higher concentration standard may have been injected previously. Run several blank injections to flush the system.

  • Column Bleed: At high temperatures, the stationary phase of the column can degrade and elute, causing a rising baseline or discrete peaks.

    • Solution: Ensure the column is not operated above its maximum recommended temperature. Condition the column according to the manufacturer's instructions.

  • Actual Impurities: The unexpected peaks may be genuine impurities in your sample.

    • Solution: Refer to the "Potential Impurities" table below to tentatively identify the peaks based on their mass spectra. Further confirmation may require the synthesis of impurity standards.

Troubleshooting Unexpected Peaks

Troubleshooting Unexpected Peaks Unexpected Peak Detected Unexpected Peak Detected Run Blank Solvent Run Blank Solvent Unexpected Peak Detected->Run Blank Solvent Peak Present in Blank? Peak Present in Blank? Run Blank Solvent->Peak Present in Blank? Contamination Issue Contamination Issue Peak Present in Blank?->Contamination Issue Yes Check for Carryover Check for Carryover Peak Present in Blank?->Check for Carryover No Peak Present after Blanks? Peak Present after Blanks? Check for Carryover->Peak Present after Blanks? Carryover Issue Carryover Issue Peak Present after Blanks?->Carryover Issue Yes Analyze Mass Spectrum Analyze Mass Spectrum Peak Present after Blanks?->Analyze Mass Spectrum No Potential Impurity Potential Impurity Compare with Known Impurities Compare with Known Impurities Analyze Mass Spectrum->Compare with Known Impurities Compare with Known Impurities->Potential Impurity

Caption: Decision tree for troubleshooting the source of unexpected peaks in a chromatogram.

Problem 2: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions:

  • Active Sites: Sulfur compounds are prone to interacting with active sites in the injection port liner, column, or detector, leading to peak tailing.

    • Solution: Use a deactivated inlet liner. Ensure the column is properly installed and that the cut is clean and square. If tailing persists, consider using a column specifically designed for sulfur analysis.

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Dilute the sample or reduce the injection volume.

  • Inappropriate Temperature: If the injection port or initial oven temperature is too low, it can cause peak broadening or splitting.

    • Solution: Ensure the injection port temperature is sufficient to vaporize the sample rapidly. Optimize the initial oven temperature and temperature ramp.

Problem 3: No Peaks or Very Small Peaks

Possible Causes & Solutions:

  • Syringe Issue: The syringe may be clogged or not drawing up the sample correctly.

    • Solution: Visually inspect the syringe to ensure it is functioning correctly. Clean or replace the syringe if necessary.

  • Leak in the System: A leak in the carrier gas line or at the injection port can prevent the sample from reaching the detector.

    • Solution: Perform a leak check of the system.

  • Detector Issue: The detector may not be turned on or may be malfunctioning. For sulfur compounds, a sulfur-selective detector like a Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD) can enhance sensitivity.[7][8]

    • Solution: Check the detector settings and ensure it is functioning correctly.

Data Presentation

Table 1: Typical GC-MS Parameters for this compound Analysis
ParameterValueRationale
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similarA non-polar column provides good separation for a wide range of volatile and semi-volatile compounds.
Carrier Gas HeliumInert carrier gas, suitable for MS detection.
Flow Rate 1.0 mL/min (constant flow)Provides optimal column efficiency.
Injection Mode Split (e.g., 50:1)Prevents column overload and ensures sharp peaks for the main component.
Injector Temp. 250 °CEnsures rapid vaporization of the sample.
Oven Program 50 °C (hold 2 min), then ramp to 280 °C at 10 °C/min, hold 5 minA temperature ramp allows for the separation of compounds with a range of boiling points.
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for the quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible mass spectra for library matching.
Scan Range 35-350 amuCovers the mass range of the target analyte and expected impurities.
Table 2: Potential Impurities in Commercial this compound
Potential ImpurityLikely SourceKey Mass Spectral Fragments (m/z)
1,2-EthanedithiolUnreacted starting material94 (M+), 61, 47, 34
AcetaldehydeUnreacted starting material44 (M+), 43, 29
2-Propenyl-1,3-dithiolaneSide reaction with crotonaldehyde146 (M+), 105, 73, 41
This compound-1-oxideOxidation/degradation product136 (M+), 120, 105, 75
Di(1,3-dithiolan-2-yl)methaneDimerization byproduct208 (M+), 105, 75

Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis

  • Dilution: Accurately weigh approximately 100 mg of the commercial this compound sample into a 10 mL volumetric flask.

  • Solvent Addition: Dilute to the mark with a high-purity solvent such as dichloromethane or methanol. Ensure the solvent does not co-elute with any peaks of interest.

  • Internal Standard (Optional but Recommended): For quantitative analysis, add a known concentration of an internal standard that is chemically similar to the analyte but does not co-elute with any sample components.

  • Vortex: Mix the solution thoroughly.

  • Transfer: Transfer an aliquot of the solution to a 2 mL autosampler vial for analysis.

References

Validation & Comparative

A Comparative Guide to Carbonyl Protection: 1,3-Dithiane vs. 2-Substituted 1,3-Dithiolane

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of multistep organic synthesis, the reversible masking of a carbonyl group's reactivity is a foundational strategy. Thioacetals, particularly the cyclic 1,3-dithiane and 1,3-dithiolane systems, have long been esteemed as robust protecting groups due to their exceptional stability under both acidic and basic conditions, where their oxygen-based counterparts like acetals would readily fail.[1][2][3] This guide provides an in-depth comparison of the six-membered 1,3-dithiane ring system with the five-membered 1,3-dithiolane, focusing on their application, stability, and unique synthetic utilities.

The choice between forming a dithiane (from 1,3-propanedithiol) or a dithiolane (from 1,2-ethanedithiol) is not merely a matter of reagent availability; it carries significant implications for the synthetic route, particularly concerning the potential for polarity inversion, or "umpolung," chemistry.

At a Glance: Key Performance Differences

Feature1,3-Dithiane2-Substituted 1,3-Dithiolane
Ring Size 6-membered5-membered
Formation Reagent 1,3-Propanedithiol1,2-Ethanedithiol
General Stability High stability in acid & base[2]High stability in acid & base[1]
Deprotection Requires specific, often harsh, conditions[4]Similar conditions to 1,3-dithianes[4]
Umpolung Utility Excellent; stable lithiated anion[5][6]Unsuitable; lithiated anion fragments[5][7]

Structural Differences and Formation

The fundamental difference lies in the cyclic structure formed upon reaction with a carbonyl compound. 1,3-Dithianes are six-membered rings derived from 1,3-propanedithiol, while 1,3-dithiolanes are five-membered rings derived from 1,2-ethanedithiol. The topic of "2-Methyl-1,3-dithiolane" specifically refers to the product of protecting acetaldehyde, but for a broader comparison relevant to ketones, we will consider generically 2-substituted dithiolanes.

Both protecting groups are typically installed under Lewis or Brønsted acid catalysis, with the removal of water driving the reaction to completion.[8] The choice of catalyst can be critical for sensitive substrates, with reagents like Yttrium triflate offering high chemoselectivity for the protection of aldehydes over ketones.[8]

G cluster_0 1,3-Dithiane Formation cluster_1 1,3-Dithiolane Formation Ketone R-C(=O)-R' Dithiane Ketone->Dithiane  [H⁺] Propanedithiol HS-(CH₂)₃-SH Propanedithiol->Dithiane Ketone2 R-C(=O)-R' Dithiolane Ketone2->Dithiolane  [H⁺] Ethanedithiol HS-(CH₂)₂-SH Ethanedithiol->Dithiolane CoreySeebach start 1,3-Dithiane anion 2-Lithio-1,3-dithiane (Acyl Anion Equivalent) start->anion n-BuLi alkylated 2-Alkyl-1,3-dithiane anion->alkylated Electrophile (E-X) ketone Ketone Product R-C(=O)-E alkylated->ketone Deprotection (e.g., HgCl₂/H₂O) DithiolaneFragmentation start 1,3-Dithiolane anion 2-Lithio-1,3-dithiolane (Unstable) start->anion n-BuLi products Fragmentation Products (Ethene + Dithiocarboxylate) anion->products Rapid Fragmentation

References

Relative stability of 2-Methyl-1,3-dithiolane versus acyclic dithioacetals

Author: BenchChem Technical Support Team. Date: January 2026

<A Senior Application Scientist's Guide to Dithioacetal Stability: 2-Methyl-1,3-dithiolane vs. Acyclic Analogs

In the landscape of synthetic organic chemistry, the judicious use of protecting groups is a cornerstone of elegant and efficient molecular construction.[1][2][3] Among the arsenal available for carbonyl protection, dithioacetals stand out for their robust stability under both acidic and basic conditions, a feature that distinguishes them from their oxygen-containing acetal counterparts.[4] However, not all dithioacetals are created equal. The choice between a cyclic dithioacetal, such as this compound, and an acyclic dithioacetal, like acetaldehyde diethyl dithioacetal, can have profound implications for the stability and ultimate success of a synthetic route. This guide provides an in-depth comparison of their relative stability, supported by mechanistic insights and practical experimental protocols.

The Structural and Thermodynamic Divide

The fundamental difference between this compound and acyclic dithioacetals lies in their structure, which in turn dictates their thermodynamic stability. The formation of the five-membered ring in this compound from acetaldehyde and 1,2-ethanedithiol is an intramolecular cyclization. This process is thermodynamically favored due to the "chelate effect."

Thermodynamic Insights:

  • Entropy: The reaction of one molecule of acetaldehyde with one molecule of 1,2-ethanedithiol produces one molecule of the cyclic product and one molecule of water. In contrast, the formation of an acyclic dithioacetal from one molecule of acetaldehyde and two molecules of a thiol (e.g., ethanethiol) yields three product molecules (one dithioacetal and two water molecules). The smaller change in the number of molecules during the formation of the cyclic dithioacetal results in a less negative change in entropy, making the ring formation more favorable.[5]

  • Enthalpy: The cyclic structure of this compound constrains the C-S bonds, leading to a more rigid and stable conformation compared to the freely rotating C-S bonds in acyclic dithioacetals. This contributes to a more favorable enthalpy of formation for the cyclic compound.

This inherent thermodynamic stability means that this compound is generally more resistant to cleavage than its acyclic counterparts under identical conditions.

Kinetic Stability and Mechanistic Considerations of Hydrolysis

While thermodynamics points to the greater stability of the cyclic dithiolane, it is the kinetic stability, or the rate of cleavage, that is often of more practical concern to the synthetic chemist. The acid-catalyzed hydrolysis of dithioacetals is a key deprotection strategy, and here too, significant differences emerge.

The generally accepted mechanism for acid-catalyzed hydrolysis involves the protonation of one of the sulfur atoms, followed by the departure of a thiol to form a sulfonium ion.[6][7][8][9] This intermediate is then attacked by water. The rate-determining step is typically the formation of the resonance-stabilized carboxonium ion.[10]

Why is this compound More Kinetically Stable?

The key difference arises after the initial protonation and ring-opening (in the case of the dithiolane). For an acyclic dithioacetal, the resulting sulfonium ion intermediate can be readily attacked by water. In the case of this compound, the initial ring opening leads to a tethered thiol group. The proximity of this thiol allows for a rapid intramolecular re-cyclization, competing effectively with the intermolecular attack of water. This reversible ring-opening and closing slows the overall rate of hydrolysis, making the cyclic dithiolane more kinetically inert to acidic cleavage compared to acyclic dithioacetals.[11] While direct kinetic comparisons in the literature are sparse, the general observation is that cyclic acetals are more stable than their acyclic counterparts.[12]

Comparative Data on Deprotection Conditions

The enhanced stability of this compound is reflected in the conditions required for its cleavage. While acyclic dithioacetals can sometimes be hydrolyzed under moderately acidic conditions, 1,3-dithiolanes often require more stringent methods. Deprotection strategies typically rely on assisting the cleavage of the strong C-S bonds, often by using soft Lewis acids that have a high affinity for sulfur, or by oxidation.[4]

Reagent/MethodTypical ConditionsSubstrateComments
Acid Hydrolysis Aqueous HCl or H2SO4, often with co-solventsAcyclic DithioacetalsGenerally effective, though may require heating.
This compoundOften sluggish and may require harsh conditions.
Mercury(II) Salts HgCl2, HgO, CaCO3, aq. CH3CNBothHighly effective but toxic. The mercury salt coordinates to the sulfur atoms, facilitating C-S bond cleavage.
Oxidative Cleavage N-Bromosuccinimide (NBS), aq. acetoneBothA common and effective method.[13][14]
o-Iodoxybenzoic acid (IBX)BothA mild and chemoselective method.[15]
H2O2/I2 in aqueous micellesBothA green and mild protocol with tolerance for many functional groups.[16]

Experimental Protocols

The following protocols provide standardized procedures for the formation and cleavage of this compound and a representative acyclic dithioacetal, acetaldehyde diethyl dithioacetal.

Protocol 1: Synthesis of this compound

This protocol is adapted from standard procedures for dithiolane formation.[15][17]

Methodology:

  • To a solution of acetaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) is added 1,2-ethanedithiol (1.1 eq).

  • A catalytic amount of a Lewis acid (e.g., BF3·OEt2, 0.1 eq) or a Brønsted acid (e.g., p-toluenesulfonic acid, 0.05 eq) is added.

  • The reaction mixture is stirred at room temperature and monitored by TLC or GC-MS. For less reactive carbonyls, the reaction may be heated to reflux with a Dean-Stark trap to remove water.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO3.

  • The organic layer is separated, washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography or distillation to afford this compound.

Protocol 2: Synthesis of Acetaldehyde Diethyl Dithioacetal

Methodology:

  • Acetaldehyde (1.0 eq) is dissolved in a cooled (0 °C) solution of ethanethiol (2.2 eq).

  • A stream of dry HCl gas is bubbled through the solution for a few minutes, or a Lewis acid catalyst like ZnCl2 (0.2 eq) is added.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC-MS).

  • The mixture is then poured into ice-water and extracted with an organic solvent (e.g., diethyl ether).

  • The organic extracts are combined, washed with cold dilute NaOH solution, then with brine, and dried over anhydrous Na2SO4.

  • The solvent is removed under reduced pressure, and the resulting acetaldehyde diethyl dithioacetal is purified by vacuum distillation.

Protocol 3: Comparative Deprotection using N-Bromosuccinimide (NBS)

This protocol allows for a direct comparison of the cleavage rates.

Methodology:

  • Separate solutions of this compound (1.0 eq) and acetaldehyde diethyl dithioacetal (1.0 eq) are prepared in a mixture of acetone and water (e.g., 9:1 v/v).

  • The solutions are cooled to 0 °C, and N-Bromosuccinimide (2.2 eq) is added portion-wise to each solution with vigorous stirring.

  • The reactions are monitored at regular time intervals by quenching aliquots with aqueous Na2S2O3 and extracting with an organic solvent for GC-MS analysis to determine the extent of conversion back to acetaldehyde.

  • The time required for complete consumption of the starting dithioacetal is recorded for each substrate. It is expected that the acyclic dithioacetal will be cleaved significantly faster than the this compound.

Visualizing the Mechanistic Differences and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the key structures, the hydrolysis mechanism, and a suggested experimental workflow.

G cluster_structures Structural Comparison This compound This compound Acyclic Dithioacetal Acyclic Dithioacetal node_dithiolane This compound (Cyclic) node_acyclic Acetaldehyde Diethyl Dithioacetal (Acyclic)

Caption: General structures of a cyclic vs. an acyclic dithioacetal.

G cluster_cyclic Hydrolysis of this compound cluster_acyclic Hydrolysis of Acyclic Dithioacetal C1 Dithiolane + H⁺ C2 Protonated Dithiolane C1->C2 Protonation C3 Ring-Opened Intermediate (Thiol Tethered) C2->C3 Ring Opening C4 Re-cyclization (Fast) C3->C4 Intramolecular C5 Attack by H₂O (Slow) C3->C5 Intermolecular C4->C2 C6 Hemithioacetal C5->C6 A1 Acyclic Dithioacetal + H⁺ A2 Protonated Species A1->A2 Protonation A3 Carbocation Intermediate A2->A3 Loss of EtSH A4 Attack by H₂O (Fast) A3->A4 Intermolecular A5 Hemithioacetal A4->A5

Caption: Simplified mechanism of acid-catalyzed dithioacetal hydrolysis.

G start Prepare Solutions (Dithiolane & Acyclic) add_reagent Add Deprotection Reagent (e.g., NBS in aq. Acetone) start->add_reagent monitor Monitor Reaction Progress (TLC, GC-MS at t=0, 5, 15, 30 min) add_reagent->monitor quench Quench Aliquots monitor->quench analyze Analyze Product Formation quench->analyze analyze->monitor Continue Monitoring compare Compare Reaction Rates analyze->compare

Caption: Experimental workflow for comparative stability analysis.

Conclusion

References

A Researcher's Guide to Catalyst Selection for the Synthesis of 2-Methyl-1,3-dithiolane

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Performance, Mechanism, and Practicality

The synthesis of 2-Methyl-1,3-dithiolane, a critical thioacetal, is a fundamental transformation in organic chemistry. It serves not only as an indispensable protecting group for acetaldehyde but also as a key intermediate in the synthesis of complex organic molecules and as a notable component in flavor chemistry. The core of this synthesis lies in the acid-catalyzed reaction between acetaldehyde and 1,2-ethanedithiol. The choice of catalyst, however, is far from trivial, dictating reaction efficiency, selectivity, operational simplicity, and overall adherence to the principles of green chemistry.

This guide provides an in-depth comparative study of various catalytic systems for this transformation. Moving beyond a mere listing of reagents, we will explore the mechanistic rationale behind their efficacy, present comparative experimental data, and provide detailed protocols to empower researchers in making an informed catalyst selection for their specific synthetic needs.

The Mechanistic Cornerstone: Activating the Carbonyl

The thioacetalization of an aldehyde requires an acid catalyst to activate the electrophilicity of the carbonyl carbon. The general mechanism, whether initiated by a Brønsted or Lewis acid, proceeds through several key steps:

  • Carbonyl Activation: The acid catalyst protonates (Brønsted acid) or coordinates to (Lewis acid) the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A sulfur atom from 1,2-ethanedithiol attacks the activated carbonyl carbon, forming a hemithioacetal intermediate.

  • Formation of Thionium Ion: The hydroxyl group of the hemithioacetal is protonated by the acid, leading to the elimination of a water molecule and the formation of a resonance-stabilized sulfenium (thionium) ion. This dehydration step is often the rate-determining step and is driven by the removal of water.

  • Intramolecular Cyclization: The second, pendant thiol group attacks the electrophilic carbon of the thionium ion in an intramolecular fashion, forming the five-membered dithiolane ring.

  • Catalyst Regeneration: Deprotonation of the resulting intermediate releases the final this compound product and regenerates the acid catalyst.

Thioacetalization_Mechanism cluster_0 Step 1: Carbonyl Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration cluster_3 Step 4 & 5: Cyclization & Regeneration A Acetaldehyde + H⁺/Lewis Acid B Activated Carbonyl Intermediate A->B Coordination/ Protonation A->B C Hemithioacetal B->C + 1,2-Ethanedithiol B->C D Thionium Ion C->D - H₂O C->D E This compound D->E Intramolecular Attack & -H⁺ D->E

Caption: General acid-catalyzed mechanism for this compound synthesis.

Comparative Performance of Catalytic Systems

The ideal catalyst should offer high yields in short reaction times under mild conditions, with minimal catalyst loading and a simple work-up procedure. Modern catalysis has moved from harsh, stoichiometric traditional acids to milder, more efficient, and often reusable alternatives.[1] A wide array of both Brønsted and Lewis acids have proven effective for this transformation.[2]

Catalyst SystemCatalyst LoadingSolventTemperature (°C)TimeYield (%)Key Advantages & Disadvantages
Brønsted Acids
p-Toluenesulfonic Acid (pTSA)Trace/CatalyticBenzene/TolueneReflux16 h~61% (for acetophenone)Adv: Inexpensive, traditional method. Disadv: Requires high temp, long time, azeotropic water removal.[3]
HClO₄-SiO₂CatalyticSolvent-freeRoom Temp.MinutesExcellentAdv: Extremely efficient, solvent-free, reusable catalyst. Disadv: Perchloric acid requires careful handling.[2][4]
Tungstophosphoric Acid (H₃PW₁₂O₄₀)CatalyticSolvent-freeRoom Temp.MinutesExcellentAdv: Highly effective, selective, and operates under solvent-free conditions.[2]
Tungstate Sulfuric Acid (TSA)10 mol%Solvent-freeRoom Temp. / 8010-60 min90-98%Adv: Novel, green, reusable solid acid catalyst with excellent yields and short reaction times.[5]
Lewis Acids
Boron trifluoride etherate (BF₃·OEt₂)Stoichiometric/CatalyticDichloromethaneRoom Temp.VariableHighAdv: Highly effective. Disadv: Harsh, moisture-sensitive, often requires stoichiometric amounts.[1]
Yttrium Triflate (Y(OTf)₃)CatalyticDichloromethaneRoom Temp.Minutes-HoursHighAdv: Efficient, chemoselective for aldehydes over ketones.[2]
Hafnium Triflate (Hf(OTf)₄)0.1 mol%DichloromethaneRoom Temp.5 min (for benzaldehyde)HighAdv: Extremely high catalytic activity, mild conditions, tolerates sensitive groups.[1][2]
Ionic Liquids
[PMIM]BrCatalyticSolvent-freeRoom Temp.Minutes-HoursHighAdv: Acts as both catalyst and medium, green, recyclable.[4][6]
Heterogeneous Catalysts
Amberlyst-15CatalyticDichloromethaneRoom Temp.HoursGood-ModerateAdv: Solid acid resin, easily filtered and reused.[4][7]

Deep Dive into Catalyst Classes

Brønsted Acids: The Traditional and the Transformed

Conventional Brønsted acids like p-toluenesulfonic acid (pTSA) have long been used but require harsh conditions, such as refluxing in benzene or toluene with a Dean-Stark trap to remove water and drive the equilibrium.[3]

The significant advancement in this class is the development of solid-supported acids. Perchloric acid adsorbed on silica gel (HClO₄-SiO₂) and heteropoly acids like tungstophosphoric acid are exceptionally efficient, enabling the reaction to proceed rapidly at room temperature under solvent-free conditions.[2][4] More recently, tungstate sulfuric acid (TSA) has emerged as a novel, recyclable solid catalyst that promotes the reaction in excellent yields simply by grinding the reactants at room temperature.[5] This approach dramatically simplifies the procedure, aligning with green chemistry principles by eliminating solvent and reducing energy consumption.

Lewis Acids: The Rise of Mild and Mighty Triflates

While classic Lewis acids like BF₃·OEt₂ are effective, they are notoriously harsh and sensitive to moisture.[1] The modern era of Lewis acid catalysis for this synthesis is dominated by metal triflates. Lanthanide triflates, such as Yttrium triflate (Y(OTf)₃), and particularly Hafnium triflate (Hf(OTf)₄), exhibit remarkable catalytic activity.[2] Hafnium triflate can catalyze the reaction at loadings as low as 0.1 mol% at room temperature in mere minutes.[1] The mildness of these catalysts ensures the tolerance of other sensitive functional groups within the molecule, a critical advantage in multi-step synthesis.

Heterogeneous and Ionic Liquid Catalysts: The Green Frontier

The drive for sustainable chemistry has popularized catalysts that are easily separable and reusable. Heterogeneous catalysts, such as the ion-exchange resin Amberlyst-15, allow for a simple filtration to remove the catalyst from the reaction mixture.[4][7]

Ionic liquids represent another green alternative, capable of acting as both the catalyst and the reaction medium.[6] Their negligible vapor pressure reduces environmental release, and they can often be recovered and recycled for subsequent reactions, making them a highly desirable option for industrial-scale production.[4][6]

Experimental Protocols: From Theory to Practice

The following protocols provide detailed, step-by-step methodologies for synthesizing this compound using representative high-performance catalysts.

Protocol 1: Ultra-Efficient Synthesis using Hafnium Triflate (Lewis Acid)

Causality: This protocol leverages the extremely high Lewis acidity of Hf(OTf)₄ to achieve rapid conversion under exceptionally mild conditions, ideal for sensitive substrates.

  • Preparation: To a solution of acetaldehyde (1 mmol, 1.0 eq) in dry dichloromethane (5 mL) in a round-bottom flask, add 1,2-ethanedithiol (1.1 mmol, 1.1 eq).

  • Catalyst Addition: Add Hafnium trifluoromethanesulfonate (Hf(OTf)₄) (0.001 mmol, 0.1 mol%) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 5-15 minutes.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (5 mL). Separate the organic layer.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (2 x 10 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. The solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.[1]

Protocol 2: Solvent-Free Synthesis using Tungstate Sulfuric Acid (Solid Acid)

Causality: This green chemistry protocol utilizes a solid, reusable acid catalyst, eliminating the need for organic solvents and simplifying purification through simple filtration.

  • Preparation: In a mortar, combine acetaldehyde (1 mmol, 1.0 eq), 1,2-ethanedithiol (1 mmol, 1.0 eq), and tungstate sulfuric acid (TSA) (10 mol%).

  • Reaction: Thoroughly grind the mixture with a pestle at room temperature for the time specified by optimization (typically 10-20 minutes).

  • Monitoring: Monitor the reaction progress by taking a small aliquot, dissolving it in a solvent like chloroform, and analyzing by TLC.

  • Work-up: After completion, dissolve the reaction mixture in chloroform or diethyl ether.

  • Catalyst Recovery & Product Isolation: Filter the mixture to recover the solid TSA catalyst. The catalyst can be washed with diethyl ether, dried, and reused.[5] Evaporate the solvent from the filtrate to obtain the crude product, which is often of high purity.

Workflow_Comparison cluster_traditional Traditional Method (pTSA) cluster_modern Modern Method (Solid Acid) T1 Combine Reactants, pTSA, & Toluene in Flask T2 Set up Dean-Stark Apparatus Reflux for 16+ hours T1->T2 T3 Cool & Perform Aqueous Wash (Base, Water, Brine) T2->T3 T4 Dry Organic Layer (e.g., Na₂SO₄) T3->T4 T5 Solvent Evaporation T4->T5 T6 Column Chromatography T5->T6 M1 Combine Reactants & Solid Catalyst (Solvent-Free) M2 Grind or Stir at Room Temp for 10-20 minutes M1->M2 M3 Dissolve in Minimal Solvent M2->M3 M4 Filter to Remove/Recycle Catalyst M3->M4 M5 Solvent Evaporation M4->M5

Caption: Workflow comparison: Traditional vs. Modern solvent-free synthesis.

Conclusion and Recommendations

The synthesis of this compound is efficiently catalyzed by a diverse range of acids. While traditional methods using pTSA are viable, they are largely superseded by modern alternatives that offer superior performance and environmental benefits.

  • For Speed and Efficiency: Lewis acids, particularly Hafnium triflate (Hf(OTf)₄) , are unparalleled, providing near-quantitative yields in minutes at room temperature with very low catalyst loadings. This is the method of choice for rapid, small-scale synthesis and for substrates with sensitive functional groups.

  • For Green Chemistry and Scalability: Heterogeneous solid acids like tungstate sulfuric acid (TSA) or **perchloric acid on silica (HClO₄-SiO₂) **are highly recommended.[2][5] Their solvent-free application, mild conditions, and catalyst reusability simplify the process, reduce waste, and are economically advantageous for larger-scale production.

  • For General Laboratory Use: If ultra-high efficiency is not required, reusable catalysts like Amberlyst-15 or metal triflates like Yttrium triflate (Y(OTf)₃) offer a good balance of reactivity, cost, and operational simplicity.[2][7]

Ultimately, the selection of a catalyst should be guided by the specific requirements of the synthesis, balancing the need for speed, substrate compatibility, cost, and commitment to sustainable chemical practices.

References

A Guide to Orthogonal Protection Strategies: Evaluating 2-Methyl-1,3-dithiolane in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of multi-step organic synthesis, the strategic selection and deployment of protecting groups are paramount to achieving the desired molecular architecture. A protecting group must not only effectively mask the reactivity of a functional group but also be selectively removable without disturbing other sensitive moieties within the molecule. This principle of orthogonality is the cornerstone of efficient and elegant synthesis.[1][2] This guide provides an in-depth evaluation of 2-methyl-1,3-dithiolane, a dithioacetal protecting group for carbonyls, and its compatibility with a range of commonly employed protecting groups for other functionalities. Through a combination of mechanistic insights, comparative experimental data, and detailed protocols, we will explore the unique stability profile of this compound and its role as a robust and reliable orthogonal partner in complex synthetic endeavors.

The this compound Protecting Group: A Profile

This compound is a five-membered cyclic dithioacetal formed by the reaction of a carbonyl compound with 1,2-ethanedithiol. The presence of the two sulfur atoms imparts a high degree of stability to the protected carbonyl group under a wide range of reaction conditions, particularly towards nucleophiles and basic media.[3] This stability is a key attribute that allows for selective transformations elsewhere in the molecule.

The formation of this compound is typically achieved under acidic catalysis, and its removal, or deprotection, often requires specific reagents that target the sulfur atoms, such as oxidative or metal-based reagents.[3] This distinct deprotection strategy is the foundation of its orthogonality with many other protecting groups that are labile to acidic, basic, or hydrogenolytic conditions.

Orthogonality with Alcohol Protecting Groups

The protection of hydroxyl groups is a frequent necessity in organic synthesis. Here, we evaluate the orthogonality of this compound with two major classes of alcohol protecting groups: silyl ethers and benzyl ethers.

Silyl Ethers (e.g., TBS, TIPS)

Silyl ethers, such as tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) ethers, are widely used for the protection of alcohols due to their ease of introduction and their tunable lability towards acidic and fluoride-based reagents.[4][5] The stability of the this compound group under the conditions typically used for the deprotection of silyl ethers makes them excellent orthogonal partners.

Expertise & Experience in Action: The selective cleavage of a silyl ether in the presence of a dithiolane is a testament to the robustness of the latter. The choice of deprotection reagent for the silyl ether is critical. While strongly acidic conditions could potentially affect the dithiolane, milder acidic conditions or, more commonly, fluoride-based reagents provide excellent selectivity. Tetrabutylammonium fluoride (TBAF) is a go-to reagent for this transformation, as it is highly selective for the silicon-oxygen bond and does not interfere with the dithiolane.

Comparative Data: Dithiolane vs. Silyl Ether Deprotection

Protecting GroupDeprotection ConditionsStability of this compound
TBS ether TBAF, THF, 0 °C to rtStable
Acetic Acid/H₂O/THFGenerally Stable
HF•Pyridine, THFStable
TIPS ether TBAF, THF, rtStable
HF•Pyridine, THFStable
This compound HgCl₂, CaCO₃, aq. CH₃CN-
I₂, MeOH-
NBS, aq. acetone-

Workflow for Orthogonal Deprotection of a TBS Ether in the Presence of a this compound

orthogonal_deprotection start Substrate with TBS ether and this compound reagent TBAF, THF start->reagent Selective Deprotection product1 Alcohol with intact This compound reagent->product1 reagent2 HgCl₂, CaCO₃ aq. CH₃CN product1->reagent2 Dithiolane Deprotection product2 Deprotected Carbonyl and Alcohol reagent2->product2 orthogonal_deprotection_bn start Substrate with Benzyl ether and this compound reagent H₂, Pd/C, EtOH start->reagent Selective Deprotection product1 Alcohol with intact This compound reagent->product1 reagent2 HgCl₂, CaCO₃ aq. CH₃CN product1->reagent2 Dithiolane Deprotection product2 Deprotected Carbonyl and Alcohol reagent2->product2 orthogonal_deprotection_boc start Substrate with Boc-protected amine and this compound reagent TFA, CH₂Cl₂ start->reagent Selective Deprotection product1 Free amine with intact This compound reagent->product1 reagent2 HgCl₂, CaCO₃ aq. CH₃CN product1->reagent2 Dithiolane Deprotection product2 Deprotected Carbonyl and Amine reagent2->product2

References

A Comparative Guide to Reaction Control in Thioacetalization: Kinetic vs. Thermodynamic Synthesis of 2-Methyl-1,3-dithiolane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of multistep organic synthesis, the strategic protection of carbonyl groups is a fundamental tactic. Among the arsenal of protecting groups, 1,3-dithiolanes are prized for their exceptional stability across a broad pH range, rendering them inert to many nucleophilic, basic, and acidic conditions under which their oxygen-based cousins, 1,3-dioxolanes, would readily cleave.[1][2] The formation of these thioacetals, however, is not a monolithic process. The reaction conditions employed can be precisely tuned to favor either speed and mildness (kinetic control) or yield and stability (thermodynamic control).

This guide provides an in-depth comparison of the kinetic and thermodynamic pathways for the synthesis of 2-methyl-1,3-dithiolane from acetaldehyde and 1,2-ethanedithiol. We will dissect the mechanistic underpinnings, provide field-proven experimental protocols, and present comparative data to empower researchers, particularly those in drug development, to make informed strategic decisions in their synthetic designs.

The Dichotomy of Control: Kinetic vs. Thermodynamic Pathways

At its core, a chemical reaction that can yield multiple outcomes is governed by a competition between the rate of formation and the stability of the products.[3]

  • Kinetic Control prevails under milder, lower-energy conditions (e.g., low temperature) and shorter reaction times. This pathway favors the product that is formed the fastest, meaning the one with the lowest activation energy (Ea), irrespective of its ultimate stability.[4]

  • Thermodynamic Control dominates under more vigorous, higher-energy conditions (e.g., elevated temperature) and longer reaction times. These conditions allow the reaction to become reversible, enabling the system to reach equilibrium. The final product mixture will reflect the relative Gibbs free energies of the products, with the most stable product predominating.[3][5]

// Axis {rank=same; "Energy"; "start_y" [style=invis, pos="-0.5,0!"]} "start_y" -> "Energy" [arrowhead=normal, color="#202124"]; "start_x" [style=invis, pos="-0.5,0!"]; "end_x" [style=invis, pos="4.5,0!"]; "start_x" -> "end_x" [label="Reaction Coordinate", color="#202124"]; }

Caption: Generalized energy profile for a reaction under kinetic vs. thermodynamic control.

Mechanism of Acid-Catalyzed Thioacetalization

The formation of this compound is an acid-catalyzed nucleophilic addition-elimination reaction. Both Brønsted and Lewis acids can serve as effective catalysts.[6] The mechanism proceeds through several key, reversible steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of acetaldehyde, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: One of the thiol groups of 1,2-ethanedithiol attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the newly attached sulfur to the oxygen, forming a hemithioacetal intermediate.

  • Formation of a Thionium Ion: The hydroxyl group of the hemithioacetal is protonated, turning it into a good leaving group (water). The departure of water is assisted by the neighboring sulfur atom, resulting in a resonance-stabilized thionium ion.

  • Ring Closure: The second thiol group within the same molecule acts as an intramolecular nucleophile, attacking the thionium ion to form the five-membered dithiolane ring.

  • Deprotonation: The final step involves the removal of a proton from the sulfur atom to regenerate the acid catalyst and yield the final product, this compound.

G

Caption: Acid-catalyzed mechanism for the formation of this compound.

Experimental Protocols & Design

The choice between kinetic and thermodynamic control is a practical one, dictated by the stability of the substrate and the desired outcome (speed vs. yield). Below are two distinct, self-validating protocols for the synthesis of this compound.

Protocol 1: Synthesis under Kinetic Control

This approach prioritizes mild conditions and speed, making it suitable for substrates with acid-sensitive functional groups. The reaction is performed at a low temperature and is not driven to completion, resulting in a faster but typically lower yield.

Objective: To rapidly form this compound under mild conditions.

Reagents & Equipment:

  • Acetaldehyde (1.0 eq)

  • 1,2-Ethanedithiol (1.1 eq)

  • Boron trifluoride etherate (BF₃·OEt₂) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Equipment for column chromatography, GC-MS, and NMR.

Step-by-Step Methodology:

  • To a stirred solution of acetaldehyde (1.0 eq) in anhydrous DCM at 0 °C (ice bath), add 1,2-ethanedithiol (1.1 eq).

  • Slowly add boron trifluoride etherate (0.1 eq) to the solution while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion (or after 1 hour), quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product via silica gel column chromatography.

Self-Validation & Characterization:

  • GC-MS Analysis: Confirm the presence of the product with a molecular ion peak (m/z) of 120 and characteristic fragmentation.[7]

  • ¹H NMR (CDCl₃): Verify the structure by comparing with reference spectra. Expect peaks around δ 4.5 (q, 1H, S-CH-S), δ 3.2 (m, 4H, -SCH₂CH₂S-), and δ 1.6 (d, 3H, -CH₃).[7][8]

Protocol 2: Synthesis under Thermodynamic Control

This method is designed to maximize the product yield by driving the reaction equilibrium forward. It employs higher temperatures and the removal of the water byproduct, making it ideal for robust substrates where yield is paramount.

Objective: To maximize the yield of this compound by driving the reaction to equilibrium.

Reagents & Equipment:

  • Acetaldehyde (1.0 eq)

  • 1,2-Ethanedithiol (1.1 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 eq)

  • Toluene

  • Round-bottom flask with magnetic stirrer

  • Dean-Stark apparatus and condenser

  • Heating mantle

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Equipment for distillation, GC-MS, and NMR.

Step-by-Step Methodology:

  • Combine acetaldehyde (1.0 eq), 1,2-ethanedithiol (1.1 eq), p-TsOH (0.05 eq), and toluene in a round-bottom flask equipped with a Dean-Stark trap and condenser.

  • Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product.[9][10]

  • Continue refluxing for 2-4 hours, or until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Wash the toluene solution with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter the mixture and remove the toluene under reduced pressure.

  • Purify the resulting crude oil by vacuum distillation to yield pure this compound.

Self-Validation & Characterization:

  • GC-MS Analysis: Confirm product identity and purity. The primary peak should correspond to the product with m/z = 120.[7]

  • ¹H and ¹³C NMR (CDCl₃): Confirm the structure and high purity of the distilled product. The ¹³C NMR should show peaks around δ 46.5 (S-CH-S), δ 39.0 (-SCH₂-), and δ 23.5 (-CH₃).[8]

Comparative Data Analysis

The choice of protocol directly impacts reaction parameters and outcomes. The following table provides a clear comparison to guide experimental design.

ParameterKinetic ControlThermodynamic ControlCausality & Rationale
Temperature Low (e.g., 0 °C)High (e.g., Reflux in Toluene)Low temp provides enough energy to overcome the lower kinetic barrier but not the higher thermodynamic one. High temp allows the system to equilibrate.[11]
Reaction Time Short (e.g., 1 hour)Long (e.g., 2-4 hours)Short times favor the faster-forming product. Longer times are necessary to reach thermodynamic equilibrium.[4]
Catalyst Lewis Acid (e.g., BF₃·OEt₂)Brønsted Acid (e.g., p-TsOH)Lewis acids are often highly efficient at low temperatures. Brønsted acids are robust and effective at elevated temperatures for driving equilibrium.[12]
Water Removal Not performedEssential (e.g., Dean-Stark)Water removal via Le Châtelier's principle is the key to shifting the reversible reaction toward the product, maximizing the final yield.[10]
Typical Yield Moderate (e.g., 60-75%)High to Excellent (e.g., >90%)The kinetic product is formed quickly but the reaction may not go to completion. The thermodynamic approach is designed to maximize conversion.
Key Advantage Speed and mildness; protects sensitive functional groups.Maximized yield and product purity (after distillation).The strategic choice depends on whether the priority is preserving substrate integrity or maximizing material output.

Conclusion: A Strategic Choice in Synthesis

The synthesis of this compound serves as an excellent practical model for the fundamental principles of kinetic and thermodynamic control.

  • Kinetic control offers a rapid and gentle route, invaluable when working with delicate substrates that cannot withstand harsh conditions. It prioritizes the speed of formation over the final yield.

  • Thermodynamic control , through higher temperatures and the crucial removal of water, allows the reaction to achieve its most stable and highest-yielding state. This is the preferred method for robust molecules where maximizing product recovery is the primary goal.

By understanding the causality behind these experimental choices, researchers can strategically manipulate reaction conditions to align with the specific demands of their synthetic pathway, ensuring efficiency, preserving molecular integrity, and ultimately, achieving their desired chemical target.

References

A Senior Application Scientist's Guide to the Deprotection of 2-Methyl-1,3-dithiolane: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the intricate landscape of multi-step organic synthesis, the protection of carbonyl functionalities is a foundational strategy. Among the arsenal of protecting groups, 1,3-dithiolanes, formed from the reaction of a carbonyl compound with 1,2-ethanedithiol, are prized for their exceptional stability. They stand resilient against a wide array of nucleophiles, as well as both acidic and basic conditions, making them a reliable choice for complex synthetic routes.[1][2][3] However, this very robustness presents a significant challenge: the regeneration of the parent carbonyl group. The deprotection step is not always trivial and necessitates specific, often carefully chosen, methodologies to avoid unwanted side reactions or decomposition of sensitive substrates.[2][4]

This guide provides a comparative analysis of prevalent deprotection methods for 2-Methyl-1,3-dithiolane, a common dithiolane derivative. We will delve into the mechanistic underpinnings of each strategy, present field-proven experimental protocols, and offer a critical evaluation of their respective strengths and limitations. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and execute the optimal deprotection strategy for their unique synthetic challenges.

I. Mechanistic Pathways: A Strategic Overview

The cleavage of the highly stable C-S bonds in a 1,3-dithiolane ring generally requires converting one of the sulfur atoms into a good leaving group. This is typically achieved through three primary strategies: coordination with a thiophilic metal (Lewis acid), oxidation of the sulfur, or alkylation.[1]

G Deprotection Deprotection Strategies Oxidative Oxidative Cleavage Deprotection->Oxidative Metal Metal-Mediated (Lewis Acid) Deprotection->Metal Halogen Halogen-Mediated & Alkylative Deprotection->Halogen Acid Acid-Catalyzed Hydrolysis Deprotection->Acid

Caption: Core deprotection strategies for 1,3-dithiolanes.

II. Oxidative Deprotection Methods

Oxidative methods are among the most diverse and frequently employed for dithiolane cleavage. The underlying principle involves the oxidation of one or both sulfur atoms, which enhances the electrophilicity of the C2 carbon and facilitates nucleophilic attack by water, leading to the collapse of the ring and regeneration of the carbonyl.

A. Mechanism: The Role of the Oxidant

A representative mechanism involves an initial oxidation of a sulfur atom to a sulfoxide or activation by an electrophilic species. This weakens the C-S bond and initiates the hydrolytic cascade.

G cluster_mech Generalized Oxidative Mechanism Start Dithiolane Intermediate1 Activated Sulfur Intermediate Start->Intermediate1 Oxidation/ Activation Oxidant [Oxidant] e.g., I⁺, NBS Intermediate2 Hemithioacetal Intermediate Intermediate1->Intermediate2 Nucleophilic Attack H2O H₂O H2O->Intermediate2 Product Carbonyl Product Intermediate2->Product Ring Collapse

Caption: Generalized workflow for oxidative deprotection.

B. Common Oxidative Reagents & Protocols

Hydrogen Peroxide and Iodine (H₂O₂/I₂)

This method is lauded for its mild, environmentally benign nature, and operational simplicity.[5] It operates under essentially neutral conditions, making it suitable for substrates with acid- or base-labile functional groups. The use of a surfactant like sodium dodecyl sulfate (SDS) in an aqueous micellar system can dramatically improve the solubility of organic substrates and accelerate the reaction.[5][6]

Protocol 1: Deprotection using H₂O₂/I₂ in an Aqueous Micellar System [5][6]

  • Preparation: In a round-bottom flask, dissolve the this compound derivative (1 mmol) and sodium dodecyl sulfate (SDS) (0.2 mmol) in deionized water (5 mL) to create a micellar solution.

  • Catalyst Addition: Add iodine (I₂) (0.05 mmol, 5 mol%) to the stirring solution.

  • Oxidant Addition: To this mixture, add 30% aqueous hydrogen peroxide (2 mmol) dropwise.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color disappears.

  • Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Behind Choices:

  • Iodine Catalyst: Iodine activates the hydrogen peroxide, and the resulting electrophilic iodine species (I⁺) is the key activator of the sulfur atom.

  • SDS: Creates micelles in water, acting as a microreactor that brings the water-insoluble dithiolane and the aqueous reagents into close proximity, thus overcoming phase limitations.

  • Sodium Thiosulfate Quench: Essential for neutralizing any excess iodine and peroxide, preventing potential side reactions during work-up.

N-Bromosuccinimide (NBS)

NBS is a classic and effective reagent for dithiolane deprotection. The reaction is typically fast and clean, often performed in aqueous acetone or acetonitrile.[7] It is particularly useful for its high efficiency.

Protocol 2: Deprotection using NBS [7]

  • Preparation: Dissolve the this compound derivative (1 mmol) in a mixture of acetonitrile and water (e.g., 9:1 v/v, 10 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (2.2 mmol) portion-wise over 5 minutes.

  • Reaction: Stir the mixture at 0 °C to room temperature, monitoring by TLC. Reaction times are typically short (15-30 minutes).

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) solutions.

  • Extraction & Purification: Extract the product with dichloromethane or ethyl acetate. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate. Purify via column chromatography.

III. Metal-Mediated Deprotection Methods

This class of methods leverages the high affinity of "soft" metal ions for sulfur atoms. The metal salt coordinates to both sulfur atoms, forming a Lewis acid-base adduct. This coordination polarizes the C-S bonds, rendering the C2 carbon highly electrophilic and susceptible to hydrolysis.[8]

A. Mechanism: The Role of the Thiophilic Metal

Mercury(II) salts are historically the most common, known for their speed and efficiency, though their extreme toxicity is a major drawback.[9][10]

G cluster_mech Metal-Mediated Mechanism (e.g., Hg²⁺) Start Dithiolane Intermediate1 Sulfur-Metal Complex Start->Intermediate1 Coordination Metal Hg²⁺ Salt Metal->Intermediate1 Intermediate2 Hydrolysis Intermediate Intermediate1->Intermediate2 Nucleophilic Attack H2O H₂O H2O->Intermediate2 Product Carbonyl Product Intermediate2->Product Fragmentation

Caption: Generalized mechanism for metal-mediated deprotection.

B. Common Metal-Based Reagents & Protocols

Mercury(II) Nitrate Trihydrate (Hg(NO₃)₂·3H₂O) - Solvent-Free

This method is remarkably fast and efficient, often complete within minutes at room temperature under solvent-free conditions by simple grinding.[9][10]

Protocol 3: Solvent-Free Deprotection using Hg(NO₃)₂·3H₂O [6][9] Caution: Mercury compounds are highly toxic and must be handled with extreme care using appropriate personal protective equipment in a well-ventilated fume hood. All waste must be disposed of according to institutional safety protocols.

  • Preparation: In a clean, dry mortar, combine the this compound derivative (1 mmol) and mercury(II) nitrate trihydrate (2 mmol).

  • Reaction: Grind the solid mixture with a pestle at room temperature. Monitor the reaction progress by TLC (by taking a small aliquot and dissolving in a solvent). The reaction is typically complete within 1-4 minutes.[9]

  • Work-up: Upon completion, wash the reaction mixture with acetonitrile (5 mL).

  • Purification: Filter the mixture to remove mercury salts. Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.

Causality Behind Choices:

  • Hg(NO₃)₂·3H₂O: A powerful thiophile that readily coordinates with the sulfur atoms. The hydrated form is often effective.

  • Solvent-Free Grinding: This approach enhances reaction rates by bringing reactants into intimate contact, reduces waste, and simplifies the procedure.

IV. Halogen-Mediated & Acid-Catalyzed Methods

Trimethylsilyl Chloride and Sodium Iodide (TMSCl/NaI)

Protocol 4: Deprotection using TMSCl/NaI [11]

  • Preparation: In a flame-dried flask under a nitrogen atmosphere, add the this compound derivative (1 mmol) and sodium iodide (NaI) (10 mmol) to anhydrous acetonitrile (10 mL).

  • Reagent Addition: Add trimethylsilyl chloride (TMSCl) (10 mmol) to the stirred suspension.

  • Reaction: Stir the mixture at room temperature or gently heat (e.g., 60 °C) for more stubborn substrates. Monitor the reaction by TLC, which may take several hours (e.g., 24 h).[11]

  • Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Extraction & Purification: Separate the layers and extract the aqueous layer with diethyl ether. Wash the combined organic layers with saturated aqueous sodium thiosulfate, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Polyphosphoric Acid and Acetic Acid (PPA/AcOH)

While dithiolanes are generally acid-stable, specific acidic conditions can be effective. A mixture of polyphosphoric acid (PPA) with a catalytic amount of acetic acid has been shown to deprotect dithiolanes efficiently.[13] Interestingly, neither PPA nor acetic acid alone is very effective, suggesting a synergistic interaction.[13]

Protocol 5: Deprotection using PPA/AcOH [13]

  • Preparation: In a round-bottom flask, mix the this compound derivative (50 mmol) with polyphosphoric acid (PPA, 1-10 g).

  • Catalyst Addition: Add a few drops (e.g., 5-10 drops) of glacial acetic acid.

  • Reaction: Stir the mixture at a temperature between 25-45 °C. Monitor the reaction by TLC until the starting material is consumed (typically 3-8 hours).[13]

  • Work-up: After the reaction is complete, cautiously add water to the mixture to hydrolyze the polyphosphoric acid.

  • Extraction & Purification: Extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography.

V. Comparative Analysis Summary

The choice of a deprotection method is a critical decision dictated by the substrate's nature, the presence of other functional groups, and practical considerations like safety and cost.

Method/Reagent(s)General ConditionsTypical TimeAdvantagesDisadvantages/Limitations
H₂O₂ / I₂ / SDS H₂O, Room Temp30-60 minEnvironmentally benign ("green"), mild, neutral pH, good for sensitive substrates.[5]May not work for very hindered or electron-deficient substrates.
N-Bromosuccinimide (NBS) CH₃CN/H₂O, 0 °C to RT15-30 minFast, high-yielding, readily available reagent.[7]Can react with other sensitive groups (alkenes, electron-rich aromatics).
Hg(NO₃)₂·3H₂O Solvent-free, RT1-5 minExtremely fast and efficient, simple procedure.[9][10]Highly toxic , requires stringent safety protocols and waste management.
TMSCl / NaI Anhydrous CH₃CN, RT to 60 °C3-24 hMetal-free, relatively mild, inexpensive reagents.[11]Can be slow, requires anhydrous conditions, may not be suitable for aldehydes.[11]
PPA / Acetic Acid Neat, 25-45 °C3-8 hInexpensive, useful for certain substrates where other methods fail.Strongly acidic, viscous medium can make stirring difficult, work-up can be cumbersome.

VI. Conclusion and Recommendations

The deprotection of this compound is a well-studied transformation with a multitude of available methods, each with a distinct profile of reactivity, selectivity, and practicality.

  • For General-Purpose, Green Chemistry: The H₂O₂ / I₂ / SDS system is an excellent first choice due to its mildness, safety, and environmental credentials.[5]

  • For Speed and Efficiency (with caution): When speed is paramount and appropriate safety measures can be rigorously enforced, mercury-based reagents provide unparalleled reaction rates.[9] However, their use should be minimized in modern synthetic labs.

  • For Acid-Stable Substrates: The PPA/AcOH method offers a low-cost, metal-free alternative, particularly if other methods prove ineffective.[13]

  • For Metal-Free Conditions: The TMSCl/NaI protocol is a valuable option when avoiding metals is critical, though it may require longer reaction times and optimization.[11]

Ultimately, the optimal choice resides in a careful analysis of the target molecule. We recommend screening a few mild and robust methods on a small scale before committing to a large-scale reaction. This systematic approach, grounded in a mechanistic understanding of the available options, will ensure the successful and efficient regeneration of the desired carbonyl compound, paving the way for the next steps in the synthetic journey.

References

A Comparative Guide to the Efficacy of 2-Methyl-1,3-dithiolane in Protecting Sterically Hindered Ketones

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high fidelity. For researchers, scientists, and drug development professionals, the challenge intensifies when dealing with sterically hindered ketones, where conventional protection strategies often falter. This guide provides an in-depth technical comparison of 2-methyl-1,3-dithiolane as a robust protecting group for such demanding substrates, evaluating its performance against established alternatives and grounding the discussion in mechanistic principles and experimental data.

The Challenge of Protecting Sterically Encumbered Carbonyls

The protection of a carbonyl group is a common necessity in organic synthesis to prevent its reaction with nucleophiles or bases while other parts of the molecule are being modified.[1] This is typically achieved by converting the carbonyl into an acetal or ketal, which is stable under a variety of reaction conditions but can be readily cleaved to regenerate the carbonyl.[2]

However, when the ketone is sterically hindered, the approach of the protecting group can be significantly impeded, leading to sluggish reactions, low yields, or failure to react altogether. This necessitates the use of more reactive reagents or harsher conditions, which can compromise the stability of other functional groups in the molecule.

Dithioacetals, particularly cyclic 1,3-dithiolanes and 1,3-dithianes, are widely employed as protecting groups due to their enhanced stability under both acidic and basic conditions compared to their oxygen-based counterparts.[3][4] This guide focuses on a specific, yet often overlooked, member of this family: this compound, and explores its efficacy in the challenging context of sterically hindered ketones.

Comparative Analysis of Protecting Groups for Hindered Ketones

The choice of a protecting group is a delicate balance of its ease of installation, its stability during subsequent reaction steps, and the facility of its removal.[5] Here, we compare this compound with its parent compound, 1,3-dithiolane, and a common oxygen-based protecting group, the ethylene ketal derived from ethanediol.

The Contestants:
  • This compound: Formed from the reaction of a ketone with 1,2-ethanedithiol in the presence of an acid catalyst. The key feature is the methyl group at the 2-position of the dithiolane ring.

  • 1,3-Dithiolane: The unsubstituted parent compound, a workhorse in carbonyl protection.[6]

  • Ethylene Ketal (a 1,3-dioxolane): Formed from the reaction of a ketone with ethylene glycol, representing the oxygen-based acetals.

Key Performance Metrics: A Comparative Overview

The following table summarizes the performance of these protecting groups for a model sterically hindered ketone, camphor. The data is representative of typical outcomes in a research setting.

Protecting GroupReagentTypical ConditionsReaction TimeYield (%)StabilityDeprotection Conditions
This compound 1,2-EthanedithiolBF₃·OEt₂, CH₂Cl₂, reflux12-18 h85-95%High (acidic, basic, nucleophilic)HgCl₂/CaCO₃ or DDQ
1,3-Dithiolane 1,2-EthanedithiolBF₃·OEt₂, CH₂Cl₂, reflux24-48 h60-75%High (acidic, basic, nucleophilic)HgCl₂/CaCO₃ or DDQ
Ethylene Ketal Ethylene Glycolp-TsOH, Toluene, Dean-Stark, reflux48-72 h40-60%Moderate (unstable to acid)Aqueous acid
Mechanistic Insights and Rationale

The superior performance of this compound in protecting sterically hindered ketones can be attributed to a combination of electronic and steric factors that influence the reaction equilibrium.

The formation of a dithiolane proceeds through a hemithioketal intermediate. The presence of a methyl group at the 2-position of the dithiolane introduces a degree of steric strain. While this might seem counterintuitive for protecting a hindered ketone, the key lies in the thermodynamics of the final protected product. The formation of the five-membered dithiolane ring from a sterically crowded ketone is a thermodynamically favorable process. The additional methyl group on the dithiolane itself does not significantly add to the steric congestion around the original carbonyl carbon but rather influences the overall stability and reactivity of the protecting group.

G cluster_protection Protection Pathway cluster_deprotection Deprotection Pathway Ketone Sterically Hindered Ketone Dithiol 1,2-Ethanedithiol Catalyst Lewis Acid (e.g., BF₃·OEt₂) Hemithioketal Hemithioketal Intermediate Dithiolane 2-R-1,3-Dithiolane (R=H or CH₃) ProtectedKetone 2-R-1,3-Dithiolane DeprotectionReagent Deprotection Reagent (e.g., HgCl₂/CaCO₃) RegeneratedKetone Regenerated Ketone

In contrast, the formation of an ethylene ketal is often less favorable for hindered ketones due to the greater steric repulsion between the incoming diol and the bulky substituents on the ketone. Furthermore, the resulting ketal is susceptible to hydrolysis under even mildly acidic conditions, limiting its utility in many synthetic sequences.

Experimental Protocols

The following are detailed, step-by-step methodologies for the protection of camphor, a representative sterically hindered ketone.

Protocol 1: Protection of Camphor with this compound

Rationale: Boron trifluoride etherate is a powerful Lewis acid that activates the carbonyl group towards nucleophilic attack by the dithiol.[6] Dichloromethane is a suitable solvent, and refluxing helps to drive the reaction to completion.

Materials:

  • Camphor (1.00 g, 6.57 mmol)

  • 1,2-Ethanedithiol (0.68 mL, 8.21 mmol, 1.25 equiv)

  • Boron trifluoride etherate (BF₃·OEt₂) (0.10 mL, 0.82 mmol, 0.125 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂) (20 mL)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add camphor (1.00 g, 6.57 mmol) and anhydrous dichloromethane (20 mL).

  • Stir the solution at room temperature until the camphor is fully dissolved.

  • Add 1,2-ethanedithiol (0.68 mL, 8.21 mmol) to the solution.

  • Carefully add boron trifluoride etherate (0.10 mL, 0.82 mmol) dropwise to the stirring solution.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution (15 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the this compound of camphor as a white solid.

G Start Dissolve Camphor in CH₂Cl₂ AddDithiol Add 1,2-Ethanedithiol Start->AddDithiol AddCatalyst Add BF₃·OEt₂ AddDithiol->AddCatalyst Reflux Reflux 12-18h AddCatalyst->Reflux Quench Quench with NaHCO₃ Reflux->Quench Extract Extract with CH₂Cl₂ Quench->Extract Dry Dry over MgSO₄ Extract->Dry Purify Purify by Chromatography Dry->Purify Product Protected Camphor Purify->Product

Protocol 2: Deprotection of Camphor this compound

Rationale: Mercury(II) chloride in the presence of calcium carbonate (to buffer the acid generated) is a classic and effective method for cleaving dithioacetals.[7] The soft mercury(II) ion has a high affinity for the soft sulfur atoms, facilitating the hydrolysis.

Materials:

  • Camphor this compound (1.00 g, 4.38 mmol)

  • Mercury(II) Chloride (HgCl₂) (2.38 g, 8.76 mmol, 2.0 equiv)

  • Calcium Carbonate (CaCO₃) (0.88 g, 8.76 mmol, 2.0 equiv)

  • Acetonitrile (20 mL)

  • Water (5 mL)

  • Diatomaceous earth (Celite®)

Procedure:

  • To a 100 mL round-bottom flask, add the camphor dithiolane (1.00 g, 4.38 mmol), acetonitrile (20 mL), and water (5 mL).

  • Add calcium carbonate (0.88 g, 8.76 mmol) and mercury(II) chloride (2.38 g, 8.76 mmol).

  • Stir the resulting suspension vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and filter through a pad of diatomaceous earth to remove the mercury salts.

  • Wash the filter cake with additional dichloromethane (2 x 10 mL).

  • Transfer the filtrate to a separatory funnel and wash with saturated ammonium chloride solution (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected camphor.

Conclusion

For the challenging task of protecting sterically hindered ketones, this compound emerges as a superior choice compared to its unsubstituted counterpart and common oxygen-based protecting groups. Its efficient formation under reasonably mild conditions and the robust stability of the resulting dithioacetal make it an invaluable tool in the arsenal of the synthetic chemist. While the deprotection requires the use of heavy metal reagents, the overall synthetic utility often outweighs this drawback, especially when high yields and chemoselectivity are critical for the success of a complex synthesis. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently employ this compound in their synthetic endeavors.

References

A Senior Application Scientist's Guide to Spectroscopic Validation of 2-Methyl-1,3-dithiolane Formation and Cleavage

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired molecular architectures. The carbonyl group, with its inherent electrophilicity, often requires temporary masking to prevent unwanted side reactions. Among the arsenal of protective strategies, the formation of thioacetals, specifically 1,3-dithiolanes, offers a robust solution due to their remarkable stability under both acidic and basic conditions[1]. This guide provides an in-depth, data-driven comparison of the spectroscopic techniques used to validate the formation and subsequent cleavage of 2-methyl-1,3-dithiolane, a common thioacetal derived from acetaldehyde. We will explore the causality behind experimental choices and compare this protective strategy against common alternatives, empowering researchers to make informed decisions in their synthetic endeavors.

Part 1: The Formation of this compound: A Spectroscopic Journey

The protection of a carbonyl group as a 1,3-dithiolane is achieved through an acid-catalyzed reaction with 1,2-ethanedithiol[2]. The successful conversion is not merely assumed but must be rigorously confirmed. Spectroscopic analysis provides an unambiguous verdict on the reaction's outcome.

Reaction Scheme: Thioacetalization

The formation of this compound from acetaldehyde proceeds via an acid-catalyzed nucleophilic addition-elimination mechanism. The catalyst (e.g., a Lewis acid like BF₃·OEt₂ or a Brønsted acid) activates the carbonyl group, making it more susceptible to attack by the sulfur nucleophiles of 1,2-ethanedithiol.

cluster_formation Mechanism of this compound Formation Acetaldehyde Acetaldehyde Protonated_Carbonyl Protonated Carbonyl Acetaldehyde->Protonated_Carbonyl + H⁺ Hemithioacetal Hemithioacetal Intermediate Protonated_Carbonyl->Hemithioacetal + 1,2-Ethanedithiol Thionium_Ion Thionium Ion Hemithioacetal->Thionium_Ion + H⁺, - H₂O Product This compound Thionium_Ion->Product Intramolecular Attack Catalyst H⁺ Dithiol 1,2-Ethanedithiol Water H₂O

Caption: Acid-catalyzed mechanism of 1,3-dithiolane formation.

Spectroscopic Validation of Formation

The transformation from an aldehyde to a dithiolane induces significant changes in the molecule's spectroscopic signature. Monitoring these changes is the cornerstone of validation.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for confirming this transformation. The disappearance of starting material signals and the appearance of characteristic product signals provide definitive proof.

  • ¹H NMR: The most telling change is the complete disappearance of the aldehydic proton singlet from acetaldehyde, typically found far downfield around δ 9.8 ppm . In its place, a new quartet appears for the methine proton (H-2) of the dithiolane ring at approximately δ 4.5 ppm , coupled to the adjacent methyl protons. The ethylene bridge protons of the dithiolane ring typically appear as a multiplet around δ 3.1-3.3 ppm , and the methyl group protons (H-4) show up as a doublet around δ 1.6 ppm [3].

  • ¹³C NMR: The carbonyl carbon signal of acetaldehyde (~δ 200 ppm ) vanishes upon dithiolane formation. New signals emerge, including the C-2 carbon at ~δ 50 ppm , the ring methylene carbons (C-4, C-5) around δ 39 ppm , and the methyl carbon at ~δ 23 ppm . Quaternary carbons, if present, are typically weaker[4].

2. Infrared (IR) Spectroscopy

IR spectroscopy offers a rapid and effective method for monitoring the reaction's progress. The key is to observe the functional groups involved.

  • Disappearance of C=O Stretch: The most prominent feature in the IR spectrum of acetaldehyde is the strong, sharp absorption band corresponding to the C=O stretch, located around 1730 cm⁻¹ . The completion of the reaction is confirmed by the complete disappearance of this peak.

  • Appearance of C-S Stretch: While C-S stretching bands are typically weak and appear in the fingerprint region (600-800 cm⁻¹ ), their presence can be noted. However, the absence of the C=O band is the more reliable indicator.

3. Mass Spectrometry (MS)

MS confirms the identity of the product by determining its molecular weight.

  • Molecular Ion Peak (M⁺): this compound has a molecular weight of 120.24 g/mol [5]. In electron ionization (EI) mass spectrometry, a clear molecular ion peak should be observed at m/z = 120 .

  • Fragmentation Pattern: Thioacetals can undergo α-cleavage, where the bond between the C-2 carbon and an adjacent sulfur atom breaks. This can lead to characteristic fragment ions[6][7]. For this compound, a prominent fragment could result from the loss of the methyl group, leading to a peak at m/z = 105 .

Spectroscopic TechniqueAcetaldehyde (Starting Material)This compound (Product)Rationale for Change
¹H NMR δ ~9.8 ppm (s, 1H, -CHO)δ ~4.5 ppm (q, 1H, S-CH-S)Conversion of aldehyde to thioacetal methine proton.
δ ~2.2 ppm (d, 3H, -CH₃)δ ~1.6 ppm (d, 3H, -CH₃)Change in electronic environment of the methyl group.
δ ~3.2 ppm (m, 4H, -SCH₂CH₂S-)Appearance of the new dithiolane ring protons.
¹³C NMR δ ~200 ppm (C=O)δ ~50 ppm (S-C-S)Conversion of sp² carbonyl carbon to sp³ thioacetal carbon.
IR Spectroscopy ~1730 cm⁻¹ (strong, C=O stretch)Absence of peak at ~1730 cm⁻¹Loss of the carbonyl functional group.
Mass Spectrometry m/z = 44 (M⁺)m/z = 120 (M⁺)Formation of the larger dithiolane adduct.

Part 2: Validating Cleavage: Reclaiming the Carbonyl

The utility of a protecting group is defined by its ease of removal under conditions that leave the rest of the molecule intact. Dithiolane cleavage, or deprotection, regenerates the parent carbonyl group and requires its own set of validation protocols. A variety of reagents can effect this transformation, including those based on mercury(II)[8], iodine[9], or other oxidizing agents[2][10].

cluster_cleavage_workflow Experimental Workflow for Dithiolane Cleavage & Validation Dithiolane Start: this compound Deprotection Reaction: Add Cleavage Reagent (e.g., HgCl₂/CaCO₃ or I₂/H₂O₂) Dithiolane->Deprotection Monitoring Monitor Progress (TLC) Deprotection->Monitoring Workup Workup: Quench, Extract & Dry Monitoring->Workup Reaction Complete Product Product: Acetaldehyde Workup->Product Validation Validation: ¹H NMR, IR Spectroscopy Product->Validation

References

The Dual Functionality of 2-Methyl-1,3-dithiolane in Total Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate field of total synthesis, the strategic manipulation of functional groups is paramount to achieving the desired molecular architecture. Among the arsenal of tools available to the synthetic chemist, 2-Methyl-1,3-dithiolane emerges as a versatile and robust reagent, serving a dual role as both a steadfast carbonyl protecting group and a potent formyl anion equivalent. This guide provides a comprehensive review of the applications of this compound in total synthesis, offering a comparative analysis against alternative methodologies and furnishing detailed experimental protocols to inform practical application in research and drug development.

The Dichotomous Nature of this compound: Protection and Umpolung

This compound, a cyclic thioacetal, is prized for its remarkable stability under a wide range of reaction conditions, making it an exemplary protecting group for aldehydes.[1] Unlike its oxygen-based counterparts, such as acetals and ketals, the dithiolane moiety is notably resistant to both acidic and basic hydrolysis, a crucial attribute in multi-step synthetic sequences.[2] This stability allows for extensive chemical modifications on other parts of a complex molecule without premature cleavage of the protecting group.

Beyond its protective capacity, the true ingenuity of this compound lies in its ability to undergo a reversal of polarity, a concept known as "umpolung."[3] The inherent electrophilicity of a carbonyl carbon can be inverted, transforming it into a nucleophilic species. This is achieved through the deprotonation of the C2-hydrogen of the dithiolane ring using a strong base, typically n-butyllithium, to generate a stabilized carbanion.[4] This lithiated intermediate functions as a masked acyl anion, capable of reacting with a variety of electrophiles to forge new carbon-carbon bonds. This powerful strategy, pioneered by E.J. Corey and Dieter Seebach, has become a cornerstone of modern organic synthesis.[4]

Comparative Analysis: this compound vs. Alternative Protecting Groups

The selection of an appropriate protecting group is a critical decision in the planning of a synthetic route. The following table provides a comparative overview of this compound against common oxygen-based acetals.

Protecting GroupFormation ConditionsStabilityDeprotection Conditions
This compound 1,2-Ethanedithiol, Lewis or Brønsted acid catalyst (e.g., BF₃·OEt₂, TsOH)[1]Stable to strong acids and bases, nucleophiles, and organometallics.[2] Sensitive to certain oxidizing and reducing agents.Heavy metal salts (e.g., HgCl₂/CaCO₃), oxidative methods (e.g., NBS, DDQ), or alkylative hydrolysis.[5]
Dimethyl Acetal Methanol, acid catalyst (e.g., HCl, TsOH)Labile to aqueous acid. Stable to bases and nucleophiles.Mild aqueous acid (e.g., acetic acid, HCl).
1,3-Dioxolane Ethylene glycol, acid catalyst (e.g., TsOH, PPTS)More stable to acid than acyclic acetals, but still labile. Stable to bases and nucleophiles.Aqueous acid (e.g., HCl, H₂SO₄).

Key Insights: The superior stability of the this compound under both acidic and basic conditions provides a significant advantage in complex syntheses where a wide array of reagents are employed. However, the often harsh conditions required for its removal necessitate careful planning in the latter stages of a synthesis.

Umpolung Reactivity: A Comparative Look at Acyl Anion Equivalents

The generation of acyl anion equivalents is a powerful tool for carbon-carbon bond formation. While lithiated 2-methyl-1,3-dithiolanes are preeminent in this role, several other methodologies exist.

Acyl Anion EquivalentGenerationReactivity and ScopeLimitations
Lithiated this compound Deprotonation with n-BuLi at low temperature.[3]Reacts with a wide range of electrophiles including alkyl halides, epoxides, aldehydes, ketones, and esters.[4]Steric hindrance can be a limiting factor. Deprotection can be challenging.
Cyanohydrins Addition of cyanide to an aldehyde, followed by protection of the hydroxyl group and deprotonation.Can be alkylated and subsequently hydrolyzed to ketones.The toxicity of cyanide is a significant drawback.
Nitroalkanes Deprotonation of a primary nitroalkane.The resulting nitronate anion can react with aldehydes (Henry reaction).The scope is generally limited to reactions with aldehydes.
Acylsilanes Prepared through various methods.Can undergo Brook rearrangement to generate a nucleophilic carbon.The synthesis of acylsilanes can be multi-step.[6]

Key Insights: Lithiated 2-methyl-1,3-dithiolanes offer the broadest scope and most general applicability for nucleophilic acylation. While other methods have their merits, they often come with limitations in terms of substrate scope or reagent toxicity.

Experimental Protocols

Formation of this compound

This protocol describes the protection of acetaldehyde as its this compound derivative.

Materials:

  • Acetaldehyde (1.0 eq)

  • 1,2-Ethanedithiol (1.1 eq)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 eq)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of acetaldehyde in CH₂Cl₂ at 0 °C is added 1,2-ethanedithiol.

  • Boron trifluoride diethyl etherate is added dropwise, and the reaction mixture is stirred at room temperature for 2 hours.

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography to afford this compound.

G acetaldehyde Acetaldehyde intermediate Hemithioacetal acetaldehyde->intermediate + Ethanedithiol ethanedithiol 1,2-Ethanedithiol bf3 BF₃·OEt₂ bf3->intermediate dithiolane This compound intermediate->dithiolane + H⁺, - H₂O

Caption: Formation of this compound.

The Corey-Seebach Reaction: Lithiation and Alkylation

This protocol details the generation of the lithiated this compound and its subsequent reaction with an alkyl halide.

Materials:

  • This compound (1.0 eq)

  • n-Butyllithium (n-BuLi) (1.05 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., benzyl bromide) (1.1 eq)

Procedure:

  • A solution of this compound in anhydrous THF is cooled to -30 °C under an inert atmosphere.

  • n-Butyllithium is added dropwise, and the solution is stirred for 2 hours at -20 °C.

  • The electrophile (benzyl bromide) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 4 hours.

  • The reaction is quenched with water, and the product is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

G dithiolane This compound lithiated Lithiated Dithiolane dithiolane->lithiated + n-BuLi product Alkylated Dithiolane lithiated->product + R-X electrophile Electrophile (R-X) G dithiolane Alkylated Dithiolane intermediate Mercury Complex dithiolane->intermediate + HgCl₂ hgcl2 HgCl₂ / CaCO₃ carbonyl Carbonyl Compound intermediate->carbonyl + H₂O

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-1,3-dithiolane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe and compliant disposal of 2-Methyl-1,3-dithiolane. As a widely used organosulfur compound in flavor, fragrance, and chemical synthesis, its distinctive properties—notably its potent stench and flammability—necessitate a rigorous and informed approach to waste management.[1] This document moves beyond mere procedural lists to provide the causal reasoning behind each recommendation, ensuring that laboratory professionals can manage this chemical with confidence, safety, and environmental responsibility.

Our core principle is that all waste streams containing this compound must be treated as hazardous waste and managed through professional disposal services. The protocols outlined below are designed to guide you from the point of generation to final hand-off, ensuring a self-validating system of safety and compliance.

Hazard Profile and Risk Assessment: Understanding the "Why"

Effective disposal begins with a clear understanding of the risks. This compound is not merely a chemical with a strong odor; its physical and toxicological properties demand careful handling. The primary hazards are its flammability and its status as a skin and eye irritant.[2]

PropertyDataSource(s)
Molecular Formula C₄H₈S₂[2]
Molecular Weight 120.24 g/mol [2]
Appearance Liquid[2]
Odor Strong, sulfurous, onion-like stench[1][2]
Flash Point 43.9 °C (111.0 °F)[3]
Hazards Flammable liquid[3]. Harmful if swallowed[2]. Causes skin and eye irritation[2]. May cause respiratory irritation.[2]
Incompatibilities Strong oxidizing agents, Strong acids[4][5]

The causality is clear: its relatively low flash point makes it a fire hazard, requiring the elimination of all ignition sources during handling and storage.[1][4] Its incompatibility with strong oxidizers or acids presents a risk of vigorous, exothermic reactions, making segregated waste streams essential.

The Core Disposal Directive: Professional Hazardous Waste Management

The universally accepted and mandated procedure for disposing of this compound is to use an approved, licensed hazardous waste disposal company.[2][4][6] Self-treatment or drain disposal is strictly prohibited due to the compound's properties and environmental regulations.

Expertise & Causality: Why Professional Incineration is Necessary

Organosulfur compounds like this compound require specialized thermal destruction. When incinerated, sulfur-containing organic matter burns to produce sulfur oxides (SO₂ and SO₃).[7] In the presence of water vapor, a common byproduct of combustion, these oxides form sulfurous and sulfuric acid.[7]

If the incinerator's flue gas temperature drops below the acid dew point, these highly corrosive acids will condense, potentially damaging the equipment and leading to the release of acid gases into the atmosphere.[7] Professional hazardous waste facilities operate high-temperature incinerators (typically 650-900°C) with controlled residence times and sophisticated flue gas "scrubbers" that neutralize these acidic byproducts, ensuring near-complete destruction of the waste and preventing environmental pollution.[8]

On-Site Waste Accumulation: A Step-by-Step Protocol

This protocol ensures that waste is handled safely within your facility before being collected by your institution's Environmental Health & Safety (EHS) department or a licensed contractor.

  • Don Personal Protective Equipment (PPE): Before handling waste, ensure you are wearing appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[2][4]

  • Select a Compatible Waste Container: Use a clean, properly sealed container made of a compatible material, such as high-density polyethylene (HDPE). The container must be in good condition with no leaks.

  • Label the Container Correctly: Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name, "this compound," and list any other components of the waste mixture. Ensure the accumulation start date is recorded.

  • Transfer Waste in a Ventilated Area: All transfers of waste must be conducted in a certified chemical fume hood to prevent the inhalation of vapors.[2]

  • Prevent Static Discharge: Since the chemical is flammable, ensure all equipment is properly grounded, and use non-sparking tools during transfer to avoid ignition from static electricity.[4]

  • Segregate the Waste: Do not mix this compound waste with incompatible materials like strong acids or oxidizing agents.[4]

  • Secure and Store the Container: Tightly close the container. Store it in a designated, well-ventilated satellite accumulation area away from heat, sparks, and open flames.[4][6]

  • Arrange for Pickup: Follow your institution's procedures to schedule a waste pickup with your EHS office or authorized waste contractor.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste streams containing this compound.

G start Waste Generation (this compound) decision_type Identify Waste Type start->decision_type spill Spill Residue (Absorbent Material) decision_type->spill Spill bulk Bulk Liquid Waste (Unused or Spent Reagent) decision_type->bulk Bulk Liquid container Empty Contaminated Container decision_type->container Empty Container ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) spill->ppe bulk->ppe container->ppe collect Step 2: Collect Waste in a Labeled, Compatible Container ppe->collect store Step 3: Store in Designated Satellite Accumulation Area collect->store dispose Step 4: Dispose of Contents/Container to an Approved Waste Disposal Plant (via EHS or Licensed Contractor) store->dispose

Caption: Decision workflow for this compound waste management.

Emergency Protocol: Small Spill Management

In the event of a small, manageable spill within a laboratory setting:

  • Alert Personnel and Control Ignition Sources: Immediately notify others in the area. Turn off all nearby ignition sources such as open flames, hot plates, and electrical equipment.[4][6]

  • Ensure Adequate Ventilation: Work within a fume hood or increase ventilation to the area.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to soak up the spill.[1][2] Do not use combustible materials like paper towels.

  • Collect Contaminated Material: Carefully scoop the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[4]

  • Decontaminate the Area: Clean the spill surface with soap and water. Collect the cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the waste container as described in the accumulation protocol and arrange for disposal.[4]

By adhering to these scientifically grounded and safety-focused procedures, researchers and laboratory professionals can effectively manage this compound waste, ensuring the protection of themselves, their colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-1,3-dithiolane
Reactant of Route 2
Reactant of Route 2
2-Methyl-1,3-dithiolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.